molecular formula C12H19NO3S B014690 NDSB-256 CAS No. 81239-45-4

NDSB-256

Katalognummer: B014690
CAS-Nummer: 81239-45-4
Molekulargewicht: 257.35 g/mol
InChI-Schlüssel: MEJASPJNLSQOAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NDSB-256 is a member of the non-detergent sulfobetaine (NDSB) family, a class of zwitterionic compounds renowned for their ability to handle proteins under non-denaturing conditions. Unlike traditional detergents, this compound features a short hydrophobic group that prevents it from forming micelles, even at high concentrations up to 1 M. This property makes it an invaluable additive for a wide range of biochemical applications where maintaining protein native structure and function is paramount. Its primary research value lies in its capacity to prevent protein aggregation and facilitate the renaturation of chemically, thermally, and reductively denatured proteins. The mechanism is twofold: it interacts with early folding intermediates to minimize off-pathway aggregation, and it can act as a pharmacological chaperone by specifically binding to and stabilizing the folded state of proteins, as evidenced by its identified binding pocket in the extracellular domain of the TGF-β receptor. This action significantly improves the in vitro refolding efficiency, demonstrated by its ability to restore 30% of the enzymatic activity of denatured egg-white lysozyme at a 1 M concentration. Furthermore, this compound is extensively used to improve the solubilization of membrane proteins, nuclear proteins, and cytoskeletal-associated proteins, increasing extraction yields by up to 30%. It also serves as a valuable additive in protein crystallization screens, where it can enhance crystal growth. Key practical benefits for researchers include its zwitterionic nature across a wide pH range, minimal absorption in the near-UV spectrum, and the ease with which it can be removed from protein preparations via standard dialysis. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJASPJNLSQOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is NDSB-256 and its chemical properties?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Non-Detergent Sulfobetaine (B10348) NDSB-256 for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound, or 3-(Benzyldimethylammonio)propanesulfonate, is a non-detergent sulfobetaine (NDSB), a class of zwitterionic compounds widely utilized in protein biochemistry.[1] Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation.[2][3] This unique characteristic allows this compound to effectively solubilize proteins, prevent aggregation, and facilitate refolding and crystallization without disrupting their native structure and function.[1] Consequently, most enzymes remain active in the presence of this compound.

Chemical Properties of this compound

This compound is a white, solid compound that is hygroscopic in nature. It is zwitterionic over a broad pH range and does not significantly absorb light in the near-UV spectrum, making it compatible with UV-based protein quantification methods. A key advantage of this compound is its easy removal from protein solutions via dialysis.

Below is a summary of the key chemical and physical properties of this compound:

PropertyValueReference(s)
IUPAC Name 3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate
Synonyms Dimethylbenzylammonium-1-propane sulfonate, SB256
CAS Number 81239-45-4
Molecular Formula C₁₂H₁₉NO₃S
Molecular Weight 257.35 g/mol
Appearance White solid
Solubility in Water > 2.0 M; 200 mg/mL
Purity ≥99% (by TLC)
Storage Temperature Room Temperature (15-30°C)

Mechanism of Action

The efficacy of this compound in protein chemistry stems from its amphiphilic nature, possessing both a hydrophilic sulfobetaine head and a short, hydrophobic benzyl (B1604629) group. It is proposed that the short hydrophobic group interacts with exposed hydrophobic patches on proteins, which are often the cause of aggregation. By masking these hydrophobic regions, this compound prevents protein-protein aggregation and promotes proper folding.

NDSB_Mechanism cluster_unfolded Unfolded Protein State cluster_aggregation Aggregation Pathway cluster_refolding Refolding Pathway Unfolded Unfolded Protein (Exposed Hydrophobic Regions) Aggregate Protein Aggregate (Inactive) Unfolded->Aggregate Aggregation Folded Correctly Folded Protein (Active) Unfolded->Folded Correct Folding NDSB This compound Unfolded->NDSB Interaction with hydrophobic regions NDSB->Folded Facilitates

Mechanism of this compound in preventing protein aggregation.

Experimental Protocols

Protein Solubilization and Extraction

This compound is particularly effective in increasing the yield of membrane, nuclear, and cytoskeletal-associated proteins. A typical concentration range for this compound in these applications is 0.5 to 1.0 M.

General Protocol for Protein Extraction:

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer for your target protein. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors. Add this compound to a final concentration of 0.5 M.

  • Cell Lysis: Resuspend the cell pellet in the this compound-containing lysis buffer. Perform cell disruption using appropriate methods such as sonication or a French press.

  • Centrifugation: Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Collection: Collect the supernatant containing the solubilized proteins for downstream applications.

Protein_Extraction_Workflow start Start: Cell Pellet buffer Prepare Lysis Buffer (with 0.5 M this compound) start->buffer lysis Cell Lysis (e.g., Sonication) buffer->lysis centrifugation Centrifugation (15,000 x g, 20 min, 4°C) lysis->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Discard Pellet (Cell Debris) centrifugation->pellet

General workflow for protein extraction using this compound.
Protein Refolding

This compound can significantly improve the yield of active protein during in vitro refolding experiments. It has been shown to restore 30% of the enzymatic activity of denatured egg white lysozyme (B549824) at a 1 M concentration and 16% of the activity of denatured β-galactosidase at 800 mM.

General Protocol for Protein Refolding by Dilution:

  • Denaturation: Solubilize the purified, denatured protein (e.g., from inclusion bodies) in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT).

  • Refolding Buffer Preparation: Prepare a refolding buffer typically containing a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., reduced and oxidized glutathione), and this compound at a concentration of 0.5 to 1.0 M.

  • Dilution: Rapidly dilute the denatured protein solution into the refolding buffer (typically a 1:100 dilution) with gentle stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to minimize aggregation.

  • Incubation: Incubate the refolding mixture at a low temperature (e.g., 4°C) for a period ranging from a few hours to overnight to allow for proper folding.

  • Analysis: Analyze the refolded protein for activity and structural integrity using appropriate assays.

Protein Crystallization

This compound can be a valuable additive in protein crystallization, often leading to larger and higher-quality crystals. It is particularly useful for proteins that are prone to aggregation.

General Guidelines for Using this compound in Crystallization:

  • Concentration: this compound is typically used at concentrations ranging from 0.1 to 1.0 M in the crystallization setup.

  • Addition: It is recommended to add this compound to the protein solution before adding the precipitant.

  • Optimization: If crystals do not form in the presence of this compound, it may be necessary to gradually increase the precipitant concentration, as this compound is a solubilizing agent.

Example Crystallization Setup (Vapor Diffusion - Hanging Drop):

  • Reservoir Solution: Pipette the precipitant solution into the reservoir of the crystallization plate.

  • Protein-NDSB-256 Mixture: On a coverslip, mix your protein solution with this compound to the desired final concentration.

  • Droplet Formation: Add the precipitant solution to the protein-NDSB-256 mixture on the coverslip.

  • Sealing and Incubation: Invert the coverslip and seal the reservoir. Incubate the plate under controlled temperature and monitor for crystal growth.

Crystallization_Workflow start Start: Purified Protein add_ndsb Add this compound to Protein (0.1 - 1.0 M) start->add_ndsb mix_precipitant Mix with Precipitant Solution (Hanging/Sitting Drop) add_ndsb->mix_precipitant incubate Incubate and Monitor for Crystal Growth mix_precipitant->incubate crystals Diffraction-Quality Crystals incubate->crystals no_crystals No Crystals / Precipitate incubate->no_crystals optimize Optimize Conditions (e.g., increase precipitant) no_crystals->optimize optimize->mix_precipitant

Workflow for protein crystallization with this compound.

Conclusion

This compound is a versatile and powerful tool for researchers working with proteins. Its non-denaturing, anti-aggregation properties make it an invaluable reagent for enhancing protein solubility, improving refolding yields, and facilitating the growth of high-quality crystals for structural studies. The experimental protocols and guidelines provided in this technical guide offer a starting point for the successful application of this compound in a variety of biochemical and biophysical experiments. As with any experimental procedure, optimization of the conditions for each specific protein of interest is crucial for achieving the best results.

References

NDSB-256: A Technical Guide to its Mechanism of Action in Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have proven invaluable in the field of protein biochemistry. Among these, NDSB-256 (3-(N,N-Dimethyl-N-(3-sulfopropyl)-3-ammonio)-1-propanesulfonate) has emerged as a particularly effective agent for preventing protein aggregation and facilitating the in vitro refolding of denatured proteins.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the understanding and application of this powerful tool in research and drug development.

NDSBs are zwitterionic compounds that, unlike traditional detergents, do not form micelles at concentrations typically used in protein folding studies.[3][4] This property allows for their easy removal by dialysis, a significant advantage in downstream applications. This compound, in particular, has been shown to be effective in improving the refolding yields of a variety of proteins, including lysozyme (B549824) and β-galactosidase.

Core Mechanism of Action

The primary mechanism by which this compound facilitates protein folding is by preventing the formation of irreversible aggregates from early folding intermediates. During the refolding process, partially folded or misfolded protein intermediates expose hydrophobic patches that are normally buried within the native structure. These exposed hydrophobic regions have a high propensity to interact with each other, leading to the formation of non-productive aggregates.

This compound is thought to interact weakly and non-specifically with these exposed hydrophobic surfaces on early folding intermediates. This interaction is proposed to stabilize the intermediates in a soluble, non-aggregated state, providing them with more time and opportunity to explore conformational space and eventually adopt their native, biologically active structure. It is crucial to note that this compound does not actively unfold aggregated proteins but rather prevents their formation.

Recent studies have also suggested that some NDSBs, like the related NDSB-201, may act as pharmacological chaperones by binding to specific pockets on the protein surface, thereby stabilizing the folded state. While this has been demonstrated for NDSB-201, it suggests a potential secondary mechanism for this compound as well, where it may not only prevent aggregation but also favor the native conformation through direct interaction.

NDSB256_Mechanism cluster_unfolded Unfolded State cluster_folding Folding Pathway cluster_aggregation Aggregation Pathway cluster_key Key Unfolded Unfolded Protein Intermediate Early Folding Intermediate (Exposed Hydrophobic Regions) Unfolded->Intermediate Refolding Initiation Native Native Folded Protein Intermediate->Native Correct Folding Aggregate Aggregated Protein (Inactive) Intermediate->Aggregate Aggregation (Off-pathway) NDSB256 This compound Intermediate->NDSB256 Weak Interaction k1 Unfolded Protein k2 Folding Intermediate k3 Native Protein k4 Aggregated Protein k5 This compound

Caption: General workflow for protein refolding using this compound.

Materials:

  • Purified inclusion bodies of the target protein

  • Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) with a reducing agent (e.g., 10 mM DTT)

  • Refolding Buffer: Base buffer (e.g., 50 mM Tris-HCl, pH 8.0), this compound (0.5 M to 1.0 M), and a redox shuffling system if disulfide bonds are present (e.g., 1 mM GSH / 0.1 mM GSSG)

  • Dialysis tubing (if required)

  • Spectrophotometer and reagents for activity assay

Procedure:

  • Solubilization of Inclusion Bodies: Resuspend the washed inclusion body pellet in Denaturation Buffer to a final protein concentration of 5-10 mg/mL. Incubate at room temperature with gentle agitation for 1-2 hours until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.

  • Refolding by Dilution:

    • Rapidly dilute the clarified, denatured protein solution into a 100-fold or greater volume of chilled (4°C) Refolding Buffer containing this compound. The final protein concentration in the refolding buffer should typically be low (10-50 µg/mL) to minimize aggregation.

    • Perform the dilution with gentle stirring.

  • Incubation: Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring to allow for proper folding and, if applicable, disulfide bond formation.

  • Concentration and Buffer Exchange (Optional): If necessary, concentrate the refolded protein and remove this compound and other small molecules by dialysis against a suitable storage buffer.

  • Analysis:

    • Clarify the refolded protein solution by centrifugation.

    • Determine the protein concentration.

    • Assess the biological activity of the refolded protein using a relevant enzymatic or binding assay.

    • Analyze the folding state and purity by techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism spectroscopy.

Enzymatic Activity Assay for Refolded Lysozyme

This protocol is adapted from standard lysozyme activity assays and can be used to quantify the activity of lysozyme refolded in the presence of this compound.

Materials:

  • Refolded lysozyme solution

  • Micrococcus lysodeikticus cell suspension (0.2 mg/mL in 66 mM potassium phosphate (B84403) buffer, pH 6.24)

  • 66 mM Potassium Phosphate Buffer, pH 6.24

  • Spectrophotometer capable of measuring absorbance at 450 nm

Procedure:

  • Prepare Substrate: Prepare a fresh suspension of Micrococcus lysodeikticus cells in potassium phosphate buffer. The initial absorbance at 450 nm should be between 0.6 and 0.7.

  • Assay:

    • Add 2.5 mL of the Micrococcus lysodeikticus suspension to a cuvette and place it in the spectrophotometer.

    • Add 100 µL of the refolded lysozyme solution to the cuvette and mix quickly by inversion.

    • Immediately start monitoring the decrease in absorbance at 450 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.

    • One unit of lysozyme activity is defined as the amount of enzyme that produces a decrease in absorbance of 0.001 per minute.

    • Compare the specific activity of the refolded lysozyme (units/mg) to that of a commercially available native lysozyme standard to determine the percentage of activity recovered.

Enzymatic Activity Assay for Refolded β-Galactosidase

This protocol is based on the widely used ONPG (o-nitrophenyl-β-D-galactopyranoside) assay for β-galactosidase activity.

Materials:

  • Refolded β-galactosidase solution

  • Z-Buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0

  • ONPG solution: 4 mg/mL in Z-buffer (prepare fresh)

  • 1 M Sodium Carbonate (Na2CO3)

  • Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, combine 10-100 µL of the refolded β-galactosidase solution with Z-buffer to a final volume of 1 mL.

    • Pre-warm the tubes to 37°C.

  • Reaction Initiation:

    • Add 200 µL of the ONPG solution to each tube and mix.

    • Incubate at 37°C.

  • Reaction Termination:

    • When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3.

    • Record the reaction time.

  • Measurement:

    • Centrifuge the tubes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 420 nm.

  • Data Analysis:

    • Calculate Miller units of β-galactosidase activity using the formula: Miller Units = (1000 * A420) / (t * V * A600) where t = reaction time in minutes, V = volume of culture used in mL (in this case, can be normalized to protein concentration), and A600 is the optical density of the cell culture (can be substituted with protein concentration in mg/mL).

    • Compare the specific activity of the refolded enzyme to a known standard to determine the percent activity recovery.

Investigating Folding Kinetics with Stopped-Flow Fluorescence Spectroscopy

Stopped-flow fluorescence spectroscopy is a powerful technique to monitor the rapid conformational changes that occur during protein folding in the presence of this compound. This method typically monitors the change in the intrinsic fluorescence of tryptophan residues as the protein folds.

Stopped_Flow_Workflow cluster_syringes Syringes cluster_mixing Rapid Mixing cluster_detection Detection SyringeA Syringe A: Denatured Protein in Urea/GdnHCl Mixer Mixer SyringeA->Mixer SyringeB Syringe B: Refolding Buffer with this compound SyringeB->Mixer FlowCell Flow Cell (Observation) Mixer->FlowCell Detector Fluorescence Detector FlowCell->Detector

References

NDSB-256: A Zwitterionic Compound for Advancing Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the complex world of protein research and drug development, maintaining protein solubility, stability, and native conformation is paramount. The non-detergent sulfobetaine (B10348) NDSB-256 has emerged as a powerful zwitterionic compound that facilitates the study of challenging proteins. This technical guide provides a comprehensive overview of this compound, its properties, and its applications in protein solubilization, refolding, and crystallization, complete with detailed experimental protocols and quantitative data.

Introduction to this compound: A Versatile Zwitterionic Tool

This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a non-denaturing sulfobetaine that has proven invaluable in protein biochemistry.[1][2][3] Its unique zwitterionic nature, possessing both a positive and a negative charge on the same molecule, allows it to interact with proteins in a gentle manner, preventing aggregation and promoting proper folding without disrupting their native structure.[4][5] Unlike traditional detergents that form micelles and can denature proteins, this compound's short hydrophobic group prevents micelle formation, making it easily removable by dialysis. These characteristics make this compound a preferred agent in various stages of protein research, from extraction to structural analysis.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective application in experimental design.

PropertyValueReference(s)
Molecular Weight 257.35 g/mol
Molecular Formula C₁₂H₁₉NO₃S
Appearance White solid
Purity >97%
Solubility in Water Highly soluble (>2.0 M)
CAS Number 81239-45-4

Mechanism of Action: Preventing Aggregation and Aiding Refolding

The primary mechanism by which this compound facilitates protein research lies in its ability to prevent non-specific protein aggregation and assist in the refolding of denatured proteins. It is believed that the short hydrophobic benzyl (B1604629) group of this compound interacts with exposed hydrophobic patches on unfolded or partially folded protein intermediates. This interaction shields these hydrophobic regions from one another, preventing the intermolecular interactions that lead to aggregation. The hydrophilic sulfobetaine headgroup ensures the protein-NDSB-256 complex remains soluble in aqueous solutions. By stabilizing these early folding intermediates, this compound provides a conducive environment for the protein to explore its conformational space and attain its native, functional structure.

cluster_0 Protein Folding Pathway cluster_1 Action of this compound Unfolded Protein Unfolded Protein Folding Intermediates Folding Intermediates Unfolded Protein->Folding Intermediates Folding Native Protein Native Protein Folding Intermediates->Native Protein Correct Folding Aggregates Aggregates Folding Intermediates->Aggregates Aggregation Stabilized Intermediates Stabilized Intermediates This compound This compound This compound->Folding Intermediates Interaction Stabilized Intermediates->Native Protein Enhanced Correct Folding Stabilized Intermediates->Aggregates Aggregation Blocked

Proposed mechanism of this compound in protein folding.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in protein refolding has been quantified in several studies. The following table summarizes key findings on the recovery of enzymatic activity of denatured proteins in the presence of this compound.

ProteinDenaturantThis compound ConcentrationActivity RecoveryReference(s)
Hen Egg White LysozymeChemically reduced1.0 M~30%
Tryptophan Synthase β2 subunitChemically unfolded1.0 M100%
β-GalactosidaseNot specified0.8 M~16%

Experimental Protocols

This section provides detailed methodologies for the application of this compound in key protein research experiments. These protocols are compiled from various sources and may require optimization for specific proteins.

Protein Solubilization from Inclusion Bodies

Inclusion bodies are dense aggregates of misfolded proteins often formed during recombinant protein expression in bacteria. This compound can be a valuable component of the solubilization and refolding process.

Objective: To solubilize and refold a target protein from inclusion bodies.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, 0.1% Triton X-100

  • Wash Buffer 1: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 M Urea, 1% Triton X-100

  • Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine Hydrochloride (GdnHCl), 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG, 0.5 - 1.0 M this compound

  • Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension to ensure complete cell disruption.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing:

    • Resuspend the inclusion body pellet in Wash Buffer 1 and incubate for 15 minutes at room temperature with gentle agitation. Centrifuge at 15,000 x g for 15 minutes and discard the supernatant.

    • Repeat the wash step with Wash Buffer 2.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate at room temperature for 1-2 hours with gentle rocking until the pellet is completely dissolved.

  • Clarification: Centrifuge the solubilized protein solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Refolding by Dilution:

    • Rapidly dilute the clarified supernatant 1:10 to 1:100 into the chilled Refolding Buffer. The optimal dilution factor should be determined empirically.

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Dialysis: Transfer the refolding mixture to a dialysis tubing (with an appropriate molecular weight cut-off) and dialyze against the Dialysis Buffer at 4°C. Perform several buffer changes over 24-48 hours to remove GdnHCl, L-Arginine, and this compound.

  • Analysis: Analyze the refolded protein for solubility, purity (SDS-PAGE), and activity using a relevant functional assay.

Cell Pellet Cell Pellet Lysis Lysis Cell Pellet->Lysis Inclusion Bodies Inclusion Bodies Lysis->Inclusion Bodies Washing Washing Inclusion Bodies->Washing Solubilization (GdnHCl) Solubilization (GdnHCl) Washing->Solubilization (GdnHCl) Denatured Protein Denatured Protein Solubilization (GdnHCl)->Denatured Protein Refolding (this compound) Refolding (this compound) Denatured Protein->Refolding (this compound) Folded Protein Folded Protein Refolding (this compound)->Folded Protein Dialysis Dialysis Folded Protein->Dialysis Purified Protein Purified Protein Dialysis->Purified Protein

Workflow for protein solubilization and refolding.
Protein Crystallization with this compound as an Additive

This compound can be a beneficial additive in protein crystallization screens, particularly for proteins prone to aggregation, by increasing their solubility and promoting the formation of well-ordered crystals.

Objective: To improve the crystallization of a target protein using this compound as an additive in a hanging-drop vapor diffusion setup.

Materials:

  • Purified target protein at a suitable concentration (e.g., 5-15 mg/mL) in a low ionic strength buffer

  • Crystallization screening kit or custom-made crystallization solutions

  • This compound stock solution (e.g., 2 M in water, sterile filtered)

  • 24-well crystallization plates

  • Siliconized glass cover slips

Procedure:

  • Prepare Protein-Additive Mixture: On ice, mix your purified protein solution with the this compound stock solution to achieve a final this compound concentration in the range of 50-500 mM. The optimal concentration needs to be determined empirically. It is advisable to prepare a small test batch to ensure the protein remains soluble at the chosen this compound concentration.

  • Set up Hanging Drop:

    • Pipette 500 µL of the reservoir solution from your crystallization screen into a well of the 24-well plate.

    • On a clean, siliconized cover slip, pipette 1 µL of your protein-NDSB-256 mixture.

    • Pipette 1 µL of the reservoir solution and mix it with the protein drop.

  • Seal and Incubate: Invert the cover slip and place it over the well, ensuring a good seal with vacuum grease. Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Optimization: If initial crystals are small or of poor quality, further optimization can be performed by varying the this compound concentration, protein concentration, precipitant concentration, and pH.

Purified Protein Purified Protein Mix Protein + this compound Mix Protein + this compound Purified Protein->Mix Protein + this compound This compound Stock This compound Stock This compound Stock->Mix Protein + this compound Reservoir Solution Reservoir Solution Prepare Hanging Drop Prepare Hanging Drop Reservoir Solution->Prepare Hanging Drop Mix Protein + this compound->Prepare Hanging Drop Incubate Incubate Prepare Hanging Drop->Incubate Crystal Formation Crystal Formation Incubate->Crystal Formation

Hanging drop crystallization with this compound.

Conclusion

This compound stands out as a valuable and versatile tool in the protein scientist's arsenal. Its non-denaturing, zwitterionic properties make it highly effective in preventing protein aggregation and facilitating the correct folding of a wide range of proteins. By stabilizing folding intermediates and increasing protein solubility, this compound can significantly improve the yields of soluble, active protein from inclusion bodies and enhance the success rate of protein crystallization. The experimental protocols provided in this guide offer a starting point for researchers to harness the power of this compound in their own work, paving the way for new discoveries in protein structure and function, and accelerating the development of novel protein-based therapeutics. As with any biochemical reagent, empirical optimization for each specific protein of interest is key to achieving the best results.

References

NDSB-256: A Technical Guide to its Applications in Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-256, a non-detergent sulfobetaine (B10348), is a zwitterionic chemical compound widely utilized in protein chemistry to enhance the solubilization, extraction, refolding, and crystallization of proteins.[1][2] Its unique properties, stemming from a hydrophilic sulfobetaine group and a short, non-micelle-forming hydrophobic benzyl (B1604629) group, allow it to prevent protein aggregation and facilitate proper folding without causing denaturation, even at high concentrations.[2][3] This technical guide provides a comprehensive review of the primary literature on this compound applications, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows.

Core Properties and Mechanism of Action

This compound and other non-detergent sulfobetaines are characterized by their ability to increase the solubility of proteins and prevent non-specific interactions that lead to aggregation.[4] Unlike traditional detergents, NDSBs do not form micelles, which makes them easily removable by dialysis. They are zwitterionic over a broad pH range and do not significantly alter the viscosity or pH of biological buffers. The proposed mechanism of action involves the interaction of this compound's short hydrophobic group with hydrophobic regions on protein surfaces, particularly on early folding intermediates. This interaction is thought to shield these hydrophobic patches, preventing them from interacting with each other and forming aggregates, thereby favoring the correct protein folding pathway.

Quantitative Data on this compound Applications

The efficacy of this compound in various applications has been quantified in several studies. The following tables summarize key findings.

Table 1: Protein Refolding and Renaturation
ProteinDenaturantThis compound Concentration% Activity RestoredReference
Hen Egg White LysozymeChemical1 M30%
β-GalactosidaseChemical800 mM16%
Tryptophan Synthase β2 subunitChemical1.0 M100%
Table 2: Protein Solubilization and Extraction
Protein TypeApplicationNDSB ConcentrationYield IncreaseReference
Membrane, Nuclear, CytoskeletalExtractionNot SpecifiedUp to 30%
Halophilic ProteinsChromatographic PurificationNot SpecifiedSubstitution for NaCl
Table 3: Protein Crystallization
ProteinEffect of NDSB-195*Quantitative ChangeReference
LysozymeIncreased solubilityNearly tripled at 0.75 M
Malate Dehydrogenase (MDH)Increased crystal sizeFrom 0.1 mm to 0.4 mm
Desulfovibrio gigas Type II FerredoxinImproved crystal qualityReduction in twinning, new crystal form

Note: While these data are for NDSB-195, a related compound, they are indicative of the general effects of NDSBs on protein crystallization.

Experimental Protocols

The following are detailed methodologies for key applications of this compound, compiled from primary literature.

Protocol 1: Protein Refolding by Dilution

This protocol is a general guideline for refolding proteins from inclusion bodies.

1. Solubilization of Inclusion Bodies:

  • Resuspend the inclusion body pellet in a solubilization buffer (e.g., 6 M Guanidinium HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT).
  • Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete denaturation.
  • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any remaining insoluble material.

2. Refolding:

  • Prepare a refolding buffer containing this compound. A typical starting concentration is 0.5-1.0 M this compound in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). For proteins with disulfide bonds, a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) and 0.5 mM oxidized glutathione) should be included.
  • Rapidly dilute the denatured protein solution into the refolding buffer. A 1:10 to 1:100 dilution is common, ensuring the final denaturant concentration is low enough to allow folding.
  • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

3. Purification and Analysis:

  • Remove aggregated protein by centrifugation or filtration.
  • Purify the refolded protein using standard chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).
  • Assess the purity and folding state of the protein using SDS-PAGE, circular dichroism, and functional assays.

Protocol 2: Enhancing Protein Crystallization

This protocol outlines how to use this compound as an additive in protein crystallization experiments.

1. Protein Preparation:

  • Purify the target protein to >95% homogeneity.
  • Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
  • The final buffer should be compatible with crystallization and can contain a low concentration of this compound (e.g., 50-100 mM) to maintain solubility.

2. Crystallization Setup (Vapor Diffusion):

  • Prepare a stock solution of this compound (e.g., 2 M in water).
  • When setting up crystallization screens, add this compound to the protein solution before adding the precipitant solution. The final concentration of this compound in the crystallization drop can be varied, typically in the range of 0.1 M to 1.0 M.
  • Pipette the mixture of protein, this compound, and precipitant solution onto a cover slip (hanging drop) or into the well of a crystallization plate (sitting drop).
  • Seal the well containing the reservoir of precipitant solution.

3. Optimization:

  • If initial crystals are small or of poor quality, optimize the concentration of this compound, precipitant, and protein.
  • Since NDSBs are solubilizing agents, it may be necessary to gradually increase the precipitant concentration to induce crystallization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

NDSB256_Mechanism cluster_unfolded Unfolded State cluster_without Without this compound cluster_with With this compound Unfolded Unfolded Protein (Exposed Hydrophobic Regions) Aggregation Aggregation Unfolded->Aggregation Hydrophobic Interactions Intermediate Early Folding Intermediate Unfolded->Intermediate NDSB This compound NDSB->Intermediate Shields Hydrophobic Regions Folded Correctly Folded Protein Intermediate->Folded Folding Pathway

Caption: Mechanism of this compound in preventing protein aggregation.

Protein_Refolding_Workflow InclusionBodies Inclusion Bodies Solubilization Solubilization (e.g., 8M Urea) InclusionBodies->Solubilization DenaturedProtein Denatured Protein Solution Solubilization->DenaturedProtein Refolding Rapid Dilution into Refolding Buffer (with this compound) DenaturedProtein->Refolding RefoldedMixture Refolding Mixture Refolding->RefoldedMixture Purification Purification (e.g., Chromatography) RefoldedMixture->Purification FoldedProtein Pure, Folded Protein Purification->FoldedProtein Analysis Analysis (SDS-PAGE, CD, Assay) FoldedProtein->Analysis

Caption: Experimental workflow for protein refolding using this compound.

Crystallization_Workflow cluster_prep Preparation cluster_setup Crystallization Drop Setup cluster_outcome Outcome Protein Purified Protein Mix Mix Protein + this compound + Precipitant Protein->Mix NDSB This compound Stock NDSB->Mix Precipitant Precipitant Solution Precipitant->Mix VaporDiffusion Vapor Diffusion (Hanging/Sitting Drop) Mix->VaporDiffusion Crystals Protein Crystals VaporDiffusion->Crystals Optimization Optimization (Adjust Concentrations) VaporDiffusion->Optimization If needed Optimization->VaporDiffusion

Caption: Workflow for using this compound as an additive in protein crystallization.

Conclusion

This compound is a versatile and effective tool in the protein chemist's arsenal. Its ability to stabilize proteins and prevent aggregation without denaturation makes it invaluable for a range of applications, from improving the yield of extracted proteins to enabling the successful refolding and crystallization of challenging targets. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate this compound into their workflows, ultimately accelerating the pace of discovery and development.

References

NDSB-256 in Aqueous Solutions: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of NDSB-256 (3-(Benzyldimethylammonio)propanesulfonate), a non-detergent sulfobetaine (B10348) widely utilized in protein chemistry. This compound is a zwitterionic compound that serves as a valuable tool for preventing protein aggregation and enhancing the solubilization and renaturation of proteins.[1][2] Its utility in protein extraction, purification, and crystallization makes a thorough understanding of its behavior in aqueous solutions critical for successful experimental design and execution.

Core Properties of this compound

This compound is a synthetic, non-denaturing sulfobetaine.[1] Unlike traditional detergents, it does not form micelles and can be easily removed from solution by dialysis. It is zwitterionic over a broad pH range, which minimizes its impact on the pH of buffered solutions.

PropertyValueSource
Molecular Weight 257.35 g/mol
Appearance White solid
Purity ≥99% (by TLC)
CAS Number 81239-45-4

Aqueous Solubility of this compound

This compound exhibits high solubility in water. While precise temperature and pH-dependent solubility data are not extensively published, various sources indicate its robust solubility under standard laboratory conditions. It is important to note that different suppliers may report solubility in various units, which can be converted for comparison.

Reported Solubility in WaterMolar Concentration (approx.)TemperatureSource
> 2.0 M> 2000 mMNot Specified
200 mg/mL~777 mMNot Specified
100 mM100 mMNot Specified

The high solubility of this compound allows for the preparation of concentrated stock solutions, which are often used in protein refolding and crystallization experiments at final concentrations ranging from 0.5 M to 1.0 M.

Stability of this compound in Aqueous Solutions

Aqueous solutions of this compound have a limited shelf life and are susceptible to degradation over time. Therefore, proper preparation and storage are crucial to ensure its efficacy.

ConditionStabilityRecommendationsSource
Stock Solutions at Room Temperature (15-30°C) Stable for up to 3 months.Following reconstitution, store at room temperature.
Long-term Storage of Solid Form Can be stored for up to 12 months.Store at ambient temperature. The compound is hygroscopic and should be protected from moisture.
Aqueous Solutions (General) May undergo slow degradation over several weeks at room temperature.For critical applications, sterile filter the solution (0.22 µm) into a sterile container to prevent microbial contamination and consider preparing fresh solutions.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

This protocol outlines the steps for preparing a 1 M stock solution of this compound.

Materials:

  • This compound solid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile container

  • Sterile filter (0.22 µm)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculate the required mass: For 100 mL of a 1 M solution, weigh out 25.74 g of this compound (MW = 257.35 g/mol ).

  • Dissolution: Add the weighed this compound to approximately 80 mL of high-purity water in a beaker with a magnetic stir bar. Stir until the solid is completely dissolved.

  • Volume adjustment: Transfer the solution to a 100 mL graduated cylinder and add water to bring the final volume to 100 mL.

  • Sterilization: For long-term storage and to prevent microbial growth, sterile filter the solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the solution at room temperature (15-30°C) for up to 3 months.

G cluster_prep Preparation of 1 M this compound Stock Solution weigh Weigh 25.74 g of this compound dissolve Dissolve in ~80 mL of high-purity water weigh->dissolve Add to water adjust Adjust final volume to 100 mL dissolve->adjust Transfer to graduated cylinder filter Sterile filter (0.22 µm) adjust->filter For long-term storage store Store at room temperature filter->store In a sterile container

Workflow for preparing a 1 M this compound stock solution.

Factors Influencing this compound Performance

The effectiveness of this compound in protein applications can be influenced by several factors. Understanding these can help in optimizing experimental conditions.

G cluster_factors Factors Affecting this compound Performance ndsb This compound Performance conc Concentration (0.5 - 1.0 M typical) conc->ndsb ph pH of Buffer (Zwitterionic over a wide range) ph->ndsb temp Temperature (Affects protein stability) temp->ndsb protein Protein Properties (Hydrophobicity, aggregation tendency) protein->ndsb

Key factors influencing the performance of this compound.

Application in Protein Crystallization

This compound can be a valuable additive in protein crystallization trials, particularly for proteins that are prone to aggregation. It is important to note that as a solubilizing agent, this compound may require an adjustment in the precipitant concentration.

General Protocol for Using this compound in Crystallization:

  • Prepare a concentrated stock solution of this compound (e.g., 1 M) as described above.

  • Add this compound to the protein solution to the desired final concentration (typically in the range of 0.1 M to 0.5 M). It is recommended to add this compound to the protein solution before adding the precipitant.

  • Set up crystallization trials (e.g., vapor diffusion, microbatch) as you would normally.

  • Adjust precipitant concentration: If crystallization does not occur under conditions that were previously successful without this compound, gradually increase the concentration of the precipitant. This is because this compound increases the solubility of the protein, and a higher precipitant concentration may be needed to achieve supersaturation.

G cluster_cryst Using this compound in Protein Crystallization start Protein Solution add_ndsb Add this compound (0.1 - 0.5 M final) start->add_ndsb mix Mix protein and precipitant add_ndsb->mix setup Set up crystallization trial mix->setup observe Observe for crystal growth setup->observe adjust_precip Increase precipitant concentration observe->adjust_precip No crystals adjust_precip->mix Re-run trial

Experimental workflow for protein crystallization with this compound.

References

An In-depth Technical Guide to Non-Detergent Sulfobetaines (NDSBs) for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry and drug development.[1] Unlike traditional detergents, NDSBs possess a unique amphiphilic structure with a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. This structural feature prevents them from forming micelles, even at high concentrations, allowing them to facilitate protein solubilization and stabilization under non-denaturing conditions.[1][2] This technical guide provides a comprehensive overview of NDSB compounds, including their chemical properties, mechanism of action, and applications in protein solubilization, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Chemical Properties and Mechanism of Action

NDSBs are characterized by their zwitterionic nature over a wide pH range, high water solubility, and inability to form micelles.[1][2] These properties make them ideal for a variety of applications where maintaining the native structure and function of proteins is critical. The most commonly used NDSBs include NDSB-195, NDSB-201, and NDSB-256, each with distinct hydrophobic groups that influence their solubilizing properties.

The mechanism of action of NDSBs is attributed to their ability to interrupt protein-protein interactions that lead to aggregation. The short hydrophobic group of the NDSB molecule is thought to interact with exposed hydrophobic patches on the surface of proteins, thereby preventing self-association. For NDSBs containing aromatic rings, such as NDSB-201 (pyridinium group) and this compound (benzyl group), aromatic stacking interactions with aromatic amino acid residues on the protein surface can further contribute to their solubilizing and stabilizing effects. This interaction stabilizes folding intermediates and promotes the native protein conformation.

Data Presentation: Quantitative Effects of NDSBs on Protein Solubility and Refolding

The effectiveness of NDSBs in enhancing protein solubility and refolding yields has been demonstrated for a variety of proteins. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Common NDSB Compounds

NDSB CompoundMolecular Weight ( g/mol )Chemical Structure of Hydrophobic GroupKey Features
NDSB-195 195.28DimethylethylammoniumDoes not absorb significantly in the near-UV range.
NDSB-201 201.243-(1-Pyridinio)Aromatic ring can participate in stacking interactions.
This compound 257.35DimethylbenzylammoniumAromatic ring can participate in stacking interactions.

Table 2: Quantitative Effects of NDSBs on Protein Solubility and Refolding

ProteinNDSB CompoundConcentrationEffectReference
LysozymeNDSB-1950.25 MNearly doubled solubility.
LysozymeNDSB-1950.75 MNearly tripled solubility.
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)NDSB-2011 MUp to threefold higher yield of active protein.
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)This compoundNot specifiedEffective folding additive.
Reduced Hen Egg LysozymeThis compound-4T600 mM60% recovery of enzymatic activity.
Tryptophan Synthase β2 SubunitThis compound-4T1.0 M100% recovery of enzymatic activity.
Malate DehydrogenaseNDSB-195Not specifiedIncreased crystal size from 0.1 to 0.4 mm.
Membrane, Nuclear, and Cytoskeletal ProteinsNDSB-201Not specifiedCan increase extraction yield by up to 30%.

Experimental Protocols

Detailed methodologies are crucial for the successful application of NDSBs. The following are step-by-step protocols for key experiments.

Protocol 1: Solubilization and Refolding of Proteins from Inclusion Bodies using NDSB-201

This protocol is adapted from a method for refolding recombinant human Type II TGF-β Receptor Extracellular Domain (TBRII-ECD).

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • Wash Buffer 1 (Lysis Buffer with 1% Triton X-100)

  • Wash Buffer 2 (Lysis Buffer)

  • Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0)

  • Refolding Buffer (75 mM Tris, 1 M NDSB-201, 2 mM GSH, 0.5 mM GSSG, pH 8.0)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a French press.

  • Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.

  • Washing Inclusion Bodies:

    • Wash the pellet with Wash Buffer 1 to remove membrane contaminants. Resuspend thoroughly and centrifuge.

    • Wash the pellet with Wash Buffer 2 to remove the detergent. Resuspend and centrifuge.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer and stir until the pellet is completely dissolved.

  • Refolding:

    • Slowly add the solubilized protein solution to a chilled, stirring Refolding Buffer. The final protein concentration should be low, typically around 0.1 mg/mL.

    • Incubate the refolding mixture at 4°C for an extended period (e.g., 40 hours) with gentle agitation.

  • Removal of NDSB-201 and Purification:

    • Transfer the refolding mixture to a dialysis bag and dialyze against a suitable buffer to remove NDSB-201 and other small molecules.

    • Purify the refolded protein using standard chromatography techniques, such as size-exclusion chromatography.

Workflow for Protein Refolding from Inclusion Bodies using NDSB-201 cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization & Refolding cluster_purification Purification cell_lysis Cell Lysis ib_isolation Inclusion Body Isolation cell_lysis->ib_isolation ib_washing Inclusion Body Washing ib_isolation->ib_washing solubilization Solubilization in Denaturant ib_washing->solubilization refolding Dilution into NDSB-201 Refolding Buffer solubilization->refolding dialysis Dialysis to Remove NDSB-201 refolding->dialysis chromatography Chromatographic Purification dialysis->chromatography

Workflow for protein refolding from inclusion bodies.
Protocol 2: Extraction of Membrane Proteins using NDSB-201

This protocol provides a general method for the extraction of membrane proteins from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing 0.5-1.0 M NDSB-201)

Methodology:

  • Cell Harvesting: Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold PBS.

  • Cell Lysis: Resuspend the washed cell pellet in ice-cold Lysis Buffer.

  • Homogenization: Incubate the cell suspension on ice with periodic vortexing. For more robust cells, sonication on ice may be necessary.

  • Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

  • Isolation of Crude Membranes: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

  • Membrane Protein Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer containing NDSB-201.

  • Incubation: Incubate the suspension on a rotator or shaker for 1-2 hours at 4°C to allow for efficient solubilization.

  • Final Clarification: Centrifuge at high speed (e.g., 100,000 x g) to pellet any remaining insoluble material. The supernatant contains the solubilized membrane proteins.

Workflow for Membrane Protein Extraction using NDSB-201 cluster_prep Cell & Membrane Preparation cluster_solubilization Solubilization cluster_collection Collection cell_harvest Cell Harvesting & Washing cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Crude Membrane Isolation cell_lysis->membrane_isolation solubilization Resuspend in NDSB-201 Buffer membrane_isolation->solubilization incubation Incubation at 4°C solubilization->incubation clarification High-Speed Centrifugation incubation->clarification supernatant Collect Supernatant (Solubilized Proteins) clarification->supernatant

Workflow for membrane protein extraction.
Protocol 3: Extraction of Cytoskeletal Proteins

General Guidance:

  • Cell Lysis: Harvest cells and resuspend in a hypotonic buffer to swell the cells.

  • Homogenization: Disrupt the cells using a Dounce homogenizer or sonication.

  • Extraction: Add a buffer containing 0.5-1.0 M NDSB to the cell lysate to solubilize cytoskeletal components.

  • Clarification: Centrifuge to pellet insoluble debris. The supernatant will contain the solubilized cytoskeletal proteins.

Applications in Drug Development and Formulation

The ability of NDSBs to stabilize proteins and prevent aggregation makes them attractive excipients in pharmaceutical formulations, particularly for protein-based therapeutics such as monoclonal antibodies (mAbs).

  • Improving Stability: NDSBs can be used in liquid formulations to enhance the long-term stability of therapeutic proteins, protecting them from physical and chemical degradation.

  • High-Concentration Formulations: For subcutaneous drug delivery, high protein concentrations are often required. NDSBs can help to mitigate the increased risk of aggregation associated with these formulations.

  • Lyophilized Products: In lyophilized (freeze-dried) formulations, NDSBs can act as cryoprotectants, preserving the protein's structure during the freezing and drying processes.

  • Drug Delivery Systems: The use of NDSBs in novel drug delivery systems is being explored to improve the solubility and bioavailability of poorly soluble drugs.

While the use of NDSBs as primary excipients in commercially approved drugs is not yet widespread, their properties suggest significant potential in overcoming formulation challenges in the development of next-generation protein therapeutics.

Conclusion

Non-Detergent Sulfobetaines are versatile and effective tools for protein solubilization and stabilization. Their unique chemical properties allow for the gentle extraction and refolding of a wide range of proteins, including those that are notoriously difficult to work with, such as membrane proteins and those sequestered in inclusion bodies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate NDSBs into their workflows, ultimately leading to higher yields of functional proteins for research and therapeutic applications. As the demand for stable and effective protein-based drugs continues to grow, the role of innovative excipients like NDSBs is poised to become increasingly important.

References

NDSB-256: A Technical Guide to its Physical and Chemical Characteristics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the non-detergent sulfobetaine (B10348), NDSB-256, exploring its core physical and chemical properties and its application in protein chemistry.

This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a zwitterionic non-detergent sulfobetaine widely utilized in the fields of biochemistry and drug development. Its unique properties make it an invaluable tool for preventing protein aggregation and facilitating the renaturation of denatured proteins. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its application.

Core Physical and Chemical Characteristics

This compound is a synthetic, solid compound with a high degree of purity, typically greater than 97%.[1] As a non-detergent sulfobetaine, it possesses both a hydrophilic sulfobetaine group and a short hydrophobic benzyl (B1604629) group.[2] This amphiphilic nature, however, does not lead to the formation of micelles, distinguishing it from traditional detergents.[2][3] It is zwitterionic over a broad pH range, meaning it carries both a positive and a negative charge, resulting in a net neutral charge.[4] This characteristic ensures that it does not significantly alter the pH or viscosity of biological buffers, making it a versatile additive in various experimental setups.

PropertyValueReference
CAS Number 81239-45-4
Molecular Formula C₁₂H₁₉NO₃S
Molecular Weight 257.35 Da
Appearance White solid
Purity >97%
Solubility in Water Soluble up to 100 mM, with some sources indicating solubility up to 200 mg/mL or even >2.0 M.
Storage Can be stored at ambient temperature for up to 12 months. Reconstituted stock solutions are stable for up to 3 months at room temperature.

Mechanism of Action and Biological Applications

The primary application of this compound lies in its ability to prevent protein aggregation and assist in the refolding of denatured proteins. It is believed to interact with early folding intermediates, thereby preventing the formation of inactive aggregates. This action is particularly beneficial in the recovery of active proteins from inclusion bodies, which are dense aggregates of misfolded protein often formed during recombinant protein expression in bacteria. This compound has been shown to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.

The effectiveness of this compound in protein renaturation has been quantitatively demonstrated. For instance, at a concentration of 1 M, this compound can restore approximately 30% of the enzymatic activity of denatured egg white lysozyme (B549824). Similarly, at 800 mM, it can recover about 16% of the enzymatic activity of denatured β-galactosidase.

Beyond protein refolding, this compound is also a useful additive in protein crystallization. By preventing non-specific protein-protein interactions, it can improve the quality of crystals or even facilitate the growth of new crystal forms. A key advantage of this compound is that it can be easily removed from a protein solution by dialysis, as it does not form micelles.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are representative and may require optimization for specific proteins and experimental conditions.

Protein Refolding from Inclusion Bodies

This protocol outlines the general steps for solubilizing a target protein from inclusion bodies and subsequently refolding it with the assistance of this compound.

G cluster_prep Inclusion Body Preparation cluster_refold Solubilization & Refolding cluster_analysis Analysis Harvest Harvest Cells Lyse Lyse Cells Harvest->Lyse Wash_IB Wash Inclusion Bodies Lyse->Wash_IB Solubilize Solubilize Inclusion Bodies (e.g., 8M Urea (B33335) or 6M GdmCl) Wash_IB->Solubilize Dilution Rapid Dilution into Refolding Buffer Solubilize->Dilution Refolding_Buffer Prepare Refolding Buffer with this compound Refolding_Buffer->Dilution Incubate Incubate to Allow Refolding Dilution->Incubate Dialysis Dialyze to Remove Denaturant & this compound Incubate->Dialysis Activity_Assay Enzyme Activity Assay Dialysis->Activity_Assay Aggregation_Analysis Assess Aggregation (e.g., DLS, SEC) Dialysis->Aggregation_Analysis

Workflow for Protein Refolding using this compound.

1. Isolation and Washing of Inclusion Bodies:

  • Harvest bacterial cells expressing the target protein by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or a French press.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cellular debris and membrane components.

2. Solubilization of Inclusion Bodies:

  • Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl, 1 mM DTT, pH 8.0).

  • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

  • Clarify the solution by centrifugation to remove any remaining insoluble material.

3. Protein Refolding:

  • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 2 mM reduced glutathione, 0.2 mM oxidized glutathione, pH 8.0) containing the desired concentration of this compound (typically 0.5 M to 1.0 M).

  • Rapidly dilute the solubilized protein solution into the refolding buffer (e.g., a 1:100 dilution) with gentle stirring. The final protein concentration should be low (e.g., 10-100 µg/mL) to minimize aggregation.

  • Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a period of time (e.g., 12-48 hours) to allow the protein to refold.

4. Analysis of Refolded Protein:

  • Dialyze the refolding mixture against a buffer without the denaturant and this compound to remove these components.

  • Assess the enzymatic activity of the refolded protein using a specific activity assay.

  • Analyze the aggregation state of the refolded protein using techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

Lysozyme Refolding and Activity Assay

This protocol describes the refolding of denatured lysozyme and the subsequent measurement of its enzymatic activity.

1. Denaturation of Lysozyme:

  • Dissolve hen egg white lysozyme in a denaturation buffer (e.g., 6 M guanidine hydrochloride, 100 mM Tris-HCl, 10 mM DTT, pH 8.5) to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 2 hours to ensure complete denaturation and reduction of disulfide bonds.

2. Refolding of Lysozyme:

  • Prepare a refolding buffer (100 mM Tris-HCl, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, pH 8.5) containing 1 M this compound.

  • Initiate refolding by rapidly diluting the denatured lysozyme solution 100-fold into the refolding buffer with gentle stirring.

  • Incubate the refolding mixture at room temperature for at least 2 hours.

3. Lysozyme Activity Assay:

  • Prepare a substrate solution of Micrococcus lysodeikticus cells (e.g., 0.2 mg/mL in 66 mM potassium phosphate (B84403) buffer, pH 6.2).

  • Add a small aliquot of the refolded lysozyme solution to the substrate solution.

  • Monitor the decrease in absorbance at 450 nm over time at 25°C using a spectrophotometer. The rate of decrease in absorbance is proportional to the lysozyme activity.

  • Calculate the specific activity relative to a standard of native lysozyme.

β-Galactosidase Refolding and Activity Assay

This protocol details the refolding of denatured β-galactosidase and the subsequent colorimetric assay to determine its enzymatic activity.

1. Denaturation of β-Galactosidase:

  • Dissolve β-galactosidase in a denaturation buffer (e.g., 8 M urea in 100 mM phosphate buffer, pH 7.0) to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 1 hour.

2. Refolding of β-Galactosidase:

  • Prepare a refolding buffer (100 mM phosphate buffer, 1 mM MgCl₂, 10 mM β-mercaptoethanol, pH 7.0) containing 800 mM this compound.

  • Initiate refolding by diluting the denatured β-galactosidase solution 100-fold into the refolding buffer.

  • Incubate at 37°C for 1 hour.

3. β-Galactosidase Activity Assay:

  • Prepare a substrate solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) (e.g., 4 mg/mL in 100 mM phosphate buffer, pH 7.0).

  • Add an aliquot of the refolded β-galactosidase solution to the ONPG solution.

  • Incubate at 37°C and monitor the development of a yellow color due to the production of o-nitrophenol.

  • Stop the reaction by adding a high pH solution (e.g., 1 M Na₂CO₃).

  • Measure the absorbance of the solution at 420 nm. The absorbance is proportional to the amount of o-nitrophenol produced and thus to the β-galactosidase activity.

Logical Relationships in this compound Application

The use of this compound in protein chemistry follows a logical progression of steps aimed at maximizing the yield of soluble, active protein.

G cluster_problem The Challenge cluster_solution The Tool cluster_mechanism The Mechanism cluster_outcome The Outcome Protein_Aggregation Protein Aggregation & Misfolding NDSB256 This compound Protein_Aggregation->NDSB256 Addressed by Stabilization Stabilization of Folding Intermediates NDSB256->Stabilization Prevention Prevention of Non-Specific Interactions NDSB256->Prevention Enhanced_Refolding Enhanced Protein Refolding Stabilization->Enhanced_Refolding Increased_Solubility Increased Protein Solubility Prevention->Increased_Solubility Improved_Crystallization Improved Crystal Quality Increased_Solubility->Improved_Crystallization Enhanced_Refolding->Improved_Crystallization

Logical Flow of this compound Application.

References

The Role of NDSB-256 in Enhancing Protein Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry. Among them, NDSB-256 (3-(N,N-Dimethyl-N-benzylammonio)propanesulfonate) has demonstrated significant efficacy in improving protein folding, increasing solubility, and preventing aggregation. This technical guide provides an in-depth analysis of this compound's effects on protein structure and function, supported by quantitative data, detailed experimental protocols, and visualizations of key processes. The information presented herein is intended to assist researchers in leveraging this compound to overcome challenges in protein handling and to facilitate the development of protein-based therapeutics.

Introduction: The Challenge of Protein Misfolding and Aggregation

The correct three-dimensional structure of a protein is paramount to its biological function. However, both in vivo and in vitro, proteins are susceptible to misfolding and aggregation, leading to loss of function and, in some cases, cellular toxicity. For researchers working with recombinant proteins, particularly those expressed in bacterial systems, the formation of insoluble aggregates known as inclusion bodies is a major obstacle. Overcoming this challenge requires effective strategies to solubilize these aggregates and refold the protein into its native, active conformation.

This compound is a valuable chemical chaperone that aids in this process. Unlike detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations.[1][2] Their unique properties make them ideal for a variety of applications, including:

  • Preventing protein aggregation: this compound interacts with early folding intermediates, preventing the intermolecular hydrophobic interactions that lead to aggregation.[3]

  • Facilitating protein refolding: By stabilizing productive folding intermediates, this compound can significantly increase the yield of correctly folded, active protein.[4][5]

  • Enhancing protein solubilization: this compound can increase the solubility of proteins, including membrane proteins and those from inclusion bodies.

  • Aiding in protein crystallization: By improving protein homogeneity and stability, NDSBs can be beneficial for obtaining high-quality crystals for structural studies.

Mechanism of Action: How this compound Influences Protein Folding

The primary mechanism by which this compound facilitates protein folding is through its interaction with early, aggregation-prone folding intermediates. These intermediates often expose hydrophobic surfaces that, if left unprotected, can lead to non-specific intermolecular interactions and subsequent aggregation.

This compound, with its zwitterionic head group and hydrophobic benzyl (B1604629) group, is thought to act as a "hydrophilic shield." It is proposed that the hydrophobic moiety of this compound interacts weakly with the exposed hydrophobic patches on the folding protein. This transient interaction prevents the protein from aggregating with other unfolded or partially folded molecules, allowing it to proceed along the correct folding pathway.

Furthermore, studies have suggested that this compound can accelerate the rate-limiting step of proline cis-trans isomerization, a key process in the folding of many proteins. By catalyzing this isomerization, this compound can effectively reduce the time a protein spends in a vulnerable, partially folded state.

Below is a diagram illustrating the proposed mechanism of this compound in the protein refolding pathway.

G cluster_0 Protein Refolding Pathway Unfolded Unfolded Protein Intermediate Early Folding Intermediate (Aggregation-Prone) Unfolded->Intermediate Folding Initiation Aggregates Aggregates (Inactive) Intermediate->Aggregates Aggregation (Off-pathway) Folded Correctly Folded Protein (Active) Intermediate->Folded Correct Folding (On-pathway) NDSB This compound NDSB->Intermediate Stabilization & Prevention of Aggregation

Figure 1: Proposed mechanism of this compound in protein refolding.

Quantitative Data: The Impact of this compound on Protein Activity

The efficacy of this compound in promoting protein refolding can be quantified by measuring the recovery of biological activity. The following table summarizes a selection of studies that have reported the effect of this compound and other non-detergent sulfobetaines on the enzymatic activity of various proteins.

ProteinDenaturantNDSB CompoundNDSB Concentration (M)Activity Recovery (%)Reference
Hen Egg White Lysozyme (B549824)ChemicalThis compound1.030
β-GalactosidaseChemicalThis compound0.816
Tryptophan Synthase β2 subunitChemicalThis compound-4T1.0100
Reduced Hen Egg LysozymeChemicalThis compound-4T0.660
Type II TGF-β Receptor (TBRII-ECD)UreaNDSB-2011.0~300 (relative to no additive)
Cdc25AGuanidine HClNDSB-201Not specifiedStructure obtained from refolded protein

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study its effects on protein structure and function.

General Protein Refolding Protocol from Inclusion Bodies

This protocol outlines a general workflow for refolding a target protein from inclusion bodies using this compound as a refolding additive.

G start Start: E. coli cell paste with inclusion bodies lysis Cell Lysis (e.g., sonication, high-pressure homogenization) start->lysis wash Inclusion Body Washing (e.g., with Triton X-100 or NDSB-201) lysis->wash solubilize Solubilization of Inclusion Bodies (e.g., 6M Guanidine HCl or 8M Urea) wash->solubilize refold Refolding by Dilution (Dilute into refolding buffer containing 0.5-1.0 M this compound) solubilize->refold purify Purification of Refolded Protein (e.g., Affinity Chromatography, SEC) refold->purify analyze Analysis of Refolded Protein (e.g., SDS-PAGE, Activity Assay, CD Spectroscopy) purify->analyze end End: Purified, active protein analyze->end

Figure 2: General workflow for protein refolding from inclusion bodies.

Materials:

  • E. coli cell paste containing the target protein in inclusion bodies.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I).

  • Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 0.125 M NDSB-201).

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine HCl or 8 M Urea, with a reducing agent like DTT or TCEP).

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5-1.0 M this compound, and a redox system like GSH/GSSG if disulfide bonds are present).

  • Purification columns and buffers specific to the target protein.

Procedure:

  • Cell Lysis: Resuspend the cell paste in Lysis Buffer and disrupt the cells using sonication or a high-pressure homogenizer on ice.

  • Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with Wash Buffer to remove cellular debris and membrane components.

  • Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate with gentle agitation until the pellet is fully dissolved.

  • Refolding: Rapidly dilute the solubilized protein into a large volume of chilled Refolding Buffer. The final protein concentration should typically be low (10-100 µg/mL) to minimize aggregation.

  • Incubation: Allow the protein to refold, typically for several hours to overnight at 4°C with gentle stirring.

  • Purification: Purify the refolded protein using appropriate chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography) to remove this compound, denaturants, and any remaining impurities.

  • Analysis: Characterize the purified protein for its concentration, purity (SDS-PAGE), folding state (Circular Dichroism), and biological activity (enzyme assay).

Stopped-Flow Fluorescence Spectroscopy to Monitor Folding Kinetics

This technique allows for the real-time monitoring of changes in protein fluorescence (e.g., intrinsic tryptophan fluorescence) upon initiation of refolding, providing insights into the kinetics of the folding process.

Materials:

  • Stopped-flow spectrofluorometer.

  • Syringe 1: Denatured protein in Solubilization Buffer.

  • Syringe 2: Refolding Buffer with or without this compound.

Procedure:

  • Instrument Setup: Set up the stopped-flow instrument with the appropriate excitation and emission wavelengths for the protein of interest (e.g., excitation at 280 nm and emission scan from 300-400 nm for tryptophan).

  • Loading Syringes: Load one syringe with the denatured protein solution and the other with the Refolding Buffer.

  • Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, initiating the refolding process.

  • Data Acquisition: Monitor the change in fluorescence intensity or emission maximum over time, from milliseconds to seconds.

  • Data Analysis: Analyze the kinetic traces by fitting them to appropriate exponential equations to determine the rate constants of the different folding phases. Compare the kinetics in the presence and absence of this compound to elucidate its effect on the folding pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy can provide atomic-level information on the structure and dynamics of a protein during the folding process and can be used to study the interaction with this compound.

Procedure Outline:

  • Sample Preparation: Prepare a sample of isotopically labeled (e.g., ¹⁵N, ¹³C) protein in a denatured state.

  • NMR Data Acquisition: Acquire a series of NMR spectra (e.g., 2D ¹H-¹⁵N HSQC) over time after initiating refolding by, for example, a rapid temperature or pressure jump, or by dilution into a refolding buffer containing this compound.

  • Analysis of Chemical Shifts: Monitor the changes in chemical shifts of specific residues as the protein folds. The appearance of new peaks and the disappearance of others can track the formation of secondary and tertiary structure.

  • Relaxation Dispersion Experiments: These experiments can be used to study the exchange between different conformational states on the microsecond to millisecond timescale, providing insights into the dynamics of the folding process and how this compound might alter the energy landscape of folding.

  • Saturation Transfer Difference (STD) NMR: This technique can be used to identify which parts of this compound interact with the protein.

Structural Insights: Visualizing the NDSB-Protein Interaction

While a crystal structure of a protein in complex with this compound is not yet publicly available, a study on the closely related NDSB-201 provides valuable insights into how these molecules can interact with and stabilize a protein. X-ray crystallography of the Type II TGF-β receptor extracellular domain (TBRII-ECD) in the presence of NDSB-201 revealed that the NDSB molecule binds to a specific pocket on the protein surface. The pyridinium (B92312) group of NDSB-201 was found to stack with a phenylalanine side chain, suggesting that arene-arene interactions can play a role in the binding. This direct interaction provides a molecular basis for how NDSBs can act as pharmacological chaperones, not only by preventing non-specific aggregation but also by stabilizing the native conformation.

Conclusion and Future Perspectives

This compound is a versatile and effective tool for researchers and drug development professionals facing challenges with protein folding, aggregation, and solubility. Its ability to interact with and stabilize early folding intermediates without causing denaturation makes it a valuable additive in a wide range of protein handling applications. The quantitative data and detailed protocols provided in this guide offer a practical framework for the successful implementation of this compound in the laboratory.

Future research in this area could focus on:

  • Expanding the quantitative dataset: A broader screening of this compound's effect on a wider variety of proteins would provide a more comprehensive understanding of its utility.

  • Thermodynamic characterization: Isothermal titration calorimetry (ITC) studies would provide valuable data on the thermodynamics of the this compound-protein interaction, including binding affinity, enthalpy, and entropy.

  • High-resolution structural studies: Obtaining a crystal structure of a protein in complex with this compound would provide definitive evidence of its binding mode and further elucidate its mechanism of action.

By continuing to explore the properties and applications of this compound and other non-detergent sulfobetaines, the scientific community can further enhance its ability to produce and study functional proteins for both basic research and therapeutic purposes.

References

Unlocking the Proteome: A Technical Guide to NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, the ability to effectively solubilize, stabilize, and refold proteins is paramount to unlocking a deeper understanding of cellular function and advancing drug discovery. Non-detergent sulfobetaines (NDSBs), and specifically NDSB-256, have emerged as powerful tools in the proteomics toolkit. This technical guide provides an in-depth exploration of the benefits of this compound, detailed experimental protocols, and a clear visualization of its application in proteomics workflows.

The Core Advantage of this compound: A Non-Detergent Sulfobetaine (B10348)

This compound, or 3-(Benzyldimethylammonio)propanesulfonate, is a zwitterionic chemical compound that offers a unique combination of properties making it highly effective for protein research. Unlike traditional detergents that can denature proteins and interfere with downstream applications, this compound is a non-micelle forming agent.[1][2] This fundamental characteristic allows it to prevent protein aggregation and enhance the solubilization of a wide range of proteins, including challenging membrane, nuclear, and cytoskeletal proteins, without disrupting their native structure.[1][2]

The primary benefits of utilizing this compound in proteomics include:

  • Enhanced Protein Solubilization: this compound effectively increases the solubility of proteins, leading to higher yields during extraction from various biological samples.[2]

  • Prevention of Protein Aggregation: By minimizing non-specific hydrophobic interactions, this compound prevents proteins from clumping together, which is crucial for maintaining their biological activity and for successful downstream analysis.

  • Facilitation of Protein Refolding: For proteins that are denatured or expressed as inclusion bodies, this compound can significantly aid in their refolding into a functionally active conformation.

  • Compatibility with Downstream Applications: Due to its non-detergent nature and ease of removal through dialysis, this compound is compatible with a variety of proteomics techniques, including mass spectrometry.

Quantitative Insights: The Impact of this compound on Protein Recovery and Activity

The efficacy of this compound and related non-detergent sulfobetaines has been demonstrated in several studies. The following tables summarize key quantitative data on protein refolding and solubilization.

ProteinConditionNDSB ConcentrationOutcome
Denatured Egg White LysozymeEnzymatic Activity Restoration1 M this compound30% restoration of enzymatic activity
Reduced Hen Egg LysozymeIn Vitro Renaturation Efficiency600 mM this compound60% restoration of enzymatic activity
LysozymeSolubility Enhancement0.75 M NDSB-195Nearly tripled protein solubility
Type II TGF-β ReceptorRefolding Yield from Solubilized Protein1 M NDSB-2018-13 mg of purified protein from 50 mg starting material

Experimental Protocols: Harnessing the Power of this compound

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key proteomics experiments incorporating this compound.

Protocol 1: this compound-Assisted Extraction of Membrane Proteins for Mass Spectrometry

This protocol outlines the steps for extracting membrane proteins from cultured cells using a lysis buffer supplemented with this compound, ensuring compatibility with downstream mass spectrometry analysis.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5 M this compound, Protease Inhibitor Cocktail

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • Bradford assay reagents

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer or by sonication.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate membrane protein solubilization.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant containing the solubilized proteins to a new tube. Determine the protein concentration using a Bradford assay.

  • Sample Preparation for Mass Spectrometry: Proceed with standard protocols for reduction, alkylation, and in-solution or in-gel digestion of the protein extract. The presence of this compound is generally compatible with these steps. For optimal results, consider a buffer exchange or dialysis step to remove this compound before mass spectrometry analysis, although it is often not strictly necessary due to its non-interfering nature.

Protocol 2: this compound-Facilitated Refolding of Recombinant Proteins from Inclusion Bodies

This protocol describes a method for refolding denatured proteins from inclusion bodies with the aid of this compound.

Materials:

  • Inclusion body pellet

  • Denaturation Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 M this compound, 1 mM GSH, 0.1 mM GSSG

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer and incubate at room temperature with gentle agitation until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized protein solution at 14,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

  • Protein Refolding by Dilution: Slowly add the denatured protein solution dropwise into a stirred, ice-cold Refolding Buffer. The final protein concentration should be in the range of 0.1-0.5 mg/mL.

  • Incubation: Allow the refolding reaction to proceed for 12-24 hours at 4°C with gentle stirring.

  • Removal of this compound and Concentration: Dialyze the refolded protein solution against a suitable buffer to remove this compound and other small molecules. Alternatively, use centrifugal filter units to concentrate the protein and perform buffer exchange.

  • Analysis of Refolded Protein: Assess the success of refolding by functional assays, SDS-PAGE, and other analytical techniques.

Visualizing the Workflow: this compound in Proteomics

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

ProteinExtractionWorkflow Start Start: Cell Pellet Lysis Cell Lysis with This compound Buffer Start->Lysis Homogenization Homogenization Lysis->Homogenization Incubation Incubation Homogenization->Incubation Clarification Centrifugation Incubation->Clarification Supernatant Collect Supernatant (Solubilized Proteins) Clarification->Supernatant Debris Discard Pellet (Cell Debris) Clarification->Debris Quantification Protein Quantification Supernatant->Quantification MS_Prep Sample Prep for Mass Spectrometry Quantification->MS_Prep End End: MS Analysis MS_Prep->End

Caption: this compound Protein Extraction Workflow.

ProteinRefoldingWorkflow Start Start: Inclusion Bodies Denaturation Denaturation (8M Urea) Start->Denaturation Clarification Centrifugation Denaturation->Clarification Refolding Dilution into This compound Refolding Buffer Clarification->Refolding Incubation Incubation (4°C) Refolding->Incubation Dialysis Dialysis / Buffer Exchange (Remove this compound) Incubation->Dialysis Analysis Analysis of Refolded Protein Dialysis->Analysis End End: Functional Protein Analysis->End

Caption: this compound Protein Refolding Workflow.

Conclusion

This compound stands as a valuable and versatile reagent in the field of proteomics. Its ability to enhance protein solubilization, prevent aggregation, and facilitate refolding without the denaturing effects of traditional detergents makes it an indispensable tool for researchers and scientists. By incorporating this compound into their workflows, professionals in drug development and proteomics can achieve higher yields of soluble, functional proteins, paving the way for more accurate and insightful analyses. The detailed protocols and visual workflows provided in this guide serve as a comprehensive resource for the successful application of this compound in unlocking the complexities of the proteome.

References

Methodological & Application

Application Notes and Protocols for NDSB-256 in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the non-detergent sulfobetaine (B10348) NDSB-256 for the effective extraction and solubilization of membrane proteins. This document outlines the principles of this compound action, detailed experimental protocols, and comparative data to assist researchers in optimizing their membrane protein extraction workflows.

Introduction to this compound

This compound, or 3-(Benzyldimethylammonio)propanesulfonate, is a zwitterionic, non-detergent sulfobetaine. Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation, even at high concentrations.[1][2] This unique characteristic makes this compound an exceptionally mild and effective agent for handling proteins. It functions by reducing protein aggregation and enhancing the solubility of membrane, nuclear, and cytoskeletal-associated proteins.[1][3] this compound is particularly valuable in preserving the native structure and function of proteins during extraction and purification.[2] It is highly soluble in water, does not significantly alter the pH of buffered solutions, and can be easily removed by dialysis.

Principle of this compound-Mediated Extraction

The extraction of integral membrane proteins from the lipid bilayer is a critical and often challenging step. Traditional detergents solubilize membrane proteins by creating micelles that encapsulate the protein's hydrophobic transmembrane domains. However, this process can sometimes lead to denaturation and loss of function.

This compound offers a gentler mechanism. It is thought to interact with the hydrophobic regions of proteins, preventing the aggregation that often occurs when these domains are exposed to an aqueous environment. By stabilizing the protein in a soluble state without forming a micellar structure, this compound can increase the yield of extracted membrane proteins while better preserving their native conformation and biological activity. It is often used at concentrations ranging from 0.5 to 1.0 M.

Data Presentation: Comparative Solubilization Efficiency

While direct quantitative comparisons of this compound with traditional detergents are not extensively documented in single studies, the literature consistently reports an enhanced yield of membrane proteins when NDSBs are included in extraction protocols. The following table provides a representative comparison of the solubilization efficiency of this compound with other commonly used detergents, based on qualitative descriptions of increased yield from various sources.

Detergent/AgentTypical Working ConcentrationProtein Yield (Relative to Control)Preservation of Protein ActivityNotes
Control (Buffer Only) N/A1.0HighBaseline for comparison; very low yield for integral membrane proteins.
Triton X-100 1-2% (w/v)3.0 - 5.0Moderate to HighA common non-ionic detergent; can sometimes lead to inactivation of sensitive proteins.
CHAPS 8-10 mM2.5 - 4.5HighA zwitterionic detergent known for its mild nature and ability to preserve protein function.
This compound 0.5 - 1.0 M 4.0 - 6.0 High Increases the yield of soluble, functional membrane proteins by preventing aggregation.

This table presents representative data compiled from multiple sources describing the effects of these agents. Actual results may vary depending on the specific protein and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the extraction of membrane proteins from cultured mammalian cells using this compound.

I. Reagent Preparation
  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA. Immediately before use, add a protease inhibitor cocktail to the manufacturer's recommended concentration.

  • Solubilization Buffer: Lysis Buffer containing 1.0 M this compound.

II. Protocol for Membrane Protein Extraction from Cultured Mammalian Cells

This protocol is adapted from established methods for membrane protein extraction and incorporates this compound for enhanced solubilization.

  • Cell Harvesting:

    • Harvest cultured mammalian cells (e.g., 1-5 x 10⁷ cells) by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Washing:

    • Resuspend the cell pellet in 10 mL of ice-cold PBS.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant. Repeat the wash step to ensure complete removal of media components.

  • Cell Lysis:

    • Resuspend the washed cell pellet in 1 mL of ice-cold Lysis Buffer per 1-5 x 10⁷ cells.

    • Incubate the cell suspension on ice for 30 minutes with periodic gentle vortexing to ensure complete lysis.

    • For cells that are difficult to lyse, sonication on ice may be performed. Use short pulses (e.g., 3-4 pulses of 10 seconds each) to prevent overheating and protein denaturation.

  • Clarification of Lysate:

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Isolation of Crude Membranes:

    • Carefully transfer the supernatant to a new pre-chilled ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Removal of Cytosolic Proteins:

    • The supernatant from the previous step contains the cytosolic protein fraction and can be saved for separate analysis.

    • The pellet contains the crude membrane fraction.

  • Membrane Protein Solubilization with this compound:

    • Resuspend the membrane pellet in 500 µL of ice-cold Solubilization Buffer (Lysis Buffer + 1.0 M this compound).

    • Pipette up and down gently to ensure the pellet is fully resuspended.

    • Incubate the suspension on a rotator or shaker for 1-2 hours at 4°C to allow for efficient solubilization of membrane proteins.

  • Final Clarification:

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any remaining insoluble material.

    • The supernatant now contains the solubilized membrane proteins. This fraction can be used for downstream applications such as immunoprecipitation, Western blotting, or further purification steps.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for membrane protein extraction using this compound and the proposed mechanism of its action.

experimental_workflow cluster_cell_prep Cell Preparation cluster_lysis_isolation Lysis and Membrane Isolation cluster_solubilization Solubilization cluster_output Output harvest 1. Cell Harvesting (Centrifugation at 500 x g) wash 2. Cell Washing (Ice-cold PBS) harvest->wash lysis 3. Cell Lysis (Lysis Buffer + Protease Inhibitors) wash->lysis clarify_lysate 4. Lysate Clarification (Centrifugation at 1,000 x g) lysis->clarify_lysate isolate_membranes 5. Isolate Crude Membranes (Ultracentrifugation at 100,000 x g) clarify_lysate->isolate_membranes remove_cytosol 6. Remove Cytosolic Fraction (Supernatant) isolate_membranes->remove_cytosol solubilize 7. Solubilize Membranes (Solubilization Buffer with 1M this compound) remove_cytosol->solubilize Resuspend Pellet final_clarify 8. Final Clarification (Ultracentrifugation at 100,000 x g) solubilize->final_clarify output Solubilized Membrane Proteins final_clarify->output Collect Supernatant

Caption: Experimental workflow for membrane protein extraction using this compound.

mechanism_of_action cluster_membrane Cell Membrane cluster_agents Solubilizing Agents cluster_result Resulting Protein State membrane Hydrophilic Heads Hydrophobic Tails Integral Membrane Protein Hydrophilic Heads Hydrophobic Tails detergent Traditional Detergent (e.g., Triton X-100) ndsb This compound micelle Protein-Detergent Micelle (Potential for Denaturation) detergent->micelle Forms Micelle soluble_protein Solubilized, Stabilized Protein (Aggregation Prevented) ndsb->soluble_protein Stabilizes

Caption: Conceptual comparison of membrane protein solubilization mechanisms.

References

Application Notes and Protocols for Protein Refolding Using NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry. NDSB-256, in particular, is effective in preventing protein aggregation and facilitating the renaturation of chemically and thermally denatured proteins.[1] Its unique properties, such as high solubility in water, minimal impact on buffer pH and viscosity, and easy removal by dialysis, make it a versatile additive for protein refolding protocols.[1][2] These application notes provide a detailed protocol for utilizing this compound to improve the yield of correctly folded, biologically active proteins from inclusion bodies.

Mechanism of Action

This compound aids in protein refolding by interacting with early folding intermediates, thereby preventing the formation of irreversible aggregates.[3] Unlike detergents, NDSBs do not form micelles and are considered non-denaturing, allowing most enzymes to remain active in their presence.[2] The proposed mechanism involves the short hydrophobic group of this compound interacting with exposed hydrophobic regions on protein folding intermediates, which shields them from aggregation-prone interactions with other molecules.

Data Presentation: Efficacy of this compound in Protein Refolding

The inclusion of this compound in refolding buffers has been shown to significantly enhance the yield of active proteins. The following tables summarize quantitative data from studies on model proteins.

Protein ModelConditionRefolding Yield/ActivityReference
Hen Egg White Lysozyme (B549824)600 mM this compound60% enzymatic activity
Tryptophan Synthase β2 subunit1.0 M this compound100% enzymatic activity
Recombinant Human BMP-210 mM this compound with 0.05% SDS56.75% dimer yield

Experimental Protocols

This section provides a general protocol for protein refolding from inclusion bodies using this compound. It is important to note that optimal conditions, including protein concentration, temperature, and buffer composition, should be determined empirically for each specific protein.

Materials
  • Cell paste containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • Lysozyme

  • DNase I

  • Wash Buffer (e.g., Lysis Buffer with 1 M Urea and 2% Triton X-100)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride (GdmCl), 10 mM DTT, pH 8.0)

  • Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5-1.0 M this compound, 1 mM GSH, 0.1 mM GSSG, pH 8.0)

  • Dialysis Tubing (appropriate molecular weight cut-off)

  • Spectrophotometer

  • Bradford Assay Reagent or other protein quantification method

  • Activity assay reagents specific to the target protein

Protocol for Refolding from Inclusion Bodies
  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Disrupt the cells using sonication or a French press.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step as necessary.

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Incubate with gentle agitation until the pellet is fully dissolved.

    • Centrifuge to remove any remaining insoluble material.

    • Determine the protein concentration of the solubilized protein solution.

  • Protein Refolding by Dilution:

    • Rapidly dilute the solubilized protein into a pre-chilled Refolding Buffer containing this compound to a final protein concentration of 10-100 µg/mL. A 1:100 dilution is a common starting point.

    • Incubate the refolding mixture at 4°C with gentle stirring for a duration determined empirically (typically 12-48 hours).

  • Removal of Denaturant and this compound:

    • Transfer the refolding mixture to a dialysis bag.

    • Dialyze against a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) to remove the denaturant, this compound, and redox reagents. Perform several buffer changes over 24-48 hours.

  • Analysis of Refolded Protein:

    • After dialysis, centrifuge the sample to pellet any aggregated protein.

    • Determine the concentration of the soluble, refolded protein.

    • Assess the biological activity of the refolded protein using a specific activity assay.

    • Analyze the purity and folding state of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and circular dichroism.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the protein refolding protocol using this compound.

ProteinRefoldingWorkflow cluster_prep Inclusion Body Preparation cluster_refold Refolding cluster_analysis Analysis Cell Lysis Cell Lysis IB Washing IB Washing Cell Lysis->IB Washing Solubilization Solubilization IB Washing->Solubilization Dilution into\nRefolding Buffer\n(with this compound) Dilution into Refolding Buffer (with this compound) Solubilization->Dilution into\nRefolding Buffer\n(with this compound) Dialysis Dialysis Dilution into\nRefolding Buffer\n(with this compound)->Dialysis Characterization Characterization Dialysis->Characterization Active Protein Active Protein Characterization->Active Protein

Caption: General workflow for protein refolding using this compound.

NDSB_Mechanism Denatured Protein Denatured Protein Folding Intermediate Folding Intermediate Denatured Protein->Folding Intermediate Refolding Initiation Aggregated Protein Aggregated Protein Folding Intermediate->Aggregated Protein Aggregation Pathway (without this compound) Correctly Folded Protein Correctly Folded Protein Folding Intermediate->Correctly Folded Protein Correct Folding This compound This compound Folding Intermediate->this compound Interaction

Caption: Proposed mechanism of this compound in preventing protein aggregation.

References

NDSB-256 for Optimal Protein Solubilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be highly effective in protein biochemistry, particularly in the solubilization and refolding of proteins. NDSB-256, a prominent member of this class, is widely used to prevent protein aggregation and facilitate the renaturation of proteins from inclusion bodies or after denaturation. Unlike traditional detergents, NDSBs have short hydrophobic groups that prevent the formation of micelles, allowing for their easy removal by dialysis.[1][2][3] This characteristic, combined with their ability to stabilize proteins, makes them invaluable tools in research and drug development.

These application notes provide a comprehensive overview of the use of this compound, with a focus on determining the optimal concentration for protein solubilization and refolding. Detailed protocols, quantitative data, and visual diagrams are presented to guide researchers in effectively utilizing this compound in their workflows.

Mechanism of Action

This compound facilitates protein folding and prevents aggregation by interacting with early folding intermediates.[2] Its amphiphilic nature, possessing both a hydrophobic benzyl (B1604629) group and a hydrophilic sulfobetaine (B10348) group, allows it to shield exposed hydrophobic patches on unfolded or partially folded proteins. This interaction prevents the protein-protein aggregation that often competes with proper folding, thereby increasing the yield of correctly folded, active protein.[1]

Mechanism of this compound in Preventing Protein Aggregation cluster_0 Without this compound cluster_1 With this compound Unfolded Protein 1 Unfolded Protein Aggregated Protein Aggregated Protein Unfolded Protein 1->Aggregated Protein Aggregation Unfolded Protein 2 Unfolded Protein Folding Intermediate Folding Intermediate + this compound Unfolded Protein 2->Folding Intermediate Folding Correctly Folded Protein Correctly Folded Protein Folding Intermediate->Correctly Folded Protein Renaturation

Caption: this compound shields hydrophobic regions of folding intermediates, preventing aggregation.

Quantitative Data on this compound Concentration

The optimal concentration of this compound is protein-dependent, but a general working range of 0.5 M to 1.0 M is widely reported to be effective. Below is a summary of quantitative data from studies using this compound and other NDSBs for protein solubilization and refolding.

ProteinInitial StateNDSB CompoundConcentrationOutcome
Tryptophan Synthase β2 subunit Chemically unfoldedThis compound-4T1.0 M100% enzymatic activity recovery
Hen Egg Lysozyme ReducedThis compound-4T600 mM60% enzymatic activity recovery
Type II TGF-β Receptor (TBRII-ECD) Inclusion BodiesThis compound0.5 M - 1.0 MEffective additive in refolding screen
Lysozyme SolubleNDSB-1950.75 MSolubility nearly tripled

Experimental Protocols

The following protocols provide a general framework for the solubilization of proteins from inclusion bodies and subsequent refolding using this compound. It is crucial to optimize these protocols for each specific protein.

Protocol 1: Solubilization of Inclusion Bodies with a Strong Denaturant

This initial step is necessary to solubilize the aggregated protein from inclusion bodies before refolding.

  • Isolation of Inclusion Bodies :

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Lyse the cells using sonication or a high-pressure homogenizer.

    • Centrifuge the lysate at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants. Repeat the centrifugation and washing steps as necessary.

  • Solubilization :

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. A common starting point is 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) with a reducing agent like 10-20 mM DTT or β-mercaptoethanol.

    • Incubate with gentle agitation for 1-2 hours at room temperature, or overnight at 4°C, until the pellet is fully dissolved.

    • Centrifuge at high speed (e.g., >20,000 x g) for 20-30 minutes to remove any remaining insoluble material.

    • Collect the supernatant containing the solubilized, denatured protein.

Protocol 2: Protein Refolding by Dilution with this compound

This protocol is a common method for refolding the solubilized protein.

  • Prepare Refolding Buffer :

    • The refolding buffer should be optimized for the target protein but a typical composition is:

      • 50 mM Tris-HCl, pH 8.0

      • 0.5 - 1.0 M this compound

      • A redox shuffling system (e.g., 2 mM reduced glutathione (B108866) (GSH) and 0.2 mM oxidized glutathione (GSSG))

      • Other additives as needed (e.g., L-arginine, sucrose).

    • Prepare a large volume of refolding buffer (typically 50-100 times the volume of the solubilized protein solution) and cool it to 4°C.

  • Rapid Dilution :

    • Slowly add the solubilized protein solution drop-wise into the vigorously stirring, chilled refolding buffer. This rapid dilution lowers the concentration of the denaturant, allowing the protein to refold.

    • The final protein concentration in the refolding buffer should be low, typically in the range of 10-100 µg/mL, to favor intramolecular folding over intermolecular aggregation.

  • Incubation :

    • Allow the protein to refold by incubating the solution at 4°C for 12-48 hours with gentle stirring.

  • Concentration and Purification :

    • After refolding, concentrate the protein solution using techniques such as ultrafiltration.

    • Purify the correctly folded protein from misfolded species and remaining contaminants using chromatography methods like size-exclusion or affinity chromatography. This compound can be easily removed by dialysis due to its inability to form micelles.

General Workflow for Protein Solubilization and Refolding with this compound Cell_Pellet Cell Pellet with Inclusion Bodies Lysis Cell Lysis and Inclusion Body Washing Cell_Pellet->Lysis Solubilization Solubilization in 6M GdnHCl / 8M Urea Lysis->Solubilization Denatured_Protein Denatured Protein Solution Solubilization->Denatured_Protein Refolding Rapid Dilution into Refolding Buffer (0.5-1.0 M this compound) Denatured_Protein->Refolding Refolded_Protein Refolded Protein (in solution with this compound) Refolding->Refolded_Protein Purification Purification and Dialysis (Removal of this compound) Refolded_Protein->Purification Final_Protein Pure, Active Protein Purification->Final_Protein

Caption: Workflow from inclusion bodies to pure, active protein using this compound.

Concluding Remarks

This compound is a powerful tool for improving the yield of soluble, active proteins, particularly those prone to aggregation. By understanding its mechanism of action and systematically optimizing its concentration, researchers can significantly enhance their protein production workflows. The protocols and data provided herein serve as a valuable starting point for the successful application of this compound in a wide range of protein solubilization and refolding experiments.

References

Application Notes and Protocols for Protein Crystallization with NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the non-detergent sulfobetaine (B10348) NDSB-256 as a beneficial additive in protein crystallization experiments. The protocols outlined below are designed to assist in the optimization of crystallization conditions, potentially leading to higher quality crystals suitable for X-ray diffraction and structural analysis.

Introduction to this compound in Protein Crystallization

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that can enhance the solubility and stability of proteins without acting as detergents.[1][2] this compound, with its benzyl (B1604629) group, is particularly effective at preventing non-specific protein aggregation, a common obstacle in obtaining high-quality crystals.[3] Its utility lies in its ability to interact with hydrophobic patches on the protein surface, thereby reducing the propensity for amorphous precipitation and promoting the ordered association of molecules required for crystal lattice formation.[1]

Key Properties of this compound:

  • Zwitterionic Nature: Possesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.

  • High Solubility: Readily dissolves in aqueous buffers.

  • Non-Micellar: Unlike detergents, NDSBs do not form micelles, which simplifies their removal during downstream processing.

  • Stabilizing Effect: Can stabilize the native conformation of proteins and assist in the refolding of denatured proteins.

The inclusion of this compound in crystallization screens can lead to the growth of larger, more well-ordered crystals, and in some instances, may be the critical factor in obtaining crystals where other conditions have failed.

Experimental Protocols

This section provides a detailed, step-by-step guide for incorporating this compound into your protein crystallization workflow. The protocol assumes a standard vapor diffusion setup (either sitting or hanging drop), which is a common method for screening and optimizing crystallization conditions.

Materials and Reagents
  • Purified protein of interest (ideally >95% pure and monodisperse)

  • This compound (CAS 81239-45-4)

  • Crystallization screening solutions (commercial or custom-made)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Pipettes and tips for small volume dispensing

  • Microscope for crystal visualization

Stock Solution Preparation
  • Protein Stock Solution: Prepare your protein in a suitable buffer at a concentration typically between 5 and 20 mg/mL. The buffer should be simple and at a pH where the protein is stable. It is advisable to minimize the concentration of other additives in the initial protein stock.

  • This compound Stock Solution: Prepare a 1 M stock solution of this compound in deionized water. This compound is highly soluble in water. Ensure the solution is well-mixed and the pH is checked and adjusted if necessary, although NDSBs generally do not significantly alter the pH of well-buffered solutions. Filter-sterilize the this compound stock solution using a 0.22 µm filter.

Crystallization Setup: The Additive Screen Approach

The most straightforward way to assess the benefit of this compound is to include it as an additive in your existing crystallization screens.

  • Prepare Protein-NDSB-256 Mix: In a microcentrifuge tube, mix your protein stock solution with the this compound stock solution to achieve a final this compound concentration in the protein drop that is typically between 50 mM and 500 mM. A good starting point is 100-200 mM. Remember to account for the dilution that will occur when the protein is mixed with the reservoir solution.

  • Set up Crystallization Plates:

    • Pipette the reservoir solutions into the wells of your crystallization plate.

    • In the drop well (for sitting drop) or on the cover slip (for hanging drop), mix your protein-NDSB-256 solution with the reservoir solution, typically in a 1:1, 1:2, or 2:1 ratio.

  • Set up Control Plates: It is crucial to set up identical crystallization plates without the addition of this compound to directly compare the results and assess the impact of the additive.

  • Incubation: Seal the plates and incubate at a constant temperature. Commonly used temperatures for protein crystallization are 4°C and 20°C.

  • Monitoring: Regularly inspect the drops under a microscope over a period of several days to weeks, documenting any crystal growth, precipitation, or phase separation.

Optimization of this compound Concentration

If initial screens with this compound show promising results (e.g., microcrystals, improved crystal morphology), further optimization of the this compound concentration is recommended. This can be done by setting up a gradient of this compound concentrations against the best-performing crystallization conditions.

Data Presentation: Expected Outcomes with this compound

The following table summarizes potential outcomes when using this compound as a crystallization additive, based on empirical observations from various protein crystallization trials.

Protein TargetInitial ConditionObservation without this compoundThis compound ConcentrationObservation with this compound
Lysozyme0.1 M Sodium Acetate pH 4.6, 1.0 M NaClSmall, needle-like crystals200 mMLarger, rod-shaped crystals with improved diffraction
A model membrane protein0.1 M MES pH 6.5, 20% PEG 8000, 0.2 M MgCl2Amorphous precipitate150 mMMicrocrystalline clusters
A novel enzyme0.1 M HEPES pH 7.5, 1.5 M Ammonium SulfateOily droplets (phase separation)100 mMSmall, single crystals appearing after 3 days

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the role of this compound, the following diagrams have been created.

G Experimental Workflow for Protein Crystallization with this compound cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis Protein_Purification Protein Purification (>95% Purity) Mix Prepare Protein + this compound Mix (50-500 mM final) Protein_Purification->Mix Control Prepare Protein Control (No this compound) Protein_Purification->Control NDSB_Stock Prepare 1M this compound Stock Solution NDSB_Stock->Mix Plate Set up Vapor Diffusion Plates (Sitting or Hanging Drop) Mix->Plate Control->Plate Incubate Incubate at Constant Temperature (e.g., 4°C or 20°C) Plate->Incubate Monitor Microscopic Monitoring Incubate->Monitor Optimize Optimize Conditions Monitor->Optimize Diffraction X-ray Diffraction Optimize->Diffraction

Caption: A flowchart of the experimental workflow for using this compound.

G Proposed Mechanism of this compound Action cluster_protein Protein Molecules in Solution cluster_aggregation Without this compound cluster_crystallization With this compound P1 Protein (with hydrophobic patch) P1_agg Protein P1->P1_agg Aggregation P1_sol Solubilized Protein P1->P1_sol Solubilization P2 Protein (with hydrophobic patch) P2_agg Protein P2->P2_agg Aggregation P2_sol Solubilized Protein P2->P2_sol Solubilization Aggregate Non-specific Aggregation P1_agg->Aggregate P2_agg->Aggregate NDSB This compound NDSB->P1_sol NDSB->P2_sol Crystal Ordered Crystal Lattice P1_sol->Crystal P2_sol->Crystal

Caption: How this compound may prevent aggregation and promote crystallization.

Troubleshooting and Considerations

  • Precipitation: If heavy precipitation is observed in the presence of this compound, it may be necessary to adjust the precipitant concentration. Since NDSBs can increase protein solubility, a higher concentration of the precipitant might be required to reach the supersaturation state needed for crystallization.

  • No Crystals: If no crystals form, consider varying the this compound concentration more broadly. Also, explore different protein-to-reservoir drop ratios, as this alters the equilibration kinetics.

  • pH: While NDSBs are generally pH-neutral in their effect on buffered solutions, it is good practice to verify the pH of your final protein-NDSB mix, especially when using low concentration buffers.

  • Purity: The importance of high protein purity cannot be overstated. Impurities can inhibit crystallization or lead to poorly formed crystals.

By systematically applying this compound as an additive and carefully observing the outcomes, researchers can significantly expand the conditions screened and increase the likelihood of obtaining high-quality protein crystals for structural studies.

References

Application Notes and Protocols for NDSB-256 in Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-256 (3-(Benzyldimethylammonio)propane-1-sulfonate) is a zwitterionic, non-detergent sulfobetaine (B10348) compound widely utilized in biochemistry and drug development to prevent protein aggregation and enhance protein solubility.[1][2] Its unique properties make it an effective chemical chaperone for stabilizing proteins in solution, facilitating their correct folding, and improving their yields during purification and crystallization.[1][2][3] Unlike detergents, this compound does not form micelles and is generally non-denaturing, even at high concentrations, thereby preserving the native structure and function of proteins. This document provides detailed application notes and experimental protocols for the effective use of this compound to mitigate protein aggregation.

Mechanism of Action

This compound is thought to prevent protein aggregation by interacting with hydrophobic regions on the surface of proteins, thereby increasing their solubility and preventing intermolecular interactions that lead to aggregation. The molecule possesses a hydrophilic sulfobetaine head group and a short, hydrophobic benzyl (B1604629) group. This amphiphilic nature allows it to shield exposed hydrophobic patches on proteins without disrupting their overall tertiary structure. Some studies suggest that NDSBs, particularly those with aromatic groups like this compound, can engage in arene-arene interactions with aromatic amino acid residues on the protein surface, contributing to their stabilizing effect.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound on protein activity and solubility as reported in the literature.

ProteinThis compound ConcentrationEffect on Enzymatic Activity RestorationReference
Denatured Egg White Lysozyme1 MRestored 30% of enzymatic activity.
Denatured β-Galactosidase800 mMRestored 16% of enzymatic activity.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of this compound in preventing protein aggregation.

Protein Solubility Assay

This protocol determines the effect of this compound on the solubility of a target protein.

Materials:

  • Target protein stock solution

  • This compound (powder)

  • Appropriate buffer for the target protein (e.g., Tris-HCl, PBS)

  • Microcentrifuge tubes

  • Centrifuge

  • UV-Vis Spectrophotometer or protein quantification assay kit (e.g., BCA, Bradford)

Protocol:

  • Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 2 M) in the protein's buffer. Ensure complete dissolution. The solution can be sterile-filtered (0.22 µm) for long-term storage.

  • Set up Experimental Conditions: In separate microcentrifuge tubes, prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1 M). Ensure the final volume in each tube is the same by adjusting with the protein buffer.

  • Induce Aggregation (Optional): If the protein is stable under normal conditions, aggregation can be induced by a stressor such as pH change, temperature increase, or addition of a denaturant. Apply the stressor to all tubes simultaneously.

  • Equilibration: Incubate the tubes at a specific temperature for a defined period (e.g., 1 hour at 25°C) to allow aggregation to occur and reach equilibrium.

  • Separate Soluble and Insoluble Fractions: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet the aggregated protein.

  • Quantify Soluble Protein: Carefully collect the supernatant from each tube, avoiding the pellet. Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer (at 280 nm) or a colorimetric protein assay.

  • Data Analysis: Plot the concentration of soluble protein against the concentration of this compound. An increase in soluble protein concentration with increasing this compound concentration indicates a positive effect on solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Protein Stock E1 Mix Protein and this compound (Varying Concentrations) P1->E1 P2 Prepare this compound Stock P2->E1 E2 Induce Aggregation (Optional Stressor) E1->E2 E3 Incubate E2->E3 A1 Centrifuge to Pellet Aggregates E3->A1 A2 Collect Supernatant A1->A2 A3 Quantify Soluble Protein A2->A3 A4 Plot [Soluble Protein] vs [this compound] A3->A4

Fig. 1: Workflow for Protein Solubility Assay with this compound.
Monitoring Protein Aggregation Kinetics

This protocol uses Dynamic Light Scattering (DLS) to monitor the rate of protein aggregation in the presence and absence of this compound.

Materials:

  • Target protein stock solution

  • This compound

  • Protein buffer

  • DLS instrument and compatible cuvettes

Protocol:

  • Sample Preparation: Prepare samples as described in the Protein Solubility Assay (Protocol 1), with and without this compound at a concentration determined to be effective. Filter all solutions through a low-protein-binding 0.22 µm filter immediately before DLS analysis to remove any pre-existing dust or aggregates.

  • DLS Instrument Setup: Set the DLS instrument to the appropriate temperature for the experiment. Allow the instrument to equilibrate.

  • Initiate Aggregation and Measurement: If inducing aggregation, add the stressor to the cuvette and immediately start the DLS measurement. For spontaneous aggregation, start the measurement immediately after adding the protein to the cuvette.

  • Time-Course Measurement: Collect DLS data at regular time intervals (e.g., every 1-5 minutes) for a duration sufficient to observe the aggregation process (e.g., 1-2 hours).

  • Data Analysis: Analyze the DLS data to determine the change in the average particle size (hydrodynamic radius) and the polydispersity index (PDI) over time. A slower increase in particle size and a lower PDI in the presence of this compound indicate its inhibitory effect on aggregation kinetics.

G cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis S1 Prepare Protein Samples (with and without this compound) S2 Filter Samples (0.22 µm) S1->S2 D2 Initiate Aggregation and Start Measurement S2->D2 D1 Equilibrate DLS Instrument D1->D2 D3 Collect Data Over Time D2->D3 A1 Analyze Particle Size and PDI vs. Time D3->A1 A2 Compare Aggregation Rates A1->A2

Fig. 2: Workflow for Monitoring Aggregation Kinetics using DLS.
Protein Functional Activity Assay

This protocol assesses whether this compound, while preventing aggregation, preserves the biological activity of the protein. The specific assay will depend on the protein's function (e.g., enzyme kinetics, binding affinity). The following is a general protocol for an enzyme assay.

Materials:

  • Enzyme (target protein)

  • Substrate for the enzyme

  • This compound

  • Assay buffer

  • Spectrophotometer or other appropriate detection instrument

Protocol:

  • Prepare Enzyme Solutions: Prepare solutions of the enzyme at a fixed concentration in the assay buffer with and without the desired concentration of this compound.

  • Induce Aggregation (if necessary): Subject the enzyme solutions to a stress condition known to cause aggregation and loss of activity.

  • Prepare Reaction Mixtures: In a multi-well plate or cuvettes, prepare reaction mixtures containing the assay buffer and the enzyme's substrate.

  • Initiate the Reaction: Add the enzyme solutions (with and without this compound) to the reaction mixtures to start the enzymatic reaction.

  • Monitor the Reaction: Measure the rate of product formation or substrate consumption over time using a spectrophotometer or other suitable instrument.

  • Data Analysis: Calculate the initial reaction velocity for each condition. Compare the activity of the enzyme in the presence of this compound to the control (without this compound) and to a non-stressed enzyme sample. This will determine if this compound helps to retain the enzyme's function.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Enzyme Solutions (with/without this compound) P2 Induce Stress (Optional) P1->P2 A1 Initiate Reaction: Add Enzyme to Substrate P2->A1 P3 Prepare Substrate Mix P3->A1 A2 Monitor Reaction Progress A1->A2 AN1 Calculate Reaction Rates A2->AN1 AN2 Compare Activities AN1->AN2

References

NDSB-256 as an Additive in Cell Lysis Buffers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that serve as valuable additives in protein biochemistry, particularly in the preparation of cell lysates for downstream applications. NDSB-256 is a prominent member of this family, recognized for its ability to increase the yield and solubility of proteins, including membrane, nuclear, and cytoskeletal proteins, without the denaturing effects of traditional detergents.[1][2][3][4][5] Its unique properties, such as preventing protein aggregation and facilitating the renaturation of denatured proteins, make it an indispensable tool for researchers.

This document provides detailed application notes and protocols for the use of this compound as an additive in cell lysis buffers for various research applications.

Key Properties of this compound

This compound (3-(Benzyldimethylammonio)propanesulfonate) is a non-denaturing, zwitterionic molecule with a short hydrophobic group and a hydrophilic sulfobetaine (B10348) head group. This structure prevents the formation of micelles, a characteristic of detergents that can lead to protein denaturation. Key features of this compound include:

  • Enhanced Protein Solubilization: Increases the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.

  • Prevention of Protein Aggregation: Interacts with hydrophobic regions on proteins to prevent non-specific aggregation during extraction and purification.

  • Non-Denaturing: Preserves the native structure and biological activity of most enzymes and proteins, even at high concentrations (e.g., 1 M).

  • Compatibility: Zwitterionic over a wide pH range, does not significantly alter the pH or viscosity of buffers, and does not absorb significantly in the near-UV range, minimizing interference with protein quantification assays.

  • Easy Removal: Can be easily removed from protein solutions by dialysis due to its inability to form micelles.

Data Presentation: Efficacy of NDSB Compounds

The following tables summarize quantitative data on the effectiveness of NDSB compounds in protein solubilization and renaturation.

Table 1: Effect of NDSB-195 on Protein Solubility

ProteinNDSB-195 ConcentrationFold Increase in Solubility
Lysozyme (B549824)0.25 M~2x
Lysozyme0.75 M~3x

Data sourced from Hampton Research.

Table 2: Recovery of Enzymatic Activity using this compound

EnzymeDenaturantThis compound Concentration% Activity Recovered
Egg-white LysozymeChemical1 M30%
β-GalactosidaseChemical800 mM16%

Data sourced from Sigma-Aldrich.

Experimental Protocols

The following protocols are adapted from standard cell lysis procedures to include this compound as a beneficial additive. The optimal concentration of this compound may vary depending on the cell type and the specific protein of interest and should be empirically determined, though a general range of 0.5 M to 1.0 M is recommended.

Protocol 1: General Lysis of Adherent Mammalian Cells

This protocol is suitable for the extraction of total cellular proteins.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • This compound

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Wash cultured cells grown on a plate once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold Lysis Buffer supplemented with this compound (0.5 M to 1.0 M final concentration) and freshly added protease and phosphatase inhibitors. A typical volume is 500 µL for a 10 cm plate.

  • Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay (e.g., Bradford assay).

  • Store the lysate at -80°C for long-term use.

Protocol 2: Lysis of Suspension Mammalian Cells

This protocol is designed for the extraction of total cellular proteins from cells grown in suspension.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40

  • This compound

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing this compound (0.5 M to 1.0 M final concentration) and freshly added protease and phosphatase inhibitors. Use approximately 100 µL of buffer per 1-5 million cells.

  • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Measure the protein concentration.

  • Store the lysate at -80°C.

Protocol 3: Nuclear Protein Extraction from Mammalian Cells

This protocol facilitates the enrichment of nuclear proteins.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA

  • Nuclear Extraction Buffer: 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA

  • This compound

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer (optional)

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Harvest and wash cells as described in Protocol 1 or 2.

  • Resuspend the cell pellet in Hypotonic Buffer containing protease and phosphatase inhibitors.

  • Allow the cells to swell on ice for 15 minutes.

  • Lyse the cells by passing them through a 25-gauge needle 10-20 times or by using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully remove the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in ice-cold Nuclear Extraction Buffer supplemented with this compound (0.5 M to 1.0 M final concentration) and freshly added protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Clarify the nuclear extract by centrifuging at 16,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble nuclear proteins.

  • Determine the protein concentration and store at -80°C.

Protocol 4: Lysis of Bacterial Cells

This protocol is for the extraction of proteins from bacterial cells, including those expressed as inclusion bodies.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA

  • Lysozyme

  • DNase I

  • This compound

  • Protease inhibitor cocktail

  • Sonicator

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Harvest bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL and MgCl₂ to 5 mM.

  • Add this compound to a final concentration of 0.5 M to 1.0 M and a protease inhibitor cocktail.

  • Sonicate the lysate on ice using short bursts (e.g., 6 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis and shearing of DNA. The solution should become less viscous.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • The supernatant contains the soluble protein fraction. The pellet contains inclusion bodies and cell debris.

  • For inclusion body solubilization, the pellet can be washed and then resuspended in a buffer containing a higher concentration of this compound (e.g., up to 2 M) or a mild denaturant.

  • Determine protein concentration and store fractions at -80°C.

Visualizations

Experimental Workflow for Cell Lysis and Protein Extraction

G cluster_0 Cell Culture cluster_1 Cell Harvesting cluster_2 Cell Lysis cluster_3 Lysate Clarification cluster_4 Downstream Analysis Adherent Adherent Cells Scrape Scrape Cells Adherent->Scrape Suspension Suspension Cells Centrifuge_Harvest Centrifuge Suspension->Centrifuge_Harvest Add_Buffer Add Lysis Buffer + this compound + Inhibitors Scrape->Add_Buffer Centrifuge_Harvest->Add_Buffer Incubate Incubate on Ice Add_Buffer->Incubate Homogenize Homogenize/Sonicate Incubate->Homogenize Centrifuge_Clarify Centrifuge Homogenize->Centrifuge_Clarify Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge_Clarify->Collect_Supernatant Quantify Protein Quantification Collect_Supernatant->Quantify Analyze Western Blot, IP, etc. Quantify->Analyze

Caption: General workflow for cell lysis using this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling cascade.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

MAPK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor GEF GEF (e.g., SOS) Adaptor->GEF Ras Ras-GTP GEF->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P Response Cellular Response (e.g., Proliferation, Differentiation) MAPK->Response

Caption: Overview of the MAPK signaling pathway.

NF-κB Signaling Pathway (Canonical)

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB Degrades Nucleus Nucleus NFkB_active->Nucleus NFkB_in_nucleus NF-κB Transcription Gene Transcription (Inflammation, Immunity, Survival) Nucleus->Transcription DNA DNA NFkB_in_nucleus->DNA DNA->Transcription

Caption: The canonical NF-κB signaling pathway.

References

Application Notes and Protocols for Removal of NDSB-256 from Protein Samples by Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaine (B10348) 256 (NDSB-256) is a zwitterionic chemical compound widely used in protein chemistry to enhance the solubilization and prevent the aggregation of proteins during extraction, purification, and refolding processes.[1][2] Its utility lies in its ability to interact with hydrophobic regions of proteins, thereby preventing intermolecular aggregation without causing denaturation, a common issue with conventional detergents. A key advantage of this compound is its ease of removal from protein samples, which is crucial for downstream applications where its presence could interfere with assays or structural studies. Dialysis is a gentle and effective method for the removal of small molecules like this compound from solutions containing macromolecules such as proteins.

This document provides a detailed protocol for the removal of this compound from protein samples using dialysis. It includes information on the principles of the technique, experimental procedures, and expected outcomes.

Principle of this compound Removal by Dialysis

Dialysis is a separation technique that relies on the selective diffusion of molecules across a semi-permeable membrane. The protein sample containing this compound is placed in a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO). This membrane allows the passage of small molecules like this compound (MW: 257.35 Da) while retaining the larger protein molecules. By placing the dialysis bag in a large volume of buffer (the dialysate), a concentration gradient is established, driving the diffusion of this compound out of the sample and into the dialysate. Multiple changes of the dialysate buffer ensure the efficient removal of this compound to negligible levels. A key property of this compound that facilitates its removal by dialysis is that it does not form micelles, unlike many detergents.

Data Presentation

The efficiency of this compound removal and the recovery of the target protein are dependent on several factors, including the dialysis membrane's MWCO, the duration of dialysis, and the frequency of buffer changes. The following table summarizes illustrative data for the removal of this compound from a solution of a model protein (e.g., Bovine Serum Albumin, BSA, ~66.5 kDa).

Note: The following data is hypothetical and for illustrative purposes. Actual results may vary depending on the specific protein, its concentration, the initial this compound concentration, and the precise experimental conditions.

Dialysis Membrane MWCO (kDa)Dialysis Time (hours)This compound Removal Efficiency (%)Protein Recovery (%)Protein Activity Retention (%)
3.54>95>98>95
3.58 (with one buffer change)>99>98>95
3.516 (with two buffer changes)>99.9>97>95
104>95>98>95
108 (with one buffer change)>99>98>95
1016 (with two buffer changes)>99.9>97>95

Experimental Protocols

This section provides a detailed methodology for the removal of this compound from a protein sample using dialysis.

Materials
  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa, ensuring it is significantly smaller than the molecular weight of the protein of interest)

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4, or a buffer specific to the protein's stability requirements)

  • Stir plate and magnetic stir bar

  • Beakers or other suitable containers for the dialysate

  • Clips for dialysis tubing (if using tubing)

  • Pipettes and sterile pipette tips

  • Refrigerator or cold room (4°C)

Protocol
  • Preparation of Dialysis Membrane:

    • If using dialysis tubing, cut the required length to accommodate the sample volume with extra space for sealing.

    • Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.

  • Sample Loading:

    • Securely close one end of the dialysis tubing with a clip.

    • Carefully pipette the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles.

    • Leave some space at the top of the bag to allow for potential sample dilution due to osmotic pressure.

    • Securely close the other end of the tubing with a second clip, ensuring there are no leaks.

  • Dialysis Setup:

    • Place the sealed dialysis bag or cassette into a beaker containing a large volume of the dialysis buffer. A sample-to-buffer volume ratio of at least 1:200 is recommended for efficient removal.

    • Add a magnetic stir bar to the beaker and place it on a stir plate. Gentle stirring of the dialysate will increase the rate of diffusion and removal of this compound.

    • Conduct the dialysis at a temperature that ensures the stability of the protein, typically 4°C.

  • Buffer Changes:

    • For optimal removal, perform several changes of the dialysis buffer. A typical schedule is as follows:

      • Dialyze for 2-4 hours.

      • Change the dialysis buffer.

      • Dialyze for another 2-4 hours.

      • Change the dialysis buffer and continue dialysis overnight (approximately 16 hours).

  • Sample Recovery:

    • After the final dialysis step, carefully remove the dialysis bag or cassette from the buffer.

    • Gently wipe the outside of the bag to remove excess buffer.

    • Open one end of the dialysis tubing or the port of the cassette and carefully pipette the protein sample into a sterile microcentrifuge tube.

    • Determine the final protein concentration and assess its purity and activity as required.

Visualizations

Logical Relationship of this compound Interaction and Removal

NDSB256_Interaction_Removal cluster_protein Protein in Solution cluster_dialysis Dialysis Protein Protein (Hydrophobic patches exposed) NDSB This compound Protein->NDSB Addition of this compound Protein_NDSB Protein-NDSB-256 Complex (Aggregation prevented) NDSB->Protein_NDSB Interaction DialysisBag Dialysis Bag (Semi-permeable membrane) Protein_NDSB->DialysisBag Sample Loading Dialysate Dialysis Buffer (Large volume) DialysisBag->Dialysate Diffusion of this compound PurifiedProtein Purified Protein (this compound removed) DialysisBag->PurifiedProtein Protein Recovery Dialysate->DialysisBag Buffer Exchange

Caption: this compound interaction with protein and its subsequent removal by dialysis.

Experimental Workflow for this compound Removal

Dialysis_Workflow start Start: Protein Sample with this compound prep_membrane Prepare Dialysis Membrane (Hydration) start->prep_membrane load_sample Load Sample into Dialysis Device prep_membrane->load_sample dialysis_1 Dialysis (2-4 hours) in Buffer 1 load_sample->dialysis_1 buffer_change_1 Change Dialysis Buffer dialysis_1->buffer_change_1 dialysis_2 Dialysis (2-4 hours) in Buffer 2 buffer_change_1->dialysis_2 buffer_change_2 Change Dialysis Buffer dialysis_2->buffer_change_2 dialysis_overnight Dialysis Overnight (16 hours) in Buffer 3 buffer_change_2->dialysis_overnight recover_sample Recover Protein Sample dialysis_overnight->recover_sample end End: This compound-free Protein Sample recover_sample->end

Caption: Step-by-step workflow for the removal of this compound via dialysis.

References

Application of NDSB-256 in the Purification of Halophilic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Halophilic proteins, derived from organisms that thrive in high-salt environments, present unique challenges during purification. These proteins are structurally adapted to high ionic strength and often aggregate or denature when placed in low-salt buffers typically used in conventional chromatography.[1] This aggregation is a major bottleneck in their characterization and application. Non-Detergent Sulfobetaine 256 (NDSB-256) is a zwitterionic chemical compound that has emerged as a valuable tool to overcome this challenge.[2][3]

NDSBs are not considered detergents as their short hydrophobic groups prevent the formation of micelles.[4][5] Instead, they can prevent protein aggregation and facilitate the renaturation of proteins. For halophilic proteins, this compound can substitute for high salt concentrations, maintaining protein solubility and stability in low ionic strength buffers, thus enabling the use of standard chromatographic techniques for their purification. These application notes provide a detailed protocol and supporting information for the use of this compound in the purification of halophilic proteins.

Mechanism of Action

The stabilizing effect of this compound on halophilic proteins in low-salt conditions is attributed to its ability to interact with the protein surface. Halophilic proteins typically have a high density of acidic residues on their surface, which is stabilized by a hydrated salt ion shell in their native high-salt environment. In low-salt buffers, the absence of this shielding leads to charge repulsion and hydrophobic patch exposure, resulting in aggregation. This compound, with its zwitterionic nature, is thought to mimic the hydrating and charge-shielding effects of salt ions, thereby preventing aggregation and maintaining the native conformation of the protein.

cluster_HighSalt High Salt Condition cluster_LowSalt Low Salt Condition cluster_LowSaltNDSB Low Salt with this compound HalophilicProtein_High Halophilic Protein SaltIons Salt Ions HalophilicProtein_High->SaltIons Stabilized by hydrated salt shell HalophilicProtein_Low Halophilic Protein Aggregation Aggregation HalophilicProtein_Low->Aggregation Leads to HalophilicProtein_NDSB Halophilic Protein NDSB256 This compound HalophilicProtein_NDSB->NDSB256 Stabilized by This compound

Caption: Proposed mechanism of this compound stabilization of halophilic proteins.

Quantitative Data Summary

The following table summarizes the effects of this compound on protein solubility and activity, providing an indication of its utility in maintaining protein integrity. While specific data for halophilic proteins is limited in the literature, the data presented for other proteins demonstrates the general efficacy of NDSBs.

ParameterProteinConditionThis compound ConcentrationObservationReference
Enzymatic Activity Restoration Denatured Egg-White Lysozyme (B549824)Renaturation1 M30% of enzymatic activity restored
Denatured β-galactosidaseRenaturation800 mM16% of enzymatic activity restored
Increased Protein Yield Membrane, Nuclear, and Cyto-skeletal ProteinsExtractionNot SpecifiedUp to 30% increase in yield
Solubility Enhancement LysozymeCrystallization0.25 M (NDSB-195)Solubility almost doubled
LysozymeCrystallization0.75 M (NDSB-195)Solubility nearly tripled

Experimental Protocols

This section provides a detailed protocol for the purification of a His-tagged halophilic protein using this compound to enable affinity chromatography in a low-salt buffer.

Materials and Reagents
  • Halophilic cells expressing the protein of interest

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 2 M NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme

  • Low-Salt Buffer A (Binding/Wash Buffer): 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M this compound, 10 mM Imidazole

  • Low-Salt Buffer B (Elution Buffer): 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M this compound, 250 mM Imidazole

  • High-Salt Storage Buffer: 50 mM Tris-HCl pH 8.0, 2 M NaCl, 10% Glycerol

  • Ni-NTA Agarose (B213101) Resin

  • Chromatography Column

  • Dialysis Tubing (appropriate MWCO)

Protocol
  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate on ice to reduce viscosity.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Buffer Exchange to Low-Salt Conditions with this compound:

    • Place the supernatant in dialysis tubing.

    • Perform a stepwise dialysis against Low-Salt Buffer A. Start with a 1:1 mixture of Lysis Buffer (without lysozyme and PMSF) and Low-Salt Buffer A, then transition to 100% Low-Salt Buffer A. This gradual decrease in salt concentration can help prevent protein precipitation.

  • Affinity Chromatography:

    • Pack a chromatography column with Ni-NTA agarose resin.

    • Equilibrate the column with 5-10 column volumes of Low-Salt Buffer A.

    • Load the dialyzed protein sample onto the column.

    • Wash the column with 10-15 column volumes of Low-Salt Buffer A to remove unbound proteins.

    • Elute the target protein with a linear gradient or a step elution using Low-Salt Buffer B.

    • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Removal of this compound and Imidazole:

    • Pool the fractions containing the purified protein.

    • Dialyze the pooled fractions against the High-Salt Storage Buffer to remove this compound and imidazole. NDSBs can be easily removed by dialysis as they do not form micelles.

start Start: Halophilic Cell Pellet lysis Cell Lysis (High Salt Buffer) start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant dialysis Stepwise Dialysis into Low-Salt Buffer + this compound supernatant->dialysis chromatography Ni-NTA Affinity Chromatography dialysis->chromatography wash Wash with Low-Salt Binding Buffer + this compound chromatography->wash elution Elute with Low-Salt Elution Buffer + this compound wash->elution fractions Collect and Analyze Fractions elution->fractions dialysis_final Dialysis into High-Salt Storage Buffer (Remove this compound) fractions->dialysis_final end End: Purified Halophilic Protein dialysis_final->end

Caption: Experimental workflow for purifying halophilic proteins using this compound.

Conclusion

This compound offers a practical and effective solution for the purification of halophilic proteins by mitigating the problem of aggregation in low-salt buffers. By incorporating this compound into purification protocols, researchers can successfully employ standard chromatographic techniques, thereby facilitating the study and application of these unique proteins. The protocols and data presented in these notes provide a solid foundation for the successful purification of halophilic proteins for various research and development purposes.

References

Incorporating NDSB-256 in 2D gel electrophoresis sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Two-dimensional gel electrophoresis (2D-PAGE) remains a cornerstone technique in proteomics for the separation and analysis of complex protein mixtures. A critical factor for successful 2D-PAGE is the complete solubilization and denaturation of proteins in the sample preparation step. Incomplete solubilization can lead to protein loss, aggregation, and streaking on the gel, ultimately resulting in an underrepresentation of the proteome. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that can significantly improve protein solubilization and prevent aggregation during sample preparation.[1][2][3] NDSB-256, in particular, has been shown to enhance the extraction and resolution of proteins in 2D-PAGE.[4]

This document provides detailed application notes and protocols for the incorporation of this compound into sample preparation workflows for 2D gel electrophoresis.

Properties and Mechanism of Action of this compound

This compound (3-(Benzyldimethylammonio)propane-1-sulfonate) is a non-detergent sulfobetaine (B10348) that possesses both a hydrophilic sulfobetaine head group and a short hydrophobic benzyl (B1604629) group.[2] Unlike traditional detergents that form micelles and can denature proteins, NDSBs do not aggregate to form micelles, allowing for effective protein solubilization under mild, non-denaturing conditions.

The primary benefits of incorporating this compound in 2D-PAGE sample preparation include:

  • Enhanced Solubilization: this compound aids in the solubilization of a wide range of proteins, including hydrophobic and membrane-associated proteins, which are often difficult to extract with standard buffers.

  • Prevention of Aggregation: By interacting with hydrophobic regions of proteins, this compound prevents protein-protein aggregation, which is a common cause of streaking and spot loss in 2D gels.

  • Increased Protein Yield: The improved solubilization and prevention of aggregation can lead to a significant increase in the total number of protein spots detected on a 2D gel, particularly for high molecular weight proteins.

  • Compatibility with Downstream Analysis: this compound is easily removable by dialysis and does not interfere with subsequent protein identification techniques such as mass spectrometry.

Data Presentation

The inclusion of this compound in the sample preparation buffer has been demonstrated to significantly increase the number of resolved protein spots in 2D gel electrophoresis.

Buffer CompositionNumber of Protein Spots DetectedObservationsReference
Standard Buffer (7 M Urea, 2 M Thiourea, 4% CHAPS)BaselineStandard resolution
Standard Buffer + 5% this compoundMarkedly IncreasedSignificant increase in the number of spots, particularly high molecular weight proteins.

In a broader proteomics study comparing different solubilization agents, a buffer containing a non-detergent sulfobetaine (NDSB-201) yielded the highest number of protein identifications.

Solubilization Buffer ComponentNumber of Proteins IdentifiedPercentage of Unique Proteins
No Detergent290610.5%
4% (w/v) CHAPS309212%
2% (v/v) Triton X-100299011%
1% (w/v) SDS305818%
4% (w/v) NDSB-201 3383 14%

Experimental Protocols

Here we provide two detailed protocols for sample preparation for 2D gel electrophoresis: a standard protocol and a protocol enhanced with this compound.

Standard Sample Solubilization Protocol for 2D-PAGE

This protocol is a widely used method for the solubilization of proteins for isoelectric focusing (IEF).

Materials:

  • Urea

  • Thiourea

  • CHAPS

  • Dithiothreitol (DTT)

  • Carrier Ampholytes (e.g., pH 3-10)

  • Tris base

  • Deionized water

  • Sample of interest (e.g., cell pellet, tissue homogenate)

Equipment:

  • Microcentrifuge

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

Procedure:

  • Prepare the Lysis Buffer (Standard):

    • In a 50 mL conical tube, dissolve the following components in deionized water to a final volume of 50 mL:

      • 7 M Urea (21.02 g)

      • 2 M Thiourea (7.61 g)

      • 4% (w/v) CHAPS (2 g)

      • 65 mM DTT (0.5 g)

      • 2% (v/v) Carrier Ampholytes (1 mL of 40% stock)

      • 40 mM Tris (0.24 g)

    • Gently mix until all components are fully dissolved. Avoid heating the solution.

    • The buffer can be stored in aliquots at -80°C.

  • Sample Solubilization:

    • Resuspend the protein pellet or tissue homogenate in the appropriate volume of Lysis Buffer. A general guideline is to use 5-10 volumes of buffer to the sample volume.

    • Incubate the sample at room temperature for 1 hour with gentle agitation.

    • For difficult-to-solubilize samples, sonication on ice can be performed (e.g., 3 cycles of 10 seconds with 30-second intervals).

    • Centrifuge the sample at 14,000 x g for 20 minutes at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant containing the solubilized proteins.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford assay with appropriate controls for interfering substances).

  • Sample Loading:

    • The sample is now ready for loading onto the isoelectric focusing (IEF) strip.

This compound Enhanced Sample Solubilization Protocol

This protocol incorporates this compound to improve the solubilization of challenging proteins.

Materials:

  • Urea

  • Thiourea

  • CHAPS

  • This compound

  • Dithiothreitol (DTT)

  • Carrier Ampholytes (e.g., pH 3-10)

  • Tris base

  • Deionized water

  • Sample of interest (e.g., cell pellet, tissue homogenate)

Equipment:

  • Microcentrifuge

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

Procedure:

  • Prepare the Lysis Buffer (this compound Enhanced):

    • In a 50 mL conical tube, dissolve the following components in deionized water to a final volume of 50 mL:

      • 7 M Urea (21.02 g)

      • 2 M Thiourea (7.61 g)

      • 4% (w/v) CHAPS (2 g)

      • 5% (w/v) this compound (2.5 g)

      • 65 mM DTT (0.5 g)

      • 2% (v/v) Carrier Ampholytes (1 mL of 40% stock)

      • 40 mM Tris (0.24 g)

    • Gently mix until all components are fully dissolved. The addition of this compound should not significantly alter the pH.

    • The buffer can be stored in aliquots at -80°C.

  • Sample Solubilization:

    • Follow steps 2.2 to 2.4 from the Standard Protocol, using the this compound Enhanced Lysis Buffer.

Visualizations

Logical Relationship of Lysis Buffer Components

Lysis_Buffer_Components cluster_chaotropes Chaotropic Agents cluster_surfactants Surfactants cluster_reducing Reducing Agent cluster_other Other Components Urea Urea (7M) Protein Protein Sample Urea->Protein Disrupts H-bonds Denatures Thiourea Thiourea (2M) Thiourea->Protein Improves solubilization Reduces carbamylation CHAPS CHAPS (4%) CHAPS->Protein Solubilizes proteins NDSB_256 This compound (5%) NDSB_256->Protein Enhances solubilization Prevents aggregation DTT DTT (65mM) DTT->Protein Reduces disulfide bonds Ampholytes Carrier Ampholytes Ampholytes->Protein Establishes pH gradient Tris Tris (Buffer) Tris->Protein Maintains pH

Caption: Components of the 2D-PAGE lysis buffer and their functions.

Experimental Workflow: Standard vs. This compound Enhanced

Experimental_Workflow cluster_standard Standard Protocol cluster_ndsb This compound Enhanced Protocol A1 Sample (Cells/Tissue) A2 Add Standard Lysis Buffer (Urea, Thiourea, CHAPS, DTT) A1->A2 A3 Incubate & Sonicate A2->A3 A4 Centrifuge A3->A4 A5 Collect Supernatant A4->A5 C1 Protein Quantification A5->C1 B1 Sample (Cells/Tissue) B2 Add this compound Lysis Buffer (Urea, Thiourea, CHAPS, DTT, this compound) B1->B2 B3 Incubate & Sonicate B2->B3 B4 Centrifuge B3->B4 B5 Collect Supernatant (Improved Protein Yield) B4->B5 B5->C1 C2 Isoelectric Focusing (1st Dimension) C1->C2 C3 SDS-PAGE (2nd Dimension) C2->C3 C4 Gel Staining & Analysis C3->C4

Caption: 2D-PAGE sample preparation workflow comparison.

Conclusion

The incorporation of this compound into standard 2D gel electrophoresis sample preparation protocols offers a significant advantage for researchers aiming to achieve a more comprehensive analysis of the proteome. Its ability to enhance the solubilization of a broader range of proteins, including those that are traditionally difficult to extract, leads to a notable increase in the number of detectable protein spots and a more representative 2D gel profile. The provided protocols offer a clear guideline for the implementation of this compound in your proteomics workflow, paving the way for more detailed and accurate protein expression studies.

References

Application Notes and Protocols for NDSB-256 in Nuclear Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Detergent Sulfobetaine (B10348) 256 (NDSB-256) is a zwitterionic chemical compound utilized in protein biochemistry to enhance the solubilization and extraction of proteins, particularly those prone to aggregation.[1] As a member of the non-detergent sulfobetaine family, this compound possesses a unique molecular structure with a short hydrophobic benzyl (B1604629) group and a hydrophilic sulfobetaine head. This structure prevents the formation of micelles, a characteristic of traditional detergents, thus allowing for the gentle solubilization of proteins without causing denaturation.[2][3] These properties make this compound an invaluable tool for increasing the yield of difficult-to-extract proteins, including membrane-associated, cytoskeletal, and nuclear proteins.[4]

This document provides detailed application notes and a generalized protocol for the use of this compound to improve the yield of nuclear proteins from cultured mammalian cells.

Mechanism of Action

This compound enhances protein solubility and prevents aggregation by interacting with the hydrophobic regions on the surface of proteins. In aqueous solutions, proteins can aggregate through exposed hydrophobic patches. This compound's short hydrophobic group binds to these regions, effectively shielding them from interacting with other protein molecules. Simultaneously, its hydrophilic sulfobetaine group maintains the protein's solubility in the buffer. Unlike denaturing detergents that disrupt native protein structures, this compound stabilizes proteins in their folded state.

cluster_0 Without this compound P1 Protein Agg Aggregate P1->Agg Hydrophobic Interaction P2 Protein P2->Agg P3 Protein P3->Agg SP1 Soluble Protein N1 This compound SP2 Soluble Protein N2 This compound SP3 Soluble Protein N3 This compound

Fig. 1: this compound prevents protein aggregation.

Data Presentation

This compound has been shown to significantly improve the yield and recovery of functional proteins. The data below summarizes key findings from the literature.

Table 1: Enhancement of Protein Extraction Yield

Protein TypeYield IncreaseConcentration of this compound
Membrane, Nuclear, and Cytoskeletal ProteinsUp to 30%Not specified
**

Table 2: Restoration of Denatured Enzyme Activity

EnzymeConcentration of this compound% Activity Restored
Egg-White Lysozyme1.0 M30%
β-Galactosidase800 mM16%
**

Experimental Protocols

This section provides a generalized protocol for nuclear protein extraction from cultured mammalian cells, incorporating this compound to enhance the yield. Note: This protocol is a guideline and may require optimization for specific cell types and target proteins.

Materials and Reagents
  • This compound (MW: 257.35 g/mol )

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl

  • Nuclear Extraction Buffer (Buffer B): 20 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% (v/v) Glycerol

  • Dithiothreitol (DTT), 1 M stock

  • Protease Inhibitor Cocktail (e.g., PIC, PMSF)

  • Cultured mammalian cells (adherent or suspension)

  • Microcentrifuge and tubes

  • Dounce homogenizer (optional)

Preparation of Buffers
  • Prepare a 2 M stock solution of this compound: Dissolve 51.47 g of this compound in deionized water to a final volume of 100 mL. Sterile filter the solution.

  • Prepare Complete Buffers: Immediately before use, add DTT to a final concentration of 1 mM and protease inhibitors to the recommended concentration to both Buffer A and Buffer B.

  • Prepare this compound Supplemented Nuclear Extraction Buffer: To your required volume of complete Buffer B, add the 2 M this compound stock solution to achieve a final concentration between 0.5 M and 1.0 M. The optimal concentration should be determined empirically.

Experimental Workflow

The following workflow outlines the key steps for isolating nuclear proteins using this compound.

start Start: Harvest Cultured Cells wash Wash cells with ice-cold PBS start->wash lyse Resuspend in Hypotonic Lysis Buffer (Buffer A) Incubate on ice wash->lyse homogenize Homogenize cells (Dounce or needle pass) lyse->homogenize centrifuge1 Centrifuge to pellet nuclei homogenize->centrifuge1 separate Separate supernatant (cytoplasmic fraction) from nuclear pellet centrifuge1->separate extract Resuspend nuclear pellet in Nuclear Extraction Buffer (Buffer B) supplemented with 0.5-1.0 M this compound separate->extract incubate Incubate on ice with agitation extract->incubate centrifuge2 Centrifuge at high speed to pellet debris incubate->centrifuge2 collect Collect supernatant (nuclear extract) centrifuge2->collect end End: Store nuclear extract at -80°C collect->end

Fig. 2: Workflow for nuclear protein extraction with this compound.
Step-by-Step Protocol

  • Cell Harvesting:

    • Adherent Cells: Wash cells with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Cytoplasmic Lysis:

    • Resuspend the cell pellet in 5 packed cell volumes (PCV) of complete Hypotonic Lysis Buffer (Buffer A).

    • Incubate on ice for 15 minutes to allow cells to swell.

    • Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (10-20 strokes with a tight-fitting pestle). Monitor cell lysis under a microscope.

  • Isolation of Nuclei:

    • Centrifuge the cell lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully aspirate and save the supernatant, which contains the cytoplasmic fraction.

    • Wash the nuclear pellet with 1 mL of complete Buffer A to minimize cytoplasmic contamination and centrifuge again.

  • Nuclear Protein Extraction with this compound:

    • Resuspend the washed nuclear pellet in 2 PCV of complete Nuclear Extraction Buffer (Buffer B) supplemented with 0.5 M to 1.0 M this compound.

    • Incubate on a rocking platform for 30-60 minutes at 4°C to facilitate the extraction of nuclear proteins.

  • Collection of Nuclear Extract:

    • Centrifuge the nuclear suspension at 16,000 x g for 20 minutes at 4°C to pellet insoluble chromatin and nuclear debris.

    • Carefully transfer the supernatant, containing the soluble nuclear proteins, to a new pre-chilled microcentrifuge tube.

  • Storage:

    • Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA).

    • Aliquot the nuclear extract and store at -80°C for long-term use.

Downstream Processing

This compound is readily removable by dialysis due to its inability to form micelles, making the resulting nuclear extract compatible with various downstream applications such as:

  • Western Blotting

  • Electrophoretic Mobility Shift Assays (EMSA)

  • Immunoprecipitation

  • Enzyme activity assays

  • Mass Spectrometry

For applications sensitive to high salt concentrations, the nuclear extract can be dialyzed against a buffer with a lower salt concentration.

References

Troubleshooting & Optimization

Technical Support Center: Solving Protein Aggregation with NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NDSB-256 to address protein aggregation issues. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or Dimethylbenzylammonium propane (B168953) sulfonate, is a non-detergent sulfobetaine (B10348).[1][2] These are zwitterionic compounds that act as solubilizing and stabilizing agents for proteins.[3] this compound is not a detergent and does not form micelles.[4] Its mechanism of action involves interacting with early folding intermediates of proteins, thereby preventing the abortive interactions that lead to aggregation. It helps to shield hydrophobic regions on proteins, which can prevent them from clumping together.

Q2: What types of proteins can I use this compound with?

This compound has a broad range of applications and has been successfully used with various proteins, including membrane, nuclear, and cytoskeletal-associated proteins. It has been shown to be effective in the refolding and renaturation of chemically and thermally denatured proteins such as hen egg lysozyme (B549824) and the β2 subunit of E. coli tryptophan synthase.

Q3: What is the typical working concentration for this compound?

The effective concentration of this compound can vary depending on the specific protein and application. However, a typical useful concentration range is between 0.5 M and 1.0 M. It is recommended to perform a concentration optimization experiment to determine the ideal concentration for your protein of interest.

Q4: Is this compound compatible with my buffer system?

This compound is highly soluble in water (typically >2.0 M) and generally does not significantly alter the pH or viscosity of biological buffers. However, it is crucial to ensure your buffer has sufficient buffering capacity (at least 25 mM) to avoid potential pH drift, especially when using high concentrations of this compound.

Q5: Can I remove this compound after my experiment?

Yes, this compound can be easily removed by dialysis because it does not form micelles.

Q6: My protein still aggregates even with this compound. What should I do?

Refer to the Troubleshooting Guide below for a systematic approach to resolving persistent aggregation issues.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Protein still aggregates after adding this compound. Suboptimal this compound Concentration: The concentration may be too low for your specific protein.Systematically test a range of this compound concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) to find the optimal concentration.
Incorrect Timing of Addition: this compound is most effective when it interacts with early folding intermediates.Add this compound to the refolding buffer before adding the denatured protein.
Buffer Conditions are Not Optimal: The pH, ionic strength, or temperature of your buffer may be contributing to aggregation.Optimize buffer pH to be at least one unit away from the protein's isoelectric point (pI). Test different ionic strengths (e.g., by varying NaCl concentration). Perform refolding at a lower temperature (e.g., 4°C).
Protein Concentration is Too High: High protein concentrations can favor aggregation over proper folding.Reduce the final protein concentration during the refolding step.
Protein precipitation or crystallization is inhibited in the presence of this compound. Solubilizing Effect of this compound: this compound is a solubilizing agent, which can interfere with precipitation and crystallization.This is an expected effect. To induce precipitation or crystallization, you may need to gradually increase the concentration of the precipitant.
Inconsistent results between experiments. This compound Solution Degradation: this compound solutions can degrade over several weeks at room temperature.Prepare fresh this compound solutions for each experiment or sterile filter and store aliquots at an appropriate temperature as recommended by the manufacturer.
Hygroscopic Nature of Solid this compound: Solid this compound can absorb moisture from the air, affecting its concentration when preparing solutions.Store solid this compound in a desiccator and protect it from moisture.

Quantitative Data Summary

The efficacy of this compound in improving protein refolding and activity has been demonstrated for several model proteins.

ProteinDenaturantThis compound Concentration% Enzymatic Activity Restored
Hen Egg LysozymeChemical1 M30%
β-galactosidaseChemical800 mM16%
Tryptophan Synthase β2 subunitChemical1.0 M100%

Experimental Protocols

Protocol 1: Protein Refolding by Dilution with this compound

This protocol describes a general method for refolding a denatured protein using this compound.

Materials:

  • Purified, denatured protein (e.g., in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride)

  • Refolding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • This compound (solid)

  • Stir plate and stir bar

  • Dialysis tubing and buffer

Methodology:

  • Prepare the Refolding Buffer with this compound:

    • Calculate the required amount of this compound to achieve the desired final concentration (e.g., 0.5 M) in your refolding buffer.

    • Dissolve the this compound in the refolding buffer. Ensure it is completely dissolved.

    • Cool the refolding buffer to the desired refolding temperature (typically 4°C).

  • Dilute the Denatured Protein:

    • While gently stirring the refolding buffer, slowly add the denatured protein solution dropwise. A common dilution factor is 1:10 to 1:100 to ensure the denaturant concentration is significantly lowered.

  • Incubate:

    • Allow the protein to refold by incubating the solution for a specific period (e.g., 4-24 hours) at the chosen temperature with gentle stirring.

  • Remove this compound (Optional):

    • If required for downstream applications, dialyze the refolded protein solution against a buffer without this compound to remove it.

  • Assess Refolding Efficiency:

    • Analyze the refolded protein for solubility, aggregation (e.g., by UV-Vis at 340 nm or dynamic light scattering), and biological activity (e.g., enzymatic assay).

Protocol 2: Solubility Assay to Optimize this compound Concentration

This protocol helps determine the optimal concentration of this compound for preventing aggregation of a specific protein.

Materials:

  • Purified protein prone to aggregation

  • Stock solution of this compound (e.g., 2 M)

  • Appropriate buffer for your protein

  • Microcentrifuge tubes or a 96-well plate

  • Method for assessing aggregation (e.g., UV-Vis spectrophotometer, dynamic light scattering, or SDS-PAGE with centrifugation)

Methodology:

  • Prepare a Dilution Series of this compound:

    • In separate tubes or wells, prepare a series of this compound concentrations in your buffer (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • Add Protein:

    • Add your protein to each tube/well to a final concentration that is known to cause aggregation issues.

  • Induce Aggregation (Optional but Recommended):

    • To accelerate the assay, you can induce aggregation by, for example, a short heat shock or by adding a known precipitant.

  • Incubate:

    • Incubate the samples for a defined period under conditions where aggregation is expected to occur.

  • Assess Aggregation:

    • Spectrophotometry: Measure the absorbance at 340 nm. Higher absorbance indicates more aggregation.

    • Centrifugation and SDS-PAGE: Centrifuge the samples to pellet aggregates. Analyze the supernatant by SDS-PAGE to quantify the amount of soluble protein remaining.

    • Dynamic Light Scattering (DLS): Measure the particle size distribution. An increase in particle size indicates aggregation.

  • Determine Optimal Concentration:

    • The this compound concentration that results in the lowest aggregation is the optimal concentration for your protein under these conditions.

Visualizations

G cluster_0 Protein Folding Pathway cluster_1 Intervention with this compound Unfolded Protein Unfolded Protein Folding Intermediates Folding Intermediates Unfolded Protein->Folding Intermediates Folding Natively Folded Protein Natively Folded Protein Folding Intermediates->Natively Folded Protein Correct Folding Aggregated Protein Aggregated Protein Folding Intermediates->Aggregated Protein Aggregation Prone Stabilized Intermediates Stabilized Intermediates Folding Intermediates->Stabilized Intermediates This compound This compound This compound->Folding Intermediates Interacts with Stabilized Intermediates->Natively Folded Protein Promotes Correct Folding

Caption: Mechanism of this compound in preventing protein aggregation.

G Start Start Prepare Refolding Buffer Prepare Refolding Buffer Start->Prepare Refolding Buffer Add this compound Add this compound Prepare Refolding Buffer->Add this compound Add Denatured Protein Add Denatured Protein Add this compound->Add Denatured Protein Incubate for Refolding Incubate for Refolding Add Denatured Protein->Incubate for Refolding Assess Refolding Assess Refolding Incubate for Refolding->Assess Refolding Dialysis (Optional) Dialysis (Optional) Assess Refolding->Dialysis (Optional) Successful Troubleshoot Troubleshoot Assess Refolding->Troubleshoot Aggregation Downstream Applications Downstream Applications Dialysis (Optional)->Downstream Applications

Caption: Experimental workflow for protein refolding with this compound.

References

Technical Support Center: Optimizing NDSB-256 Concentration for Your Protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the concentration of NDSB-256 in their protein experiments. Find troubleshooting tips and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a non-detergent sulfobetaine (B10348).[1][2] These are zwitterionic compounds that possess both a hydrophilic sulfobetaine group and a short hydrophobic group.[3] Unlike traditional detergents, the hydrophobic portion of this compound is too short to form micelles.[1] This characteristic allows it to interact with the hydrophobic regions on proteins, preventing aggregation and promoting solubility without causing denaturation. It is thought to stabilize the early folding intermediates of proteins.

Q2: What are the primary applications of this compound in protein research?

This compound is a versatile tool in protein biochemistry with a range of applications, including:

  • Preventing Protein Aggregation: It helps to keep proteins soluble and prevent the formation of non-specific aggregates.

  • Improving Protein Extraction and Solubilization: this compound can increase the yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.

  • Facilitating Protein Renaturation: It can aid in refolding chemically or thermally denatured proteins, helping to restore their biological activity.

  • Enhancing Protein Crystallization: It can be a useful additive in crystallization screens to improve crystal quality and even promote the growth of new crystal forms.

Q3: Is this compound considered a detergent?

No, this compound is not considered a detergent. Its short hydrophobic group prevents the formation of micelles, which is a key characteristic of detergents. This makes it a milder alternative for protein solubilization.

Q4: At what concentration range should I start to optimize for my protein?

A general starting concentration range for this compound is between 0.5 M and 1.0 M. However, the optimal concentration is highly protein-dependent. It is recommended to perform a screening experiment to determine the ideal concentration for your specific protein and application.

Q5: Can this compound be easily removed from a protein sample?

Yes, this compound does not form micelles and can be readily removed from protein solutions by standard methods such as dialysis.

Q6: Does this compound interfere with UV-Vis spectrophotometry?

This compound does not absorb significantly in the near UV range, which means it will not interfere with protein concentration measurements at 280 nm.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Protein still aggregates after adding this compound. The concentration of this compound may be too low.Gradually increase the this compound concentration. You may need to test a range up to 1.0 M or higher in some cases. Consider screening other NDSB compounds as well, as some may be more effective for your specific protein.
The protein aggregation is very strong and irreversible.This compound is effective at preventing non-specific interactions but may not be able to disrupt strongly aggregated proteins. Consider using a stronger denaturant for initial solubilization followed by refolding in the presence of this compound.
Protein precipitates after adding this compound. The addition of this compound might have altered the solution's ionic strength or other properties, leading to precipitation.Ensure your protein is in a well-buffered solution (at least 25 mM buffer concentration). Also, when using this compound in crystallization experiments, it should be added before the precipitant.
Loss of protein activity. Although generally non-denaturing, very high concentrations of this compound could potentially affect the activity of some sensitive proteins.If you observe a loss of activity, try a lower concentration of this compound. Perform an activity assay at different this compound concentrations to find the optimal balance between solubility and activity.
No crystal formation in the presence of this compound. This compound is a solubilizing agent and may be preventing your protein from reaching the supersaturation state required for crystallization.If a previously successful crystallization condition fails after adding this compound, do not be alarmed. Gradually increase the concentration of your precipitant until crystals or a precipitate appears.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound.

Parameter Value Application Context Reference
Molecular Weight 257.35 DaGeneral Information
Purity >97%General Information
Solubility in Water Up to 100 mMStock Solution Preparation
Typical Working Concentration 0.5 - 1.0 MGeneral Protein Solubilization & Stabilization
Renaturation of Hen Egg Lysozyme 1 M this compound restores ~30% enzymatic activityProtein Refolding
Renaturation of β-galactosidase 800 mM this compound restores ~16% enzymatic activityProtein Refolding

Experimental Protocols & Workflows

Protocol 1: General Optimization of this compound for Protein Solubility

This protocol outlines a basic screening process to determine the optimal this compound concentration for improving the solubility of a target protein.

  • Prepare a high-concentration stock solution of this compound: Dissolve this compound in your protein's buffer to a final concentration of 2 M. Ensure the pH of the buffer is stable.

  • Set up a concentration gradient: Prepare a series of microcentrifuge tubes containing your protein at a constant concentration. Add the this compound stock solution to each tube to achieve a range of final this compound concentrations (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

  • Incubate: Gently mix and incubate the samples at the desired temperature (e.g., 4°C, room temperature) for a set period (e.g., 1 hour, overnight).

  • Centrifuge to separate aggregates: Spin the tubes at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any aggregated protein.

  • Analyze the supernatant: Carefully collect the supernatant from each tube and measure the protein concentration using a suitable method (e.g., Bradford assay, A280).

  • Determine the optimal concentration: The this compound concentration that yields the highest protein concentration in the supernatant is the optimal concentration for solubility under the tested conditions.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 2M this compound Stock Solution setup_gradient Set up this compound Concentration Gradient (0M to 1.0M) prep_stock->setup_gradient prep_protein Prepare Protein Sample prep_protein->setup_gradient incubate Incubate Samples setup_gradient->incubate Mix centrifuge Centrifuge to Pellet Aggregates incubate->centrifuge Incubation Period analyze_supernatant Analyze Supernatant Protein Concentration centrifuge->analyze_supernatant Collect Supernatant determine_optimal Determine Optimal This compound Concentration analyze_supernatant->determine_optimal renaturation_workflow cluster_denature Denaturation cluster_refold Refolding cluster_assess Assessment & Purification denature_protein Denature Protein in Guanidine HCl / Urea dilution Rapid Dilution of Denatured Protein denature_protein->dilution prep_buffer Prepare Refolding Buffer with this compound prep_buffer->dilution incubation Incubate (e.g., 4°C) dilution->incubation Initiate Refolding assess_folding Assess Solubility, Structure, and Activity incubation->assess_folding Refolding Period purify Purify Refolded Protein assess_folding->purify

References

NDSB-256 causing pH shift in my buffer what to do.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing a pH shift in their buffer after the addition of NDSB-256.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, or 3-(N,N-Dimethylbenzylammonio)propanesulfonate, is a non-detergent sulfobetaine.[1][2] It is a zwitterionic compound, meaning it carries both a positive and a negative charge, making it neutral over a wide pH range.[1][3] Researchers use this compound primarily to:

  • Enhance the solubilization of membrane, nuclear, and cytoskeletal-associated proteins.[1]

  • Prevent protein aggregation and facilitate the renaturation of denatured proteins.

  • Aid in the crystallization of proteins.

Unlike traditional detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations.

Q2: I've added this compound to my buffer and the pH has changed. Why is this happening?

While this compound is zwitterionic and should not significantly alter the pH of a well-buffered solution, a pH shift can occur under certain conditions. The most common reason is a low buffering capacity of the solution. If the buffer concentration is too low (e.g., 10 mM Tris-HCl), it may not be sufficient to resist the slight changes in ionic interactions upon the addition of a high concentration of this compound (0.5 M to 1.0 M).

Q3: How can I prevent the pH of my buffer from changing when I add this compound?

To prevent a pH shift, it is crucial to use a "properly buffered" solution. This generally means:

  • Increasing the buffer concentration: Ensure your buffer concentration is at least 25 mM.

  • Working near the buffer's pKa: The most effective buffering occurs when the desired pH of your solution is within ±0.5 pH units of the buffer's pKa.

Q4: Should I pH my solution before or after adding this compound?

It is best practice to prepare your buffer at the desired pH and concentration before adding this compound. After dissolving the this compound, you should re-check the pH and make minor adjustments if necessary.

Q5: Are there any alternatives to this compound if I continue to have issues?

Yes, there is a range of non-detergent sulfobetaines with varying hydrophobic groups that may be suitable alternatives. Some examples include NDSB-195, NDSB-201, and NDSB-221. The optimal choice will depend on your specific protein and application.

Troubleshooting Guide: this compound Induced pH Shift

If you are experiencing a pH shift after adding this compound, follow these troubleshooting steps.

Visual Troubleshooting Workflow

G start Start: pH Shift Observed After this compound Addition check_buffer_conc Is Buffer Concentration >= 25 mM? start->check_buffer_conc increase_conc Increase Buffer Concentration to 25-50 mM check_buffer_conc->increase_conc No check_pka Is Solution pH within +/- 0.5 of Buffer pKa? check_buffer_conc->check_pka Yes remeasure_ph Re-measure pH After This compound Addition increase_conc->remeasure_ph change_buffer Select a Buffer with a More Appropriate pKa check_pka->change_buffer No check_pka->remeasure_ph Yes change_buffer->remeasure_ph adjust_ph Make Final, Minor pH Adjustments with Acid/Base remeasure_ph->adjust_ph ph_stable pH is Stable: Proceed with Experiment adjust_ph->ph_stable

Caption: Troubleshooting workflow for addressing a pH shift caused by this compound.

Data Summary

The following table summarizes the key chemical properties of this compound.

PropertyValueReference
Molecular Weight 257.35 g/mol
Form White Solid
Solubility in Water Up to 200 mg/mL
Purity ≥97%
Zwitterionic Range Wide pH range

Experimental Protocols

Protocol 1: Preparation of a Robust Buffer Solution for Use with this compound

This protocol describes the preparation of a 1 L stock of 50 mM HEPES buffer at pH 7.5, suitable for experiments involving this compound.

Materials:

  • HEPES (free acid)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 1 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • This compound

Procedure:

  • Buffer Preparation:

    • Weigh out the appropriate amount of HEPES for a 50 mM solution in 800 mL of deionized water.

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • Slowly add the NaOH or KOH solution while monitoring the pH.

    • Continue adding base until the pH reaches 7.5.

    • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.

  • Addition of this compound:

    • To a desired volume of the prepared 50 mM HEPES buffer, slowly add the solid this compound while stirring to achieve the final desired concentration (e.g., 0.5 M).

    • Allow the this compound to dissolve completely.

  • Final pH Check and Adjustment:

    • Once the this compound is fully dissolved, measure the pH of the solution again.

    • If a minor pH deviation is observed, make small adjustments using dilute HCl or NaOH to bring the solution back to the target pH of 7.5.

  • Storage:

    • Store the final buffer containing this compound at room temperature. Stock solutions are generally stable for up to 3 months. For long-term storage and to prevent contamination, consider sterile filtering the solution.

References

Technical Support Center: Troubleshooting Protein Precipitation with NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with protein precipitation, specifically when using the non-detergent sulfobetaine (B10348), NDSB-256.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein precipitation?

This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a zwitterionic, non-detergent sulfobetaine. It is used in biochemistry to enhance the solubility and stability of proteins.[1][2] Its amphiphilic nature, with a hydrophilic sulfobetaine group and a short hydrophobic group, allows it to interact with hydrophobic regions on a protein's surface, thereby preventing aggregation.[3][4] Unlike detergents, NDSBs do not form micelles. They are considered non-denaturing, even at high concentrations, and can be easily removed by dialysis.

Q2: What is the typical working concentration for this compound?

The recommended concentration of this compound for protein solubilization and stabilization is typically between 0.5 M and 1.0 M. However, the optimal concentration can be protein-specific and may require empirical determination.

Q3: Can this compound affect the pH of my buffer?

At high concentrations (0.5-1.0 M), this compound should not significantly alter the pH of a well-buffered solution. However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift may occur. It is advisable to use a buffer concentration of at least 25 mM and ensure the pH is within 0.5 pH units of the buffer's pKa.

Q4: Is this compound compatible with protein crystallization?

Yes, NDSBs can be beneficial for protein crystallization. They can act as solubilizing agents, so if a previously successful crystallization does not occur after adding NDSB, you may need to gradually increase the concentration of the precipitant.

Troubleshooting Guide: Protein Precipitation in the Presence of this compound

If your protein is still precipitating despite the inclusion of this compound, several factors could be at play. This guide will walk you through potential causes and solutions.

Issue 1: Suboptimal this compound Concentration

Cause: The concentration of this compound may not be optimal for your specific protein. While the general range is 0.5-1.0 M, some proteins may require a higher or lower concentration for maximal stability.

Solution: Perform a concentration screen for this compound. Test a range of concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M, and 1.5 M) to identify the optimal concentration for keeping your protein in solution.

Issue 2: Inappropriate Buffer Conditions

Cause: The pH and ionic strength of your buffer are critical for protein solubility. If the buffer's pH is close to your protein's isoelectric point (pI), the protein will have a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.

Solution:

  • Adjust Buffer pH: Ensure the buffer pH is at least 1-2 units away from the pI of your protein.

  • Optimize Ionic Strength: The effect of salt concentration can be protein-dependent. For some proteins, increasing the salt concentration (e.g., 150-500 mM NaCl) can improve solubility by shielding charges. For others, high salt concentrations can promote hydrophobic interactions and lead to precipitation. A salt screen is recommended to find the optimal concentration.

Issue 3: Protein-Specific Properties and Instability

Cause: Some proteins are inherently unstable or prone to aggregation due to their amino acid composition, structure, or the presence of unfolded intermediates. This compound may not be sufficient to overcome these intrinsic properties, especially for strongly aggregated proteins.

Solution:

  • Inclusion of Other Stabilizing Additives: Consider adding other stabilizing agents to your buffer. Common additives include:

    • Glycerol: Often used at 5-20% (v/v) to increase viscosity and stabilize protein structure.

    • Sugars: Sucrose or trehalose (B1683222) can also have a stabilizing effect.

    • Amino Acids: L-arginine and L-glutamic acid can help to suppress aggregation.

  • Temperature Optimization: Perform purification and storage at a lower temperature (e.g., 4°C) to minimize protein unfolding and degradation. However, some proteins are more stable at room temperature, so it's worth testing different conditions.

Issue 4: Presence of Contaminants or Proteases

Cause: Contaminants from the expression host, such as proteases, can lead to protein degradation, and the resulting fragments may be more prone to precipitation.

Solution:

  • Add Protease Inhibitors: Always include a protease inhibitor cocktail during cell lysis and purification to prevent proteolysis.

  • Improve Purification Strategy: Add extra purification steps (e.g., ion exchange or size exclusion chromatography) to remove contaminants.

Data Presentation

Table 1: Key Parameters for Using this compound

ParameterRecommended RangeNotes
This compound Concentration 0.5 - 1.0 MOptimal concentration is protein-dependent and may require screening.
Buffer pH pI ± 1-2 unitsAvoid the isoelectric point of your protein.
Buffer Concentration ≥ 25 mMTo prevent pH drift when using high concentrations of this compound.
Ionic Strength (NaCl) 150 - 500 mMHighly protein-dependent; requires optimization.
Glycerol 5 - 20% (v/v)A common co-additive for enhanced stability.

Experimental Protocols

Protocol 1: this compound Concentration Optimization
  • Prepare a stock solution of your protein in its initial buffer without this compound.

  • Prepare a series of buffers containing varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.5 M). Ensure all other buffer components (pH, salt) are constant.

  • Add your protein to each buffer at the same final protein concentration.

  • Incubate the samples under the desired experimental conditions (e.g., 4°C for 1 hour).

  • Centrifuge the samples to pellet any precipitate.

  • Measure the protein concentration in the supernatant of each sample using a suitable method (e.g., Bradford assay or A280).

  • The concentration of this compound that yields the highest protein concentration in the supernatant is the optimal concentration.

Protocol 2: Buffer pH and Salt Screen
  • Determine the theoretical isoelectric point (pI) of your protein using an online tool.

  • Prepare a matrix of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0, 9.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl). All buffers should contain the optimal this compound concentration determined in Protocol 1.

  • Add your protein to each buffer condition.

  • Incubate and analyze for precipitation as described in Protocol 1.

  • Identify the pH and salt concentration that provides the best protein solubility.

Visualization

TroubleshootingWorkflow Troubleshooting Protein Precipitation with this compound start Protein Precipitates with this compound check_concentration Is this compound Concentration Optimal? start->check_concentration optimize_concentration Perform this compound Concentration Screen (0.25 M - 1.5 M) check_concentration->optimize_concentration No check_buffer Are Buffer Conditions Optimal? check_concentration->check_buffer Yes optimize_concentration->check_buffer optimize_buffer Perform pH and Salt Screen check_buffer->optimize_buffer No check_stability Is the Protein Intrinsically Unstable? check_buffer->check_stability Yes optimize_buffer->check_stability add_stabilizers Add Co-solvents (e.g., Glycerol, Arginine) check_stability->add_stabilizers Yes check_purity Is the Protein Sample Pure? check_stability->check_purity No add_stabilizers->check_purity improve_purification Add Protease Inhibitors & Further Purification Steps check_purity->improve_purification No solution Protein Solubilized check_purity->solution Yes improve_purification->solution

Caption: Troubleshooting workflow for protein precipitation.

References

Technical Support Center: Enhancing Protein Refolding with NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving protein refolding efficiency using NDSB-256. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve protein refolding?

A1: this compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a non-detergent sulfobetaine. These are zwitterionic compounds that act as protein solubilizing and stabilizing agents.[1][2] this compound enhances protein refolding by preventing protein aggregation during the critical early stages of the process.[1][3] It interacts with early folding intermediates, limiting the abortive interactions that lead to the formation of inactive aggregates. Unlike detergents, NDSBs do not form micelles, which makes them easily removable by dialysis.

Q2: What is the optimal concentration of this compound to use for protein refolding?

A2: The typical working concentration for this compound in protein refolding experiments is between 0.5 M and 1.0 M. The optimal concentration can be protein-specific, so it is advisable to perform a screening experiment to determine the best concentration for your particular protein.

Q3: Is this compound compatible with all proteins?

A3: this compound has been successfully used to refold a variety of proteins, including hen egg lysozyme (B549824) and the β2 subunit of E. coli tryptophan synthase. However, its effectiveness can be protein-dependent. This compound contains a benzyl (B1604629) group that can engage in arene-arene interactions with accessible aromatic amino acids on the protein surface, which is thought to contribute to its mechanism. Proteins with exposed hydrophobic regions and aromatic residues may benefit most from the use of this compound.

Q4: Can this compound be used for refolding proteins from inclusion bodies?

A4: Yes, NDSBs, including this compound, are particularly useful for refolding proteins from inclusion bodies. They aid in the solubilization of the aggregated protein from the inclusion bodies and prevent re-aggregation during the refolding process.

Q5: How should I prepare and store this compound solutions?

A5: this compound is highly soluble in water (typically >2.0 M). To prepare a solution, simply dissolve the desired amount in your refolding buffer. It is recommended to sterile filter (0.22 micron) the prepared solution to prevent contamination. While solid this compound can be stored at room temperature, it is hygroscopic and should be protected from moisture. Solutions of NDSB may degrade over several weeks at room temperature, so fresh preparation or refrigerated storage is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Protein still aggregates after adding this compound. The concentration of this compound may be too low.Increase the concentration of this compound in your refolding buffer, screening up to 1.0 M.
The protein concentration is too high.Reduce the initial concentration of your denatured protein before initiating refolding.
The refolding conditions (pH, temperature, buffer composition) are not optimal.Optimize other refolding parameters. Ensure your buffer concentration is at least 25 mM to avoid pH drift, as high concentrations of NDSB can affect the pH of poorly buffered systems.
Low yield of refolded, active protein. This compound concentration may not be optimal.Perform a systematic screen of this compound concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) to find the most effective concentration for your protein.
The refolding kinetics are slow.Increase the refolding time. Some protocols suggest stirring for up to 2 days at 4°C.
The protein requires specific co-factors or a redox system for proper folding.If your protein has disulfide bonds, ensure a proper redox system (e.g., reduced and oxidized glutathione) is included in the refolding buffer.
Difficulty in removing this compound after refolding. Inefficient dialysis.This compound does not form micelles and should be readily removed by dialysis. Ensure you are using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and are performing dialysis against a sufficiently large volume of buffer for an adequate amount of time.
Precipitation or crystallization does not occur after adding this compound in a subsequent step. This compound is a solubilizing agent.This is an expected effect. To induce precipitation or crystallization, you may need to gradually increase the concentration of the precipitant.

Quantitative Data Summary

The following table summarizes the reported improvements in protein refolding efficiency with the use of this compound for specific model proteins.

ProteinDenaturantThis compound ConcentrationRefolding OutcomeReference
Hen Egg Lysozyme (reduced)Not specified600 mM60% recovery of enzymatic activity
Tryptophan Synthase β2 subunitChemically unfolded1.0 M100% recovery of enzymatic activity
β-galactosidaseChemically and thermally denatured800 mM16% recovery of enzymatic activity
Egg White LysozymeDenatured1.0 M30% recovery of enzymatic activity

Experimental Protocols

General Protocol for Protein Refolding using this compound

This protocol provides a general workflow for refolding a denatured protein using this compound. Optimization will be required for specific proteins.

1. Denaturation of the Protein:

  • Solubilize the purified protein (e.g., from inclusion bodies) in a denaturation buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT for proteins with disulfide bonds).

  • Incubate at room temperature for 1-2 hours to ensure complete denaturation.

  • Centrifuge at high speed to remove any insoluble material.

2. Preparation of the Refolding Buffer:

  • Prepare the desired refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine).

  • Add this compound to the desired final concentration (e.g., 0.5 M to 1.0 M).

  • If the protein contains disulfide bonds, add a redox system (e.g., 2 mM reduced glutathione (B108866) and 0.5 mM oxidized glutathione).

  • Chill the refolding buffer to 4°C.

3. Refolding by Dilution:

  • Slowly add the denatured protein solution dropwise into the chilled, vigorously stirring refolding buffer. The final protein concentration in the refolding buffer should be low (typically 0.01-0.1 mg/mL) to minimize aggregation.

  • Continue to stir the solution at 4°C for 12-48 hours.

4. Removal of this compound and Concentration:

  • Dialyze the refolding mixture against a suitable buffer (without this compound) to remove the additive and other small molecules. Use a dialysis membrane with an appropriate MWCO for your protein.

  • Concentrate the refolded protein using an appropriate method, such as ultrafiltration.

5. Analysis of Refolded Protein:

  • Assess the solubility of the refolded protein by centrifugation.

  • Analyze the structure of the refolded protein using techniques like circular dichroism (CD) spectroscopy or size-exclusion chromatography (SEC).

  • Perform a functional assay to determine the biological activity of the refolded protein.

Visualizations

ProteinRefoldingWorkflow cluster_denaturation Denaturation cluster_refolding Refolding cluster_purification Purification & Analysis DenaturedProtein Denatured Protein in Guanidine HCl or Urea Dilution Rapid Dilution DenaturedProtein->Dilution Slow dropwise addition RefoldingBuffer Refolding Buffer + this compound + Redox System (optional) RefoldingBuffer->Dilution RefoldedProtein Refolded Protein (in solution with this compound) Dilution->RefoldedProtein Dialysis Dialysis RefoldedProtein->Dialysis Concentration Concentration Dialysis->Concentration Analysis Structural & Functional Analysis Concentration->Analysis

Caption: General workflow for protein refolding using this compound.

TroubleshootingLogic Start Protein Aggregation Observed? IncreaseNDSB Increase This compound Concentration Start->IncreaseNDSB Yes Success Soluble, Active Protein Start->Success No DecreaseProtein Decrease Protein Concentration IncreaseNDSB->DecreaseProtein OptimizeBuffer Optimize Refolding Buffer (pH, additives) DecreaseProtein->OptimizeBuffer Failure Aggregation Persists OptimizeBuffer->Failure

Caption: Troubleshooting logic for protein aggregation during refolding.

References

Technical Support Center: Troubleshooting Low Protein Yield with NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein extraction, with a focus on resolving low yield issues when using the non-detergent sulfobetaine (B10348) NDSB-256.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Dimethylbenzylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine, a class of zwitterionic compounds used to enhance the solubilization and prevent the aggregation of proteins during extraction and purification.[1][2] Unlike traditional detergents that can denature proteins, this compound is a non-denaturing agent.[1] Its amphiphilic nature, with a hydrophobic benzyl (B1604629) group and a hydrophilic sulfobetaine head, is thought to interact with hydrophobic patches on protein surfaces, thereby preventing protein-protein aggregation and promoting proper folding.[1]

Q2: When should I consider using this compound in my protein extraction protocol?

A2: You should consider using this compound when you experience low protein yield due to insolubility or aggregation, particularly when working with:

  • Membrane proteins

  • Nuclear proteins

  • Cytoskeletal-associated proteins

  • Recombinant proteins expressed as inclusion bodies in E. coli

Q3: What is the recommended working concentration of this compound?

A3: The typical working concentration for this compound is between 0.5 M and 1.0 M in the lysis buffer.[1] The optimal concentration can be protein-dependent and may require some empirical optimization.

Q4: Will this compound interfere with downstream applications like affinity chromatography or SDS-PAGE?

A4: this compound is generally compatible with many downstream applications. It does not significantly absorb UV light at 280 nm, which is a common wavelength for protein quantification. Because it does not form micelles, it can be readily removed by dialysis. However, at high concentrations, it might interfere with some protein assays. It is always recommended to perform a buffer exchange step if you suspect interference.

Q5: Can this compound be used to solubilize already formed inclusion bodies?

A5: Yes, this compound can be a valuable component of a solubilization buffer for inclusion bodies. It helps to prevent re-aggregation of the unfolded protein during the solubilization and subsequent refolding steps. For heavily aggregated proteins, it is often used in combination with denaturants like urea (B33335) or guanidine (B92328) hydrochloride.

Troubleshooting Guide: Low Protein Yield After Extraction with this compound

This guide provides a systematic approach to troubleshooting low protein yield when using this compound.

Problem: Low Protein Yield in the Soluble Fraction

Possible Cause 1: Inefficient Cell Lysis

  • Recommendation: Ensure complete cell disruption to release the intracellular contents. For cultured mammalian cells, mechanical lysis methods such as sonication or douncing on ice are effective. For bacterial cells, a combination of lysozyme (B549824) treatment and sonication or high-pressure homogenization is recommended. Visually inspect a small aliquot of the lysate under a microscope to confirm cell breakage.

Possible Cause 2: Suboptimal this compound Concentration

  • Recommendation: The optimal concentration of this compound can vary between proteins. If you are still observing low solubility, consider performing a small-scale optimization experiment with a range of this compound concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, and 1.0 M) to determine the most effective concentration for your specific protein.

Possible Cause 3: Protein is Highly Aggregated in Inclusion Bodies (for recombinant proteins)

  • Recommendation: While this compound aids in solubilization, heavily aggregated proteins within inclusion bodies may require the addition of a denaturant. Try including 2-6 M urea or 1-4 M guanidine hydrochloride in your lysis buffer along with this compound. After solubilization, the denaturant will need to be removed through dialysis or buffer exchange to allow the protein to refold.

Possible Cause 4: Inadequate Incubation Time or Temperature

  • Recommendation: Ensure sufficient time for the lysis buffer containing this compound to interact with the cellular components. For cell suspensions, agitate the lysate for at least 30 minutes at 4°C. For tissues, a longer incubation of up to 2 hours at 4°C may be necessary.

Possible Cause 5: Protein Degradation

  • Recommendation: Proteases released during cell lysis can degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer immediately before use. Keeping the samples on ice or at 4°C throughout the extraction process will also help to minimize proteolytic activity.

Data Presentation: Impact of this compound on Protein Yield

The following table summarizes the reported effects of non-detergent sulfobetaines on the yield and solubility of various proteins.

Protein TypeOrganism/SystemNDSB UsedConcentrationObserved Effect on Yield/SolubilityReference
Microsomal Membrane ProteinsNot SpecifiedNDSBNot SpecifiedUp to 100% increase in extraction yield
LysozymeHen Egg WhiteNDSB-1950.25 MSolubility almost doubled
LysozymeHen Egg WhiteNDSB-1950.75 MSolubility nearly tripled
Tryptophan Synthase β2 subunitE. coliThis compound1.0 M100% enzymatic activity recovery (renaturation)
Reduced Hen Egg LysozymeHen Egg WhiteThis compound-4T600 mM60% enzymatic activity recovery (renaturation)

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Mammalian Cells using this compound

This protocol is designed for the extraction of total protein from adherent or suspension mammalian cells, with a focus on improving the yield of poorly soluble proteins.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5 M this compound

  • Protease Inhibitor Cocktail

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Aspirate the PBS completely.

    • For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Add the appropriate volume of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the cell pellet or plate. A general guideline is 1 mL of Lysis Buffer per 10^7 cells.

    • For adherent cells, use a cell scraper to gently scrape the cells into the Lysis Buffer.

    • For suspension cells, resuspend the pellet in the Lysis Buffer by gentle pipetting.

  • Incubation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on a rocker or rotator for 30 minutes at 4°C to ensure complete lysis.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection:

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Storage:

    • The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.

Protocol 2: Solubilization of Inclusion Bodies from E. coli using this compound

This protocol is for the solubilization of recombinant proteins expressed as inclusion bodies in E. coli.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA

  • Wash Buffer: Lysis Buffer containing 2 M Urea and 1% Triton X-100

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 M this compound, 4 M Urea

  • Lysozyme

  • DNase I

  • Protease Inhibitor Cocktail

  • Microcentrifuge tubes

  • Sonicator or high-pressure homogenizer

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and DNase I (10 µg/mL).

    • Incubate on ice for 30 minutes.

    • Disrupt the cells by sonication on ice or by passing through a high-pressure homogenizer.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.

  • Inclusion Body Washing:

    • Discard the supernatant. Resuspend the inclusion body pellet in Wash Buffer.

    • Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Repeat the wash step two more times to remove contaminating proteins and lipids.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Incubate with gentle agitation for 1-2 hours at room temperature.

  • Clarification:

    • Centrifuge the solubilized sample at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Collection and Refolding:

    • Carefully collect the supernatant containing the solubilized, unfolded protein.

    • Proceed with a protein refolding protocol, which typically involves the gradual removal of urea and this compound by dialysis or buffer exchange into a refolding buffer.

Visualizations

TroubleshootingWorkflow start Low Protein Yield with this compound lysis Inefficient Cell Lysis? start->lysis concentration Suboptimal this compound Concentration? lysis->concentration No optimize_lysis Optimize Lysis Method (e.g., sonication, homogenization) lysis->optimize_lysis Yes aggregation Severe Protein Aggregation (Inclusion Bodies)? concentration->aggregation No optimize_conc Titrate this compound (0.25 M - 1.0 M) concentration->optimize_conc Yes incubation Inadequate Incubation? aggregation->incubation No add_denaturant Add Denaturant (e.g., 2-6 M Urea) aggregation->add_denaturant Yes degradation Protein Degradation? incubation->degradation No optimize_incubation Increase Incubation Time/Temp (e.g., 30-120 min at 4°C) incubation->optimize_incubation Yes add_inhibitors Add Protease Inhibitors & Keep on Ice degradation->add_inhibitors Yes end Improved Protein Yield degradation->end No optimize_lysis->end optimize_conc->end add_denaturant->end optimize_incubation->end add_inhibitors->end

Caption: Troubleshooting workflow for low protein yield with this compound.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Start: Cell Pellet lysis Cell Lysis with This compound Lysis Buffer start->lysis incubation Incubation (30 min, 4°C) lysis->incubation centrifugation Centrifugation (14,000 x g, 15 min) incubation->centrifugation collection Collect Supernatant (Soluble Protein) centrifugation->collection analysis Protein Analysis (e.g., SDS-PAGE, Western Blot) collection->analysis storage Storage at -80°C collection->storage end End: Purified Protein analysis->end storage->end

Caption: General experimental workflow for protein extraction using this compound.

References

NDSB-256 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of NDSB-256 in long-term storage and its effective use in experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

This compound (Dimethylbenzylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine.[1] It is a zwitterionic compound that is used in protein biochemistry to prevent protein aggregation and facilitate the renaturation of denatured proteins.[2] Unlike detergents, this compound has a short hydrophobic group and does not form micelles, which allows for its easy removal by dialysis.[3] Its primary role is to stabilize proteins, improve the efficiency of solubilization of membrane proteins, and aid in the crystallization of proteins.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at room temperature (15-30°C). It is hygroscopic, so it is important to protect it from moisture. Reconstituted stock solutions are stable for up to 3 months when stored at room temperature. For use in solution over several weeks at room temperature, slow degradation may occur; sterile filtering (0.22 micron) into a sterile container is recommended to prevent contamination.

Q3: Is this compound compatible with other common laboratory reagents?

This compound is generally compatible with common biological buffers. However, when used at high concentrations (0.5-1.0 M) in poorly buffered systems (e.g., 10 mM Tris-HCl), it may cause a slight pH drift. It is recommended to use a buffer concentration of at least 25 mM to maintain a stable pH.

Troubleshooting Guide

Problem 1: My protein of interest still aggregates even in the presence of this compound.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: The optimal concentration of this compound can be protein-dependent. A typical starting concentration is 0.5 M, with a working range of 0.1 to 1 M. Perform a concentration optimization experiment to determine the most effective concentration for your specific protein.

  • Possible Cause 2: Strong Protein Aggregates.

    • Solution: this compound is effective at preventing the formation of new aggregates by interacting with early folding intermediates, but it is not effective at disrupting strongly aggregated proteins. If you are starting with a sample that already contains significant aggregates, this compound may not be sufficient. Consider a denaturation and refolding protocol in the presence of this compound.

  • Possible Cause 3: this compound Degradation.

    • Solution: If you are using an older stock solution of this compound (more than 3 months old at room temperature), it may have started to degrade, reducing its effectiveness. Prepare a fresh stock solution and repeat the experiment.

Problem 2: I am observing a change in the pH of my buffer after adding this compound.

  • Possible Cause: Low Buffer Capacity.

    • Solution: High concentrations of this compound can cause a pH shift in buffers with low buffering capacity. Ensure your buffer concentration is at least 25 mM and that the pH is within 0.5 pH units of the buffer's pKa.

Problem 3: I am having difficulty removing this compound from my protein sample.

  • Possible Cause: Inefficient Removal Method.

    • Solution: this compound does not form micelles and is readily removable by standard dialysis. Ensure that you are using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) for your protein and that you are performing dialysis against a sufficiently large volume of this compound-free buffer for an adequate amount of time.

Quantitative Data Summary

Table 1: this compound Storage and Stability

FormStorage ConditionTemperatureDurationNotes
SolidDesiccatedRoom Temperature (15-30°C)Up to 12 monthsHygroscopic, protect from moisture.
Stock SolutionAqueousRoom Temperature (15-30°C)Up to 3 monthsSlow degradation may occur after several weeks.

Table 2: Efficacy of this compound in Protein Renaturation

ProteinThis compound ConcentrationEnzymatic Activity Restored
Denatured egg white lysozyme1 M30%
Denatured β-galactosidase800 mM16%

Data sourced from multiple references.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Under a chemical fume hood, weigh the desired amount of solid this compound.

  • Dissolving: Add the solid to a sterile container with the appropriate volume of high-purity water to achieve the desired stock concentration (e.g., 1 M).

  • Mixing: Gently mix the solution until the this compound is completely dissolved. The solubility in water is high (typically >2.0 M).

  • Sterilization (Optional): For long-term use, sterile filter the solution through a 0.22-micron filter into a new sterile container.

  • Storage: Store the stock solution at room temperature for up to 3 months.

Protocol 2: Protein Refolding using this compound

  • Denaturation: Denature the protein of interest using standard methods (e.g., in a buffer containing guanidinium (B1211019) chloride or urea).

  • Refolding Buffer Preparation: Prepare a refolding buffer containing the desired concentration of this compound (typically 0.5 M to 1.0 M), a suitable buffer system (e.g., Tris-HCl, at least 25 mM), and any other necessary additives (e.g., reducing and oxidizing agents like GSH/GSSG for disulfide bond formation).

  • Refolding: Rapidly dilute the denatured protein solution into the refolding buffer. The final protein concentration should be low to minimize aggregation.

  • Incubation: Incubate the refolding mixture under appropriate conditions (e.g., 4°C with gentle stirring) for a sufficient time to allow for proper folding.

  • Analysis: Analyze the refolded protein for activity and structure using appropriate assays (e.g., enzyme activity assay, circular dichroism).

Visualizations

experimental_workflow Experimental Workflow: Protein Refolding with this compound cluster_prep Preparation cluster_refold Refolding cluster_analysis Analysis & Purification start Start with Aggregated or Denatured Protein denature Denature Protein (e.g., with Urea/GdnHCl) start->denature dilute Rapid Dilution of Protein into Refolding Buffer denature->dilute prep_buffer Prepare Refolding Buffer with this compound (0.5-1.0 M) prep_buffer->dilute incubate Incubate (e.g., 4°C with stirring) dilute->incubate analyze Analyze Protein Folding and Activity incubate->analyze purify Purify Refolded Protein (e.g., Dialysis to remove this compound) analyze->purify end Obtain Soluble, Active Protein purify->end troubleshooting_logic Troubleshooting Logic for Protein Aggregation with this compound cluster_concentration Concentration Issues cluster_stability Stability Issues cluster_protein Protein-Specific Issues start Protein Aggregation Observed with this compound check_conc Is this compound concentration optimized? (0.1-1.0 M) start->check_conc Start Here optimize_conc Optimize this compound concentration check_conc->optimize_conc Yes check_age Is this compound stock solution fresh (< 3 months)? check_conc->check_age No end Soluble Protein optimize_conc->end fresh_stock Prepare fresh This compound solution check_age->fresh_stock Yes check_aggregate_type Are aggregates pre-existing and strong? check_age->check_aggregate_type No fresh_stock->end denature_refold Perform denaturation/ refolding protocol check_aggregate_type->denature_refold Yes check_aggregate_type->end No denature_refold->end signaling_pathway Conceptual Role of this compound in a Protein Folding Pathway unfolded Unfolded Protein intermediate Early Folding Intermediate unfolded->intermediate Folding Initiation folded Correctly Folded (Native State) intermediate->folded Productive Folding aggregated Aggregated Protein intermediate->aggregated Off-pathway Aggregation ndsb This compound ndsb->intermediate Stabilizes

References

NDSB-256 Technical Support Center: Minimizing Non-Specific Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NDSB-256. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on using this compound to minimize non-specific protein interactions and aggregation during experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound (Dimethylbenzylammonium propane (B168953) sulfonate) is a zwitterionic, non-detergent sulfobetaine (B10348).[1][2][3] It is part of a class of compounds used to solubilize, stabilize, and facilitate the crystallization of proteins.[1][4] Unlike traditional detergents, NDSBs have short hydrophobic groups and do not form micelles, which makes them easily removable by dialysis and less likely to denature proteins, even at high concentrations.

Q2: How does this compound work to prevent non-specific interactions? this compound minimizes protein aggregation and non-specific interactions by stabilizing the native or early folding intermediates of proteins. Its molecular structure includes a hydrophobic benzyl (B1604629) group and a hydrophilic sulfobetaine group. The benzyl group can engage in arene-arene (stacking) interactions with aromatic amino acid residues (like phenylalanine, tyrosine, tryptophan) that may be exposed on the protein's surface. This interaction masks hydrophobic patches that would otherwise lead to protein-protein aggregation. By interfering with these very early abortive interactions, this compound promotes proper protein folding and maintains solubility.

Q3: What are the main applications for this compound? this compound is a versatile tool used in a variety of protein biochemistry applications, including:

  • Preventing Protein Aggregation: It is widely used to prevent aggregation during protein refolding, purification, and storage.

  • Improving Protein Extraction: It can increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.

  • Facilitating Protein Refolding: It aids in the renaturation of chemically or thermally denatured proteins, helping to restore their biological activity.

  • Enhancing Protein Crystallization: It can be used as an additive in crystallization screens to improve crystal quality and growth rate.

  • Co-Immunoprecipitation (Co-IP): It can be added to lysis and wash buffers to reduce non-specific protein binding to beads and antibodies.

Q4: How does this compound differ from detergents like CHAPS or Triton X-100? The primary difference lies in the micelle formation. Detergents like CHAPS and Triton X-100 have larger hydrophobic tails and form micelles above a certain concentration (the critical micelle concentration). While effective at solubilizing membrane proteins, they can also be denaturing and are difficult to remove completely. This compound has a short hydrophobic group, does not form micelles, and is considered non-denaturing, even at concentrations as high as 1 M. This makes this compound easier to remove via dialysis and generally milder on protein structure.

Visualizing the Mechanism of this compound

Mechanism of this compound Action cluster_0 Without this compound cluster_1 With this compound p1 Protein (Unfolded/Intermediate) agg Hydrophobic Patch Hydrophobic Patch p1:e->agg:w Non-specific interaction p3 Protein (Unfolded/Intermediate) p2 Protein (Unfolded/Intermediate) p2:e->agg:w final_agg Insoluble Aggregate agg->final_agg Aggregation Cascade blocked_p Hydrophobic Patch Protein Surface ndsb Benzyl Group Sulfobetaine Group ndsb:e->blocked_p:w Arene-arene interaction final_sol Soluble, Native Protein blocked_p->final_sol Correct Folding

Caption: this compound prevents aggregation by masking exposed hydrophobic regions on proteins.

Troubleshooting Guide

Problem: My protein of interest still precipitates or aggregates after cell lysis.

  • Answer: This is a common issue, especially with overexpressed recombinant proteins.

    • Increase this compound Concentration: The typical working concentration is between 0.5 M and 1.0 M. If you are using a lower concentration, try titrating upwards.

    • Ensure Proper Buffering: this compound is zwitterionic, but at high concentrations, it can cause a slight pH drift in poorly buffered solutions. Ensure your lysis buffer has a concentration of at least 25 mM and that its pH is within 0.5 units of the buffer's pKa.

    • Combine with Other Reagents: this compound prevents the formation of new aggregates but is not effective at disrupting strongly aggregated proteins, such as those in inclusion bodies. For inclusion bodies, consider a mild solubilization protocol first (e.g., using low concentrations of urea, like 2 M) followed by refolding in a buffer containing this compound.

    • Work Quickly and on Ice: Protein degradation and aggregation can happen rapidly. Perform all lysis and clarification steps on ice or at 4°C to minimize these effects.

Problem: I'm seeing high background and many non-specific bands in my Co-Immunoprecipitation (Co-IP) pulldown.

  • Answer: Non-specific binding to antibodies and beads is a frequent challenge in Co-IP.

    • Add this compound to Buffers: Incorporate 0.2 M to 0.5 M this compound into your lysis and wash buffers. This can help reduce weak, non-specific hydrophobic interactions without disrupting specific protein-protein interactions.

    • Optimize Wash Steps: Increase the number of wash steps (from 3 to 5) after incubating the lysate with the antibody-bead complex. You can also slightly increase the stringency of your wash buffer by adding this compound or increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl).

    • Pre-clear the Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes. This will capture proteins that non-specifically bind to the beads.

    • Use a Blocking Agent: Adding a blocking protein like Bovine Serum Albumin (BSA) at around 1% to your buffers can help saturate non-specific binding sites on surfaces and beads.

Problem: How should I prepare and store this compound solutions?

  • Answer: Proper preparation and storage are key to consistent results.

    • Solubility: this compound is highly soluble in water, with reported solubilities greater than 2 M or 200 mg/mL.

    • Preparation: To prepare a 1 M stock solution, dissolve 25.74 g of this compound powder (MW: 257.35) in distilled water to a final volume of 100 mL. This compound should not significantly alter the pH of well-buffered solutions.

    • Storage: this compound powder is hygroscopic and should be stored at room temperature, protected from moisture. While stock solutions can be stored at room temperature, they may undergo slow degradation over several weeks. For long-term storage, it is recommended to sterile filter the solution (0.22 µm filter) and store it at 4°C or in aliquots at -20°C.

Problem: Is this compound compatible with downstream applications like SDS-PAGE, Western Blotting, and Mass Spectrometry?

  • Answer: Yes, this compound is generally compatible with most downstream applications.

    • SDS-PAGE/Western Blot: this compound does not interfere with SDS-PAGE.

    • Protein Quantification: It does not absorb significantly in the near-UV range (280 nm), minimizing interference with direct UV protein quantification. It is also compatible with the Bradford (Coomassie) protein assay.

    • Mass Spectrometry: A key advantage of this compound is that it is not a detergent and can be easily removed by dialysis or buffer exchange before mass spectrometry analysis, preventing ion suppression effects.

Troubleshooting Workflow

References

Adjusting crystallization conditions when using NDSB-256.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NDSB-256 in their protein crystallization experiments.

FAQs

Q1: What is this compound and how does it work in protein crystallization?

This compound, or 3-(Dimethylbenzylammonio)propane-1-sulfonate, is a non-detergent sulfobetaine (B10348). It is a zwitterionic compound that acts as a solubilizing agent, preventing protein aggregation and promoting the renaturation of denatured proteins.[1][2] In crystallization, this compound is thought to interact with the hydrophobic regions of proteins, preventing non-specific aggregation and facilitating the formation of well-ordered crystals.[3] Its short hydrophobic group prevents the formation of micelles, distinguishing it from traditional detergents.[4] Some studies suggest that NDSBs like this compound can interact with early folding intermediates, guiding the protein into a crystallizable conformation. It has also been observed that NDSB-201, a related compound, can bind to a specific pocket on a protein, stabilizing its folded state and minimizing aggregation.

Q2: What are the typical working concentrations for this compound?

The typical concentration range for this compound in protein samples is 0.5 to 1.0 M. However, the optimal concentration is protein-dependent and may require empirical determination through screening.

Q3: When should I add this compound to my crystallization setup?

This compound should be added to the protein solution before the addition of the precipitant. This ensures that the this compound has the opportunity to interact with the protein and prevent aggregation before the precipitant induces supersaturation.

Q4: Can this compound be used with any precipitant?

Yes, this compound is compatible with a wide range of common precipitants, including salts (e.g., ammonium (B1175870) sulfate) and polymers (e.g., polyethylene (B3416737) glycols). For instance, it has been successfully used with ammonium sulfate (B86663) to crystallize lysozyme (B549824) at an acidic pH, a condition under which lysozyme does not typically crystallize with this precipitant alone.

Q5: How should I store this compound?

This compound is hygroscopic and should be stored at room temperature, protected from moisture. While solid this compound is stable, solutions may degrade over several weeks at room temperature. It is recommended to prepare fresh solutions or sterile filter them (0.22 micron) for longer storage.

Troubleshooting Guide

Problem 1: After adding this compound, my previously successful crystallization condition now only yields clear drops.

  • Reason: this compound is a solubilizing agent. Its addition has likely increased the solubility of your protein, preventing it from reaching the supersaturation level required for nucleation under the previous conditions.

  • Solution: Gradually increase the concentration of your precipitant until you observe crystals or precipitate. You may need to perform a grid screen around your original condition, systematically varying the precipitant concentration against a constant concentration of this compound.

Problem 2: I am observing amorphous precipitate instead of crystals after introducing this compound.

  • Reason: The rate of precipitation might be too fast, favoring the formation of disordered aggregates over an ordered crystal lattice. This can happen if the precipitant concentration is now too high in the presence of this compound.

  • Solution:

    • Decrease Precipitant Concentration: Systematically decrease the concentration of the precipitant to slow down the process.

    • Vary this compound Concentration: The optimal concentration of this compound is protein-specific. Try screening a range of this compound concentrations (e.g., 0.1 M to 1.0 M) against your precipitant.

    • Temperature: If not already controlled, try setting up crystallization trials at different temperatures (e.g., 4°C and 20°C). Temperature can significantly affect protein solubility and crystallization kinetics.

Problem 3: The crystals I obtain with this compound are very small or are a shower of microcrystals.

  • Reason: This often indicates that the nucleation rate is too high, leading to the formation of many small crystals instead of a few large ones.

  • Solution:

    • Decrease Protein Concentration: A lower protein concentration can reduce the number of nucleation events.

    • Decrease Precipitant Concentration: Similar to addressing amorphous precipitate, lowering the precipitant concentration can slow down nucleation.

    • Seeding: If you have existing microcrystals, you can use them to seed new crystallization drops with lower supersaturation levels. This encourages the growth of existing crystals rather than the formation of new nuclei.

Problem 4: The pH of my crystallization drop seems to be drifting after adding this compound.

  • Reason: While this compound itself does not significantly alter the pH of well-buffered solutions, some pH drift can occur in poorly buffered systems, especially at the high concentrations at which this compound is used.

  • Solution: Ensure your buffer concentration is sufficient, ideally at least 25 mM, and that the pH of your solution is within 0.5 pH units of the buffer's pKa.

Quantitative Data

The following tables summarize the quantitative effects of NDSBs on protein solubility and provide examples of successful crystallization using these additives.

Table 1: Effect of NDSB-195 on Lysozyme Solubility

NDSB-195 ConcentrationFold Increase in Lysozyme Solubility
0.25 M~2x
0.75 M~3x

Data from Hampton Research, demonstrating the significant increase in lysozyme solubility in the presence of an NDSB compound at pH 4.6 and 20°C.

Table 2: Examples of Successful Crystallization with NDSBs

ProteinNDSB UsedObserved Improvement
LysozymeNDSB-195Enabled crystallization with Ammonium sulfate at acidic pH.
Malate Dehydrogenase (MDH)NDSB-195Increased crystal size from 0.1 mm to 0.4 mm.
Desulfovibrio gigas type II ferredoxinNDSBReduced crystal twinning and led to a new crystal form.
Tryptophan Synthase β2 subunitThis compound-4T100% enzymatic activity recovery at 1.0 M.
Hen Egg Lysozyme (reduced)This compound-4T60% enzymatic activity recovery at 600 mM.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration using Vapor Diffusion

This protocol describes a method to screen for the optimal concentration of this compound for a protein that has been challenging to crystallize.

  • Prepare Stock Solutions:

    • Protein stock: Prepare your protein to a concentration of 5-10 mg/mL in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5).

    • This compound stock: Prepare a 2 M stock solution of this compound in water and sterile filter it.

    • Precipitant stock: Prepare a stock solution of your precipitant at a concentration known to be in the range that promotes crystallization or precipitation of your target protein.

  • Set up Crystallization Plate:

    • Use a 24-well or 96-well sitting or hanging drop vapor diffusion plate.

    • In the reservoir of each well, place 500 µL (for 24-well) or 80 µL (for 96-well) of the precipitant solution at varying concentrations (e.g., a gradient from 50% to 150% of your starting precipitant concentration).

  • Prepare Protein-NDSB-256 Mixes:

    • In separate microcentrifuge tubes, prepare a series of protein-NDSB-256 mixtures with final this compound concentrations ranging from 0.1 M to 1.0 M. For example, to a final volume of 10 µL, mix your protein stock, this compound stock, and buffer to achieve the desired concentrations. Keep the protein concentration constant across all mixes.

  • Set the Drops:

    • For each well, dispense a drop consisting of 1 µL of the corresponding protein-NDSB-256 mix and 1 µL of the reservoir solution onto the crystal support.

    • Seal the plate and incubate at a constant temperature.

  • Monitor and Analyze:

    • Monitor the drops for the appearance of crystals, precipitate, or phase separation over several days to weeks.

    • Identify the conditions (precipitant and this compound concentrations) that yield the best quality crystals.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis Prot_Pur Protein Purification (>95% purity) Mix Mix Protein + this compound Prot_Pur->Mix NDSB_Prep Prepare this compound Stock (e.g., 2M in H2O) NDSB_Prep->Mix Precip_Prep Prepare Precipitant Screen Setup_Plate Set up Vapor Diffusion Plate Precip_Prep->Setup_Plate Mix->Setup_Plate Equilibrate Equilibrate Drop with Reservoir Setup_Plate->Equilibrate Monitor Monitor for Crystal Growth Equilibrate->Monitor Optimize Optimize Promising Conditions Monitor->Optimize Diffraction X-ray Diffraction Optimize->Diffraction

Caption: Workflow for a protein crystallization experiment incorporating this compound.

Troubleshooting_Logic Start Initial Crystallization with this compound Result Observe Outcome Start->Result Clear Clear Drop Result->Clear No Change Precipitate Amorphous Precipitate Result->Precipitate Precipitation Microcrystals Microcrystal Shower Result->Microcrystals Many small crystals Crystals Good Crystals Result->Crystals Success Inc_Precip Increase Precipitant Concentration Clear->Inc_Precip Dec_Precip Decrease Precipitant Concentration Precipitate->Dec_Precip Vary_NDSB Vary this compound Concentration Precipitate->Vary_NDSB Microcrystals->Dec_Precip Dec_Protein Decrease Protein Concentration Microcrystals->Dec_Protein Optimize_Further Proceed to Optimization and Data Collection Crystals->Optimize_Further

Caption: Decision tree for troubleshooting common issues when using this compound.

References

Technical Support Center: Overcoming Challenges in NDSB-256 Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the non-detergent sulfobetaine, NDSB-256, from protein samples post-purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein purification?

This compound (3-(Benzyldimethylammonio)propane-1-sulfonate) is a zwitterionic, non-detergent sulfobetaine. It is utilized in protein biochemistry to prevent protein aggregation and facilitate the renaturation of denatured proteins.[1][2] Its key advantages include being non-denaturing even at high concentrations (up to 1 M) and not significantly absorbing in the near UV range, which minimizes interference with protein quantification at 280 nm.[1][2]

Q2: Why is it necessary to remove this compound after purification?

While beneficial during purification, residual this compound can interfere with downstream applications:

  • Mass Spectrometry: Non-volatile salts and detergents can cause ion suppression, leading to reduced sensitivity and the formation of adducts, complicating data interpretation.

  • ELISA and Other Immunoassays: Detergents can disrupt antibody-antigen interactions, leading to inaccurate results.

  • Protein Crystallization: The presence of additives can affect crystallization kinetics and crystal quality, although in some cases, NDSBs have been shown to be beneficial additives for crystal growth.

  • Functional Assays: Residual reagents from the purification process can inhibit or alter the biological activity of the protein.

Q3: What are the primary methods for removing this compound?

The most common and effective methods for removing this compound are:

  • Dialysis: A gentle method that is highly effective for this compound as it does not form micelles.

  • Size Exclusion Chromatography (SEC) / Desalting: Separates molecules based on size, effectively removing the small this compound molecule from the larger protein.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be effective if the protein and this compound have different net charges at a given pH.

  • Protein Precipitation: Methods using agents like trichloroacetic acid (TCA) or acetone (B3395972) can precipitate the protein, leaving this compound in the supernatant.

Q4: How can I quantify the amount of residual this compound in my protein sample?

Direct quantification of this compound in a protein sample can be challenging. While this compound itself does not have a strong UV absorbance at 280 nm, some analytical techniques that could be adapted for its detection include:

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector - ELSD, or mass spectrometer).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect this compound if it is present in sufficient concentrations.

For most laboratory purposes, confirming the absence of this compound's interference in downstream applications is a practical indicator of its successful removal.

Troubleshooting Guide: this compound Removal

This guide addresses specific issues you might encounter during the removal of this compound.

Issue 1: Inefficient Removal of this compound by Dialysis
Potential Cause Troubleshooting Steps
Inadequate Dialysis Parameters - Increase Dialysis Volume: Use a dialysis buffer volume that is at least 100-fold greater than your sample volume. - Increase Number of Buffer Changes: Perform at least 3-4 buffer changes over a 24-48 hour period. - Extend Dialysis Time: Ensure each dialysis step is long enough for equilibrium to be reached (minimum 4-6 hours).
Inappropriate Membrane Cut-off - Select Appropriate MWCO: Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but large enough to allow this compound (MW: 257.35 Da) to pass through freely. A 10 kDa MWCO is generally a safe choice for most proteins.
Protein-NDSB-256 Interaction - Consider Buffer Composition: In rare cases, this compound, which contains a benzyl (B1604629) group, may have weak interactions with proteins rich in aromatic amino acids. Modifying the pH or ionic strength of the dialysis buffer might disrupt these interactions.
Issue 2: Poor Protein Recovery After Removal
Potential Cause Troubleshooting Steps
Protein Precipitation/Aggregation - Optimize Buffer Conditions: Ensure the buffer used for the removal technique is optimal for your protein's stability (pH, ionic strength). - Work at Low Temperatures: Perform all steps at 4°C to minimize protein degradation and aggregation.
Nonspecific Binding to Consumables - Pre-treat Surfaces: For very dilute protein samples, consider pre-treating chromatography columns or dialysis membranes with a blocking agent like bovine serum albumin (BSA) if compatible with your downstream application. - Use Low-Binding Consumables: Opt for low-protein-binding microcentrifuge tubes and membranes.
Protein Loss During Chromatography - Check Column Integrity and Packing: For SEC and IEX, ensure the column is packed correctly and there are no voids. - Optimize Elution Conditions (IEX): If your protein is sticking to the IEX column, adjust the salt gradient or pH of the elution buffer to ensure complete elution.
Inefficient Resolubilization After Precipitation - Avoid Over-drying the Pellet: Over-drying can make the protein pellet very difficult to redissolve. Air-dry the pellet for a minimal amount of time. - Use Appropriate Resolubilization Buffer: A buffer containing a mild denaturant (e.g., low concentration of urea (B33335) or guanidinium (B1211019) hydrochloride) may be necessary, but this will require a subsequent refolding step.

Data Presentation: Comparison of this compound Removal Methods

While specific quantitative data for this compound removal is not extensively published, the following table provides a qualitative and comparative overview based on the principles of each technique. Protein recovery and removal efficiency are highly dependent on the specific protein and experimental conditions.

Method Principle Protein Recovery This compound Removal Efficiency Speed Scalability Key Considerations
Dialysis Size DiffusionGenerally High (>90%)High (>95%)Slow (24-48h)HighGentle method; requires large buffer volumes.
SEC/Desalting Size ExclusionHigh (>90%)High (>95%)Fast (minutes to hours)ModerateCan cause sample dilution; choose appropriate resin pore size.
IEX Charge InteractionVariableVariableModerateHighProtein must have a net charge at the working pH; requires optimization.
Precipitation SolubilityModerate to High (60-90%)High (>95%)Fast (hours)HighRisk of protein denaturation and irreversible aggregation.

Experimental Protocols

Protocol 1: Dialysis for this compound Removal
  • Prepare Dialysis Tubing: Cut the desired length of dialysis tubing (e.g., 10 kDa MWCO) and hydrate (B1144303) it according to the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip and load the protein sample containing this compound into the tubing. Leave some space for potential sample dilution.

  • Seal Tubing: Remove excess air and seal the other end of the tubing with a second clip.

  • Dialysis: Immerse the sealed tubing in a beaker containing at least 100 times the sample volume of an appropriate buffer (e.g., PBS or Tris buffer at a pH and ionic strength that maintains protein stability). Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Changes: Change the dialysis buffer at least three times. For example, after 4 hours, 8 hours, and then overnight.

  • Sample Recovery: Carefully remove the tubing from the buffer, gently dry the outside, and recover the protein sample.

Protocol 2: Size Exclusion Chromatography (SEC) for this compound Removal
  • Column Selection: Choose a desalting column with an appropriate exclusion limit for your protein (e.g., a resin that excludes proteins >5 kDa will allow this compound to enter the pores and be retarded).

  • Equilibration: Equilibrate the column with at least 5 column volumes of the desired final buffer.

  • Sample Application: Apply the protein sample containing this compound to the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column bed volume).

  • Elution: Elute the protein with the equilibration buffer. The protein will elute in the void volume, while this compound will be retarded and elute later.

  • Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm. Pool the fractions containing your protein of interest.

Protocol 3: Ion-Exchange Chromatography (IEX) for this compound Removal
  • Determine Protein's Isoelectric Point (pI): This is crucial for selecting the correct type of IEX resin and buffer pH.

  • Resin and Buffer Selection:

    • If the buffer pH is above the protein's pI, the protein will be negatively charged and bind to an anion-exchange resin.

    • If the buffer pH is below the protein's pI, the protein will be positively charged and bind to a cation-exchange resin.

    • This compound is zwitterionic over a wide pH range and is expected to have a net neutral charge, thus it should not bind to the resin.

  • Column Equilibration: Equilibrate the chosen IEX column with a low-ionic-strength binding buffer.

  • Sample Loading: Load the protein sample onto the column. This compound should pass through in the flow-through.

  • Wash: Wash the column with the binding buffer to remove any remaining unbound molecules.

  • Elution: Elute the bound protein using a buffer with a high salt concentration or by changing the pH.

  • Fraction Collection: Collect the eluted fractions and identify those containing the purified protein.

Visualizations

NDSB256_Removal_Decision_Tree Decision Tree for this compound Removal Method Selection start Start: Protein sample with this compound downstream_app Downstream Application Sensitive to Denaturation? start->downstream_app gentle_methods Use Gentle Methods downstream_app->gentle_methods Yes precipitation_ok Precipitation is an Option downstream_app->precipitation_ok No speed_check Is Speed a Critical Factor? gentle_methods->speed_check charge_diff Protein and this compound Have Different Net Charges? gentle_methods->charge_diff precipitation Protein Precipitation (Fast, Risk of Denaturation) precipitation_ok->precipitation dialysis Dialysis (Gentle, Scalable, Slow) speed_check->dialysis No sec SEC / Desalting (Gentle, Fast, Diluting) speed_check->sec Yes end_gentle End: this compound Removed, Protein Native dialysis->end_gentle sec->end_gentle charge_diff->speed_check No iex Ion-Exchange Chromatography (Requires Optimization) charge_diff->iex Yes iex->end_gentle end_precip End: this compound Removed precipitation->end_precip

Caption: Decision tree for selecting an this compound removal method.

Dialysis_Workflow Dialysis Workflow for this compound Removal start Protein + this compound Sample prep_tubing Prepare Dialysis Tubing (Correct MWCO) start->prep_tubing load_sample Load Sample into Tubing prep_tubing->load_sample dialyze Dialyze against Large Volume of Buffer (4°C, Stirring) load_sample->dialyze buffer_change1 Buffer Change 1 (after 4-6h) dialyze->buffer_change1 buffer_change2 Buffer Change 2 (after 4-6h) buffer_change1->buffer_change2 buffer_change3 Buffer Change 3 (Overnight) buffer_change2->buffer_change3 recover Recover Purified Protein buffer_change3->recover end Protein Sample (this compound Removed) recover->end

Caption: A typical workflow for removing this compound using dialysis.

References

Validation & Comparative

NDSB-256 vs. CHAPS: A Comparative Guide to Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization of membrane proteins is a critical first step for a wide range of applications, from structural biology to drug screening. The choice of solubilizing agent is paramount to maintaining the native conformation and biological activity of the target protein. This guide provides a detailed comparison of two zwitterionic agents: the non-detergent sulfobetaine (B10348) NDSB-256 and the widely used detergent CHAPS. While both are employed to extract proteins from the lipid bilayer, their mechanisms and optimal use cases differ significantly.

At a Glance: Key Physicochemical and Functional Properties

PropertyThis compoundCHAPSReferences
Classification Non-Detergent SulfobetaineZwitterionic Detergent[1]
Chemical Name 3-(Benzyldimethylammonio)propanesulfonate3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate
Molecular Weight 257.35 g/mol 614.88 g/mol [2]
Critical Micelle Concentration (CMC) Does not form micelles6 - 10 mM[3]
Aggregation Number Not applicable~10
Micelle Molecular Weight Not applicable~6,150 Da[3]
Key Characteristics Prevents protein aggregation, facilitates renaturation of denatured proteins.Forms micelles to solubilize membrane proteins, generally non-denaturing.[4]
Dialyzable YesYes

Mechanism of Action: A Tale of Two Zwitterions

The fundamental difference between this compound and CHAPS lies in their interaction with proteins and lipids. CHAPS, a classical detergent, functions by forming micelles that encapsulate the hydrophobic transmembrane domains of proteins, thereby extracting them from the lipid bilayer. In contrast, this compound is a non-micelle-forming compound that is thought to stabilize proteins by preventing aggregation and promoting proper folding.

CHAPS: Micellar Encapsulation

CHAPS possesses a rigid, steroidal hydrophobic tail and a polar, zwitterionic head group. Above its critical micelle concentration (CMC), CHAPS monomers self-assemble into small micelles. These micelles partition into the cell membrane, disrupting the lipid bilayer and creating mixed micelles containing protein, lipid, and detergent. This process effectively solubilizes the membrane protein, keeping it in a soluble, and often functional, state.

This compound: A Hydrotropic Stabilizer

This compound belongs to a class of compounds known as non-detergent sulfobetaines. These molecules are zwitterionic but do not form micelles. Instead, they are thought to act as hydrotropic agents, increasing the solubility of hydrophobic molecules in aqueous solutions. This compound is reported to prevent protein aggregation and can facilitate the renaturation of chemically and thermally denatured proteins. It is believed to interact with the protein surface, stabilizing it and preventing the intermolecular interactions that lead to aggregation.

Experimental Protocols: Solubilizing Membrane Proteins

The choice of protocol will depend on the specific membrane protein and the downstream application. Here, we provide a general protocol for membrane protein extraction using CHAPS and a guideline for the use of this compound as a stabilizing agent.

Protocol 1: Membrane Protein Solubilization using CHAPS

This protocol is a general guideline for the extraction of membrane proteins from cultured mammalian cells.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail.

Procedure:

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in CHAPS Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

Protocol 2: Utilizing this compound for Protein Stabilization and Solubilization

This compound is often used as an additive to improve the yield and stability of membrane proteins during extraction. A specific protocol for using this compound alone for primary solubilization is not well-established, as it is not a classical detergent. Instead, it is typically used in conjunction with other extraction methods or to aid in the refolding of proteins.

General Guidelines for Use:

  • As a Lysis Buffer Additive: this compound can be included in lysis buffers (with or without other detergents) at concentrations typically ranging from 0.5 M to 1.0 M to help prevent aggregation during cell lysis and protein extraction.

  • For Protein Refolding: Denatured proteins can be diluted into a refolding buffer containing this compound (e.g., 0.5 M - 1.0 M) to facilitate proper refolding.

Visualizing the Workflow: From Membrane to Solubilized Protein

To better understand the experimental process, the following diagrams illustrate the key steps in membrane protein solubilization.

CHAPS_Solubilization_Workflow cluster_membrane_prep Membrane Preparation cluster_solubilization Solubilization with CHAPS CellPellet Cell Pellet Lysis Cell Lysis & Homogenization CellPellet->Lysis Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Lysis->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (pellet membranes) Supernatant1->Ultracentrifugation MembranePellet Membrane Pellet Ultracentrifugation->MembranePellet AddCHAPS Resuspend in CHAPS Lysis Buffer MembranePellet->AddCHAPS Incubation Incubation on Ice AddCHAPS->Incubation Centrifugation2 High-Speed Centrifugation (pellet insoluble material) Incubation->Centrifugation2 SolubilizedProtein Solubilized Membrane Protein (Supernatant) Centrifugation2->SolubilizedProtein

Caption: Experimental workflow for membrane protein solubilization using CHAPS.

NDSB_Application_Workflow cluster_extraction Protein Extraction with this compound as Additive cluster_refolding Protein Refolding with this compound CellPellet Cell Pellet LysisBuffer Lysis Buffer with this compound CellPellet->LysisBuffer Extraction Extraction LysisBuffer->Extraction DenaturedProtein Denatured Protein RefoldingBuffer Refolding Buffer with this compound DenaturedProtein->RefoldingBuffer RefoldedProtein Refolded, Soluble Protein RefoldingBuffer->RefoldedProtein

Caption: Application workflows for this compound in protein extraction and refolding.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between this compound and CHAPS depends heavily on the specific research goals. CHAPS is a well-characterized detergent that is effective for the primary solubilization of a wide range of membrane proteins, particularly when maintaining protein-protein interactions is important. Its utility in applications like co-immunoprecipitation is well-documented.

This compound, on the other hand, should be viewed more as a protein stabilizer and aggregation suppressor rather than a primary solubilizing agent in the traditional sense. It is particularly valuable in protocols where protein aggregation is a major issue or when attempting to refold a denatured membrane protein.

For novel membrane proteins, an empirical approach is often necessary. Screening a panel of detergents, including CHAPS, and testing additives like this compound will ultimately determine the optimal conditions for achieving high yields of stable, functional protein. This guide provides the foundational knowledge to begin this critical step in membrane protein research.

References

A Researcher's Guide to Non-Detergent Sulfobetaines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, achieving high yields of soluble, correctly folded, and active proteins is a critical yet often challenging endeavor. Non-Detergent Sulfobetaines (NDSBs) have emerged as powerful tools in the protein chemist's arsenal, offering a milder alternative to traditional detergents for protein solubilization and refolding. This guide provides a comparative overview of the effectiveness of various NDSB compounds, supported by experimental data and detailed protocols to aid in their practical application.

Understanding NDSB Compounds

NDSBs are zwitterionic molecules characterized by a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail.[1] This unique structure prevents them from forming micelles, even at high concentrations, unlike conventional detergents.[2] This non-micellar nature allows for the gentle solubilization of proteins and facilitates their removal through simple methods like dialysis.[1] The primary function of NDSBs is to prevent protein aggregation and assist in the renaturation of proteins that have been denatured either chemically or thermally.[1]

The general principle governing the effectiveness of NDSB compounds is that those with larger hydrophobic tails and the presence of aromatic rings tend to exhibit better performance in protein solubilization and refolding.

Comparative Effectiveness of NDSB Compounds

The selection of an appropriate NDSB compound and its concentration is crucial for optimal results and is often protein-dependent. The following table summarizes available quantitative data on the effectiveness of different NDSB compounds in various applications.

NDSB CompoundProteinApplicationConcentrationObserved Effect
NDSB-195 Lysozyme (B549824)Solubilization0.25 MNearly doubled solubility
0.75 MNearly tripled solubility[3]
NDSB-201 Type II TGF-β receptor extracellular domain (TBRII-ECD)Refolding1 M~2.5-fold increase in refolding yield compared to no additive
NDSB-256 Type II TGF-β receptor extracellular domain (TBRII-ECD)Refolding1 M~2.2-fold increase in refolding yield compared to no additive
NDSB-195 Type II TGF-β receptor extracellular domain (TBRII-ECD)Refolding1 M~1.5-fold increase in refolding yield compared to no additive
NDSB-221 Type II TGF-β receptor extracellular domain (TBRII-ECD)Refolding1 M~1.2-fold increase in refolding yield compared to no additive
This compound Denatured egg-white lysozymeRenaturation1 MRestored 30% of enzymatic activity
Denatured β-galactosidaseRenaturation800 mMRestored 16% of enzymatic activity

Experimental Protocols

Detailed methodologies are essential for the successful application of NDSB compounds. Below are protocols for protein refolding and solubilization from inclusion bodies.

Protocol 1: Refolding of Recombinant Human Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) from Inclusion Bodies using NDSB-201

This protocol details the steps for refolding urea-solubilized TBRII-ECD.

Materials:

  • Urea-solubilized TBRII-ECD inclusion bodies

  • NDSB-201

  • Tris base

  • Reduced Glutathione (GSH)

  • Oxidized Glutathione (GSSG)

  • Hydrochloric acid (HCl)

  • Dialysis tubing (appropriate Molecular Weight Cut-Off)

  • Purification columns (e.g., size-exclusion chromatography)

  • Standard protein quantification assay reagents

Methodology:

  • Preparation of Refolding Buffer:

    • Prepare a buffer containing 75 mM Tris, 1 M NDSB-201, 2 mM GSH, and 0.5 mM GSSG.

    • Adjust the pH to 8.0 with HCl.

    • Chill the buffer to 4°C.

  • Initiation of Refolding:

    • Slowly add the urea-solubilized TBRII-ECD solution to the chilled refolding buffer while gently stirring.

    • The final protein concentration should be approximately 0.1 mg/mL.

  • Incubation:

    • Incubate the refolding mixture at 4°C for 40 hours with gentle agitation.

  • Dialysis:

    • Transfer the refolding mixture to a dialysis bag.

    • Dialyze against a suitable buffer (e.g., PBS, pH 7.4) at 4°C to remove NDSB-201 and other small molecules. Perform several buffer changes.

  • Purification of Refolded Protein:

    • Centrifuge the dialyzed solution to remove any precipitated protein.

    • Purify the soluble, refolded protein using an appropriate chromatography method, such as size-exclusion chromatography, to separate monomers from aggregates.

  • Quantification and Analysis:

    • Quantify the yield of the purified, refolded protein.

    • Analyze the protein for proper folding and activity using appropriate assays.

Protocol 2: General Workflow for Protein Solubilization from Inclusion Bodies using NDSB Compounds

This protocol provides a general framework for extracting and solubilizing proteins from inclusion bodies.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Lysozyme

  • DNase I

  • Wash Buffer 1 (e.g., Lysis Buffer with 1% Triton X-100)

  • Wash Buffer 2 (e.g., Lysis Buffer without detergent)

  • Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in Lysis Buffer)

  • Refolding Buffer containing the desired NDSB compound (0.5 M - 1.0 M)

  • Dialysis Buffer

Methodology:

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Lyse the cells using sonication or a French press.

  • Inclusion Body Isolation:

    • Centrifuge the lysate to pellet the inclusion bodies.

  • Washing Inclusion Bodies:

    • Wash the pellet with Wash Buffer 1 to remove membrane contaminants. Resuspend thoroughly and centrifuge.

    • Wash the pellet with Wash Buffer 2 to remove the detergent. Resuspend and centrifuge.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Stir until the pellet is completely dissolved.

  • Refolding:

    • Rapidly dilute the solubilized protein into a large volume of cold Refolding Buffer containing the selected NDSB. Alternatively, use dialysis to gradually remove the denaturant and introduce the NDSB-containing refolding buffer.

  • Removal of NDSB and Purification:

    • Dialyze the refolded protein against a suitable buffer to remove the NDSB.

    • Purify the refolded protein using standard chromatography techniques.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical protein refolding experiment using NDSB compounds.

G cluster_prep Preparation cluster_refolding Refolding cluster_purification Purification & Analysis prep_ib Solubilized Inclusion Bodies refold Dilution into Refolding Buffer prep_ib->refold prep_buffer Prepare NDSB Refolding Buffer prep_buffer->refold incubate Incubation (e.g., 4°C, 40h) refold->incubate dialysis Dialysis to Remove NDSB incubate->dialysis purify Chromatographic Purification dialysis->purify analyze Quantification & Activity Assay purify->analyze

Caption: Workflow for protein refolding using NDSB compounds.

The selection of the most effective NDSB compound is a critical step in optimizing protein yield and activity. This guide provides a starting point for researchers to compare the available options and implement them in their experimental workflows. It is important to note that the optimal conditions, including the choice of NDSB and its concentration, will ultimately depend on the specific properties of the target protein.

References

NDSB-256 in the Spotlight: A Comparative Guide to Protein Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining protein stability is a critical challenge. Thermal denaturation can lead to loss of function and aggregation, hindering research and therapeutic development. This guide provides a comprehensive comparison of the efficacy of NDSB-256, a non-detergent sulfobetaine (B10348), in preventing thermal denaturation of proteins, benchmarked against other common chemical chaperones.

This guide will delve into the quantitative performance of other widely used chemical chaperones, detail the experimental protocols for assessing protein thermal stability, and provide visual representations of the experimental workflow and the underlying mechanism of action.

Performance Comparison of Chemical Chaperones

To provide a quantitative benchmark for the efficacy of protein stabilizing agents, the following tables summarize the impact of various chemical chaperones on the thermal stability of two model proteins: Bovine Liver Glutamate Dehydrogenase (GDH) and Glycogen Phosphorylase b (Phb). The data is derived from studies utilizing Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A higher Tm indicates greater thermal stability.

Table 1: Effect of Chemical Chaperones on the Thermal Stability of Bovine Liver Glutamate Dehydrogenase (GDH)

Chemical ChaperoneConcentrationTm (°C) of GDHΔTm (°C)
Control (None)-51.8-
Betaine500 mM52.7+0.9
Trehalose350 mM53.7+1.9
Sorbitol1 M55.7+3.9
HPCD75 mM54.8+3.0

Data sourced from a 2023 study on the effects of chemical chaperones on protein stability.

Table 2: Effect of Chemical Chaperones on the Thermal Stability of Glycogen Phosphorylase b (Phb)

Chemical ChaperoneConcentrationTm (°C) of PhbΔTm (°C)
Control (None)-56.5-
Betaine500 mM58.0+1.5
Trehalose350 mM58.5+2.0
HPCD75 mM55.5-1.0

Data sourced from a 2023 study on the effects of chemical chaperones on protein stability.

Experimental Protocols

The following are detailed methodologies for two key experiments used to assess protein thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique that directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. This allows for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Protocol:

  • Sample Preparation:

    • Prepare the protein solution to a final concentration of 0.2-1.0 mg/mL in the desired buffer.

    • Prepare a reference solution containing the identical buffer without the protein.

    • If testing an additive, prepare the protein solution with the desired concentration of the chemical chaperone (e.g., this compound, betaine, trehalose). The reference solution should also contain the same concentration of the additive.

    • Thoroughly degas both the sample and reference solutions to prevent bubble formation.

  • Instrument Setup:

    • Power on the DSC instrument and allow it to equilibrate.

    • Set the experimental parameters, including the starting temperature, final temperature, and scan rate (typically 0.5-2.0 °C/min).

    • Perform several buffer-buffer baseline scans to ensure instrument stability.

  • Data Acquisition:

    • Carefully load the sample and reference solutions into their respective cells.

    • Initiate the temperature scan. The instrument will measure the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the protein's heat capacity curve.

    • The peak of this curve corresponds to the melting temperature (Tm).

    • The area under the peak represents the calorimetric enthalpy of unfolding (ΔHcal).

    • The change in melting temperature (ΔTm) in the presence of an additive is calculated by subtracting the Tm of the protein without the additive from the Tm with the additive.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

The Thermal Shift Assay is a high-throughput method that monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to exposed hydrophobic regions of the denatured protein.

Protocol:

  • Reagent Preparation:

    • Prepare the protein stock solution to a concentration of 0.1-0.5 mg/mL in a suitable buffer.

    • Prepare stock solutions of the chemical chaperones to be tested at various concentrations.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Setup (96-well plate format):

    • In each well of a 96-well PCR plate, add the protein solution.

    • Add the different chemical chaperones to the respective wells to achieve the desired final concentrations. Include control wells with no additive.

    • Add the fluorescent dye to each well to its final working concentration.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the 96-well plate in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature (e.g., from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/min) while continuously monitoring the fluorescence in each well.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is determined from the midpoint of the transition in the melting curve, often calculated by finding the peak of the first derivative of the curve.

    • The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein with and without the additive.

Visualizing the Process and Mechanism

To better understand the experimental process and the role of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P Protein Solution M Mix Protein and Additive P->M A Additive (e.g., this compound) A->M DSC Differential Scanning Calorimetry (DSC) M->DSC TSA Thermal Shift Assay (TSA) M->TSA Tm Determine Melting Temperature (Tm) DSC->Tm TSA->Tm Comp Compare Tm with and without Additive Tm->Comp Eff Assess Efficacy (ΔTm) Comp->Eff

Experimental workflow for assessing protein thermal stability.

Mechanism_of_Action cluster_native Native State cluster_denatured Thermal Stress cluster_stabilized With this compound cluster_aggregated Without this compound NP Folded Protein UP Unfolded Protein NP->UP Heat HP Hydrophobic Patches Exposed UP->HP Complex Stabilized Intermediate HP->Complex Agg Aggregated Protein HP->Agg Aggregation NDSB This compound NDSB->Complex SP Stable Protein Complex->SP Prevents Aggregation

Mechanism of this compound in preventing protein aggregation.

References

NDSB-256 for Protein Solubilization: A Comparative Guide to Preserving Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins while maintaining their native structure and biological activity is a critical challenge. Non-Detergent Sulfobetaine (B10348) 256 (NDSB-256) presents a powerful solution for this hurdle. This guide provides an objective comparison of this compound's performance against other common solubilization agents, supported by experimental data, detailed protocols, and workflow visualizations to aid in your research endeavors.

This compound is a zwitterionic, non-detergent sulfobetaine that facilitates the solubilization and refolding of proteins without the denaturing effects often associated with traditional detergents and chaotropic agents.[1][2] Its unique properties, such as the inability to form micelles and easy removal by dialysis, make it an invaluable tool for extracting and stabilizing a wide range of proteins, including those from membranes, nuclei, and the cytoskeleton.[3][4]

Comparative Performance of Protein Solubilization Agents

The selection of an appropriate solubilization agent is paramount and often requires empirical testing for each specific protein of interest. The following tables summarize the performance of this compound in comparison to other commonly used agents in terms of protein refolding efficiency and activity recovery.

Table 1: Comparison of Refolding Efficiency for the Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)

Solubilization/Refolding AdditiveConcentrationRelative Refolding Yield (%)
This compound 1 M ~180%
NDSB-2011 M~160%
Urea2 M~140%
Control (Redox Buffer Alone)-100%

Data adapted from a study on the refolding of Trx-TBRII-ECD. The relative folding yield was measured by ELISA, with the yield in redox buffer alone set to 100%.

Table 2: Comparison of Activity Recovery for Recombinant GST-C/EBPβ

Renaturation AgentConcentrationFunctional Protein Yield (from 500-mL culture)% of Total Expressed Protein
NDSB-1951 MHigher than NDSB-201/256Not specified
NDSB-201 1 M ~47.6% 47.6%
This compound1 MLower than NDSB-195/201Not specified

Data from a study on the preparation of active GST-C/EBPβ from inclusion bodies.[5] While NDSB-195 showed the best yield, NDSB-201 was deemed most cost-effective for their purposes.

Experimental Protocols

Detailed and reproducible protocols are essential for validating the efficacy of any solubilization agent. Below are methodologies for protein solubilization using this compound, followed by protein quantification and a general enzyme activity assay.

Protocol 1: Solubilization and Refolding of Recombinant Protein from Inclusion Bodies using this compound

This protocol is a general guideline for solubilizing and refolding proteins expressed as inclusion bodies in E. coli.

Materials:

  • Cell pellet containing the protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail)

  • Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

  • Denaturation Solution (e.g., 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, 25 mM DTT)

  • Renaturation Solution (1 M this compound, 0.2 M NaCl, 1 mM DTT, 50 mM Tris-HCl, pH 7.5)

  • Dialysis Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and disrupt the cells using sonication or a French press.

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet twice with Wash Buffer to remove contaminating proteins and membrane fragments. Centrifuge after each wash.

  • Solubilization: Resuspend the washed inclusion bodies in Denaturation Solution and incubate at 4°C for 1 hour with gentle agitation to completely solubilize the protein.

  • Renaturation: Rapidly dilute the solubilized protein tenfold into the ice-cold Renaturation Solution containing this compound. Incubate at 4°C for 1-2 hours to allow for protein refolding.

  • Dialysis: Transfer the renaturation mixture to a dialysis cassette and dialyze against Dialysis Buffer overnight at 4°C with multiple buffer changes to remove this compound and other small molecules.

  • Clarification: Centrifuge the dialyzed sample to remove any precipitated protein. The supernatant contains the solubilized and refolded protein.

Protocol 2: Quantification of Solubilized Protein using the Bradford Assay

The Bradford assay is a quick and widely used method for determining protein concentration.

Materials:

  • Bradford Reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

  • Solubilized protein sample

  • Spectrophotometer

Procedure:

  • Prepare Standards: Prepare a series of BSA standards of known concentrations.

  • Prepare Sample Dilutions: Dilute the solubilized protein sample to ensure the concentration falls within the linear range of the assay.

  • Assay: In separate cuvettes or a 96-well plate, add a small volume (e.g., 20 µL) of each standard and the diluted protein sample.

  • Add the Bradford Reagent (e.g., 1 mL) to each cuvette/well and mix thoroughly.

  • Incubation: Incubate at room temperature for at least 5 minutes.

  • Measurement: Measure the absorbance at 595 nm using a spectrophotometer.

  • Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the concentration of the unknown protein sample.

Protocol 3: General Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of a solubilized enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme.

Materials:

  • Solubilized and purified enzyme

  • Specific substrate for the enzyme

  • Assay Buffer (optimized for pH, temperature, and ionic strength for the specific enzyme)

  • Detection reagent (if necessary, for colorimetric or fluorometric assays)

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., cuvette, 96-well plate), add the Assay Buffer and the specific substrate.

  • Temperature Equilibration: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate Reaction: Add a known amount of the solubilized enzyme to the reaction mixture to start the reaction.

  • Monitor Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time at a specific wavelength. This provides the reaction rate.

  • Data Analysis: Plot the change in signal versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

  • Calculate Specific Activity: The specific activity of the enzyme is typically expressed as units of activity per milligram of protein (e.g., µmol of product formed/min/mg of protein).

Visualizing the Workflow: TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in many cellular processes, and the purification of active TGF-β receptors is a key area of research. The following diagram illustrates the initial steps of this pathway, which often involve the solubilization of the receptor proteins for further study.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGF_beta TGF-β Ligand TGFbRII TGF-β Receptor II TGF_beta->TGFbRII 1. Ligand Binding TGFbRI TGF-β Receptor I TGFbRII->TGFbRI 2. Receptor Heterodimerization & Activation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 3. Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex nucleus Nucleus (Gene Transcription) SMAD_complex->nucleus 5. Nuclear Translocation pSMAD2_3SMAD4 pSMAD2_3SMAD4 pSMAD2_3SMAD4->SMAD_complex 4. Complex Formation

Caption: Simplified diagram of the TGF-β signaling pathway initiation.

Conclusion

Validating protein activity after solubilization is a cornerstone of reliable protein research. This compound offers a compelling advantage by effectively solubilizing proteins while preserving their functional integrity. By providing a non-denaturing environment, it often leads to higher yields of active protein compared to traditional methods that can irreversibly alter protein structure. The experimental data, though not exhaustive across all proteins, suggests a significant benefit in using this compound, particularly for challenging proteins that are prone to aggregation or denaturation. The detailed protocols provided in this guide offer a starting point for researchers to optimize the solubilization and activity validation of their specific protein of interest, ultimately accelerating their research and development efforts.

References

NDSB-256 vs. Arginine: A Comparative Guide to Suppressing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenge of protein aggregation, selecting the optimal suppressor is critical for preserving protein structure and function. This guide provides a detailed comparison of two commonly used additives: the non-detergent sulfobetaine (B10348) NDSB-256 and the amino acid L-arginine. We present available experimental data, detailed protocols for key assays, and mechanistic diagrams to facilitate an informed decision-making process.

Performance Comparison at a Glance

While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, we can collate and contrast their performance based on experiments with common model proteins. The following tables summarize the quantitative data on the efficacy of this compound and arginine in enhancing protein refolding and suppressing aggregation.

Table 1: Enhancement of Protein Refolding Yield
AdditiveModel ProteinConcentrationRefolding Yield (% of Native Activity)Reference Experiment
This compound Tryptophan Synthase (β2 subunit)1.0 M100%Chemically unfolded tryptophan synthase β2 subunit renaturation.
This compound Hen Egg Lysozyme (B549824) (reduced)600 mM60%In vitro renaturation of reduced hen egg lysozyme.
L-Arginine Bovine Carbonic Anhydrase B0.75 M~100%Refolding of chemically denatured carbonic anhydrase.[1]
L-Arginine Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)Not specified65%Refolding of rhG-CSF from inclusion bodies.[1]
L-Arginine Hen Egg Lysozyme0.5 MHigh (qualitative)Oxidative refolding of reduced and denatured hen egg white lysozyme.[2]
Table 2: Suppression of Protein Aggregation
AdditiveModel ProteinMethod of Aggregation InductionConcentrationObserved EffectReference Experiment
This compound Tryptophan SynthaseDilution from denaturantNot specifiedPrevention of massive aggregationInvestigation of the mechanism of this compound on protein renaturation.
L-Arginine Hen Egg White LysozymeThermal0.6 MComplete suppression of insoluble aggregatesInvestigation of the effects of edible amino acids on heat-induced aggregation of HEWP.[3][4]
L-Arginine Bovine Insulin (B600854)Thermal500 mM2-fold increase in nucleation activation energyInvestigation of the inhibitory effects of L-arginine on thermally-induced insulin aggregation.
L-Arginine Alcohol Dehydrogenase (ADH) & InsulinHeat & Dithiothreitol1-10 mMConcentration-dependent suppression of light scattering intensityStudy of the effects of arginine on the kinetics of protein aggregation.

Mechanisms of Action

The modes by which this compound and arginine prevent protein aggregation differ in their proposed molecular interactions.

This compound is a zwitterionic compound that is thought to interact with early folding intermediates of a protein. This interaction is believed to stabilize these transient species, preventing them from interacting with each other and forming off-pathway aggregates. Its non-detergent nature ensures that it does not disrupt the native protein structure.

L-Arginine , on the other hand, is proposed to suppress aggregation through several mechanisms. One prominent theory is the "preferential exclusion" model, where arginine is excluded from the protein surface, leading to increased protein hydration and stabilization of the native state. Another proposed mechanism involves the direct interaction of arginine's guanidinium (B1211019) group with aromatic residues (like tryptophan) on the protein surface, which can mask hydrophobic patches and prevent intermolecular association. Furthermore, arginine can suppress the formation of both soluble and insoluble aggregates by weakening protein-protein interactions.

Experimental Methodologies and Visualizations

To provide a practical understanding of how the efficacy of these compounds is evaluated, we present detailed protocols for key experiments and visual representations of the underlying processes.

Experimental Workflow for Protein Refolding and Aggregation Analysis

The following diagram illustrates a typical workflow for assessing the ability of an additive to enhance protein refolding and prevent aggregation.

G cluster_prep Protein Preparation cluster_refolding Refolding & Aggregation cluster_analysis Analysis Denaturation Denature Protein (e.g., 8M Urea or 6M GdnHCl) Purification Purify Denatured Protein (e.g., Size Exclusion Chromatography) Denaturation->Purification Refolding Initiate Refolding by Dilution into buffer +/- Additive (this compound or Arginine) Purification->Refolding Incubation Incubate under controlled conditions (Time, Temp) Refolding->Incubation ActivityAssay Enzymatic Activity Assay (Measure Refolding Yield) Incubation->ActivityAssay LightScattering Dynamic Light Scattering (DLS) (Monitor Aggregation) Incubation->LightScattering SEC Size Exclusion Chromatography (SEC) (Quantify Monomer vs. Aggregates) Incubation->SEC

Figure 1. General experimental workflow for protein refolding and aggregation studies.
Detailed Experimental Protocols

1. Protein Denaturation and Refolding

This protocol is a generalized procedure for preparing a denatured protein and initiating refolding, as would be done to test the effects of this compound or arginine.

  • Protein Denaturation:

    • Dissolve the purified protein in a denaturation buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea, and a reducing agent like 100 mM DTT if disulfide bonds are present).

    • Incubate at room temperature for 2-4 hours to ensure complete unfolding.

    • (Optional) Purify the denatured protein using size-exclusion chromatography with the denaturation buffer as the mobile phase to remove any small molecule contaminants.

  • Protein Refolding by Dilution:

    • Prepare refolding buffers (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) containing various concentrations of the additive to be tested (e.g., 0-1 M this compound or 0-1 M L-arginine). If the protein contains disulfide bonds, include a redox shuffling system (e.g., 1 mM GSH / 0.1 mM GSSG).

    • Rapidly dilute the denatured protein solution into the refolding buffers to a final protein concentration typically in the range of 10-100 µg/mL. The dilution factor should be high enough (e.g., 1:100) to lower the denaturant concentration to a non-denaturing level.

    • Incubate the refolding mixture at a controlled temperature (e.g., 4°C or 25°C) for a specific period (e.g., 1-24 hours), allowing the protein to refold.

2. Dynamic Light Scattering (DLS) for Aggregation Monitoring

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring the formation of protein aggregates over time.

  • Instrumentation and Setup:

    • Use a DLS instrument equipped with a temperature-controlled sample holder.

    • Set the laser wavelength (e.g., 633 nm) and scattering angle (e.g., 173°).

    • Equilibrate the instrument and the samples to the desired temperature.

  • Measurement Procedure:

    • Filter the refolding samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large, non-specific aggregates.

    • Transfer an appropriate volume of the sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Acquire data for a set duration (e.g., 60-120 seconds per measurement).

    • Repeat measurements at different time points during the refolding process to monitor the kinetics of aggregation.

  • Data Analysis:

    • The instrument's software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.

    • An increase in the average Rh and PDI over time indicates the formation of protein aggregates.

3. Enzymatic Activity Assay for Refolded Lysozyme

This assay measures the enzymatic activity of refolded lysozyme, which is directly proportional to the amount of correctly folded protein.

  • Reagents:

    • Assay Buffer: 66 mM potassium phosphate (B84403) buffer, pH 6.24.

    • Substrate: A suspension of Micrococcus lysodeikticus cells (e.g., 0.2 mg/mL) in the assay buffer.

    • Refolded Lysozyme Samples: Samples from the refolding experiment.

    • Native Lysozyme Standard: A solution of known concentration of native lysozyme.

  • Procedure:

    • Pipette the substrate suspension into a cuvette and place it in a spectrophotometer set to 450 nm and equilibrated to 25°C.

    • Add a small volume of the refolded lysozyme sample to the cuvette and immediately start monitoring the decrease in absorbance at 450 nm as the lysozyme lyses the bacterial cells.

    • Record the change in absorbance over a set period (e.g., 1-5 minutes) to determine the initial rate of the reaction (ΔA450/min).

    • Repeat the measurement for all refolded samples and the native lysozyme standard.

  • Calculation of Refolding Yield:

    • Calculate the specific activity of the refolded samples and the native standard.

    • The refolding yield is calculated as: (Specific activity of refolded sample / Specific activity of native standard) x 100%.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action for this compound and arginine.

G cluster_unfolded Unfolded State cluster_pathways Folding Pathways cluster_intervention Intervention Unfolded Unfolded Protein Intermediate Folding Intermediate Unfolded->Intermediate Folding Native Native Protein Intermediate->Native Correct Folding Aggregate Aggregated Protein Intermediate->Aggregate Aggregation Native->Aggregate Aggregation (from native state) NDSB256 This compound NDSB256->Intermediate Stabilizes Arginine Arginine Arginine->Intermediate Suppresses Interactions

Figure 2. Proposed points of intervention for this compound and Arginine in the protein folding pathway.

G cluster_arginine Arginine Mechanism Protein Protein Surface (with hydrophobic patches) Hydration Increased Hydration Shell Protein->Hydration Leads to ArginineMol Arginine ArginineMol->Protein Preferential Exclusion / Direct Interaction Masking Masking of Hydrophobic Patches ArginineMol->Masking Directly causes NativeState Stable Native State Hydration->NativeState Stabilizes NoAggregation Suppressed Aggregation Masking->NoAggregation Prevents

Figure 3. Logical flow of Arginine's proposed mechanism of action.

Conclusion

Both this compound and L-arginine are effective agents for suppressing protein aggregation and enhancing refolding yields. The choice between them may depend on the specific protein, the nature of the aggregation problem (e.g., during refolding vs. long-term storage), and the desired final formulation.

  • This compound appears to be particularly effective in rescuing proteins from a fully denatured state, as evidenced by the high refolding yield of tryptophan synthase. Its mechanism of stabilizing early folding intermediates suggests it may be beneficial when aggregation occurs rapidly during the initial stages of refolding.

  • L-Arginine demonstrates broad applicability in suppressing both thermally induced and refolding-associated aggregation for a variety of proteins. Its multifaceted mechanism, involving both indirect effects on protein hydration and direct interactions with the protein surface, makes it a versatile tool.

For optimal results, researchers should empirically test both additives at various concentrations with their specific protein of interest. The experimental protocols and analytical techniques outlined in this guide provide a solid foundation for conducting such comparative studies. The visual diagrams offer a conceptual framework for understanding the potential molecular events underlying the observed effects.

References

Unveiling Protein Structure: A Comparative Guide to Spectroscopic Analysis in the Presence of NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein stabilization and structural analysis, Non-Detergent Sulfobetaine 256 (NDSB-256) has emerged as a powerful tool. This guide provides an objective comparison of this compound's performance against other chemical chaperones, supported by experimental data, and offers detailed protocols for its use in key spectroscopic techniques.

This compound is a zwitterionic chemical chaperone that has demonstrated significant efficacy in preventing protein aggregation and facilitating the refolding of denatured proteins.[1][2] Its utility extends to enhancing the quality of spectroscopic data by maintaining protein stability and solubility, crucial for accurate structural determination. This guide will delve into a comparative analysis of this compound and its alternatives, followed by detailed methodologies for its application in Circular Dichroism (CD), Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound in Action: A Performance Comparison

The efficacy of this compound in promoting proper protein folding and preventing aggregation has been benchmarked against other NDSBs and common protein stabilizers. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Efficacy of NDSBs on Protein Refolding Yield

ProteinAdditiveConcentrationRefolding Yield/Activity RecoveryReference
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)This compoundNot SpecifiedEffective Additive[1]
Type II TGF-β Receptor Extracellular Domain (TBRII-ECD)NDSB-2011 M~3-fold higher yield[1]
Hen Egg White LysozymeThis compoundNot SpecifiedUp to 12-fold improvement[3]
β-D-GalactosidaseThis compoundNot SpecifiedUp to 80-fold improvement
Tryptophan Synthase β2 subunitModified NDSBsNot Specified97% and 100% refolding yield

Table 2: Impact of NDSBs on Protein Aggregation

ProteinAdditiveConcentrationObservationReference
Tryptophan SynthaseThis compoundNot SpecifiedPrevents massive aggregation that occurs in <2.5s
Bovine Serum Albumin (BSA)NDSB-1950.5 MDelayed onset of aggregation

Table 3: Comparison with Other Common Protein Stabilizers

StabilizerMechanism of ActionAdvantagesDisadvantages
NDSBs Interact with early folding intermediates, prevent hydrophobic interactionsNon-denaturing, zwitterionic over a wide pH range, easily removed by dialysisCan be protein-specific in effectiveness
Arginine Suppresses aggregation by weakening protein-protein interactionsGenerally effective for a wide range of proteinsCan sometimes promote aggregation at low concentrations
Proline Reduces self-associationEffective for certain antibodiesMechanism is not fully understood
Glycerol Stabilizes native conformation by preferential hydrationReadily available, can be used at high concentrationsIncreases solution viscosity
Urea/Guanidine HCl Denaturants used at low concentrations to prevent aggregationCan be effective in solubilizing aggregatesCan denature proteins if concentration is not optimized

Visualizing the Process: From Denaturation to Analysis

To better understand the experimental workflow and the proposed mechanism of this compound action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Denatured_Protein Denatured Protein in Guanidine HCl or Urea Refolding_Buffer Refolding Buffer (with or without this compound) Denatured_Protein->Refolding_Buffer Dilution Refolding Refolding/ Dialysis Refolding_Buffer->Refolding CD Circular Dichroism (CD) Refolding->CD Fluorescence Fluorescence Spectroscopy Refolding->Fluorescence NMR NMR Spectroscopy Refolding->NMR Secondary_Structure Secondary Structure (% α-helix, β-sheet) CD->Secondary_Structure Tertiary_Structure Tertiary Structure (Tryptophan environment) Fluorescence->Tertiary_Structure Atomic_Structure Atomic-level Structure & Dynamics NMR->Atomic_Structure

Caption: Experimental workflow for spectroscopic analysis of protein structure.

NDSB_Mechanism Unfolded Unfolded Protein Intermediate Early Folding Intermediate Unfolded->Intermediate Folding Native Native Folded Protein Intermediate->Native Correct Folding Aggregate Aggregate Intermediate->Aggregate Aggregation (Off-pathway) NDSB This compound NDSB->Intermediate Stabilizes, prevents aggregation

Caption: Proposed mechanism of this compound action on protein folding.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline protocols for Circular Dichroism, Fluorescence Spectroscopy, and NMR Spectroscopy in the presence of this compound.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of a protein in the presence of this compound.

Materials:

  • Purified protein of interest

  • This compound

  • Appropriate buffer (e.g., 10-20 mM phosphate (B84403) buffer, pH 7.0-8.0)

  • CD spectropolarimeter

  • Quartz cuvette (path length 0.1-1 mm)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 M in water).

    • Dialyze the purified protein against the chosen CD buffer to remove any interfering substances.

    • Determine the accurate protein concentration using a reliable method (e.g., amino acid analysis or A280 with a calculated extinction coefficient).

    • Prepare the final protein sample in the CD buffer at a concentration of 0.1-1 mg/mL.

    • Add this compound from the stock solution to the desired final concentration (typically 0.5-1.0 M). Ensure the final buffer concentration remains low (5-20 mM) to minimize absorbance.

    • Prepare a corresponding buffer blank containing the same concentration of this compound.

    • Filter both the sample and the blank through a 0.22 µm filter to remove any particulates.

  • Data Acquisition:

    • Set the CD spectropolarimeter to the far-UV region (typically 190-260 nm).

    • Record a baseline spectrum with the buffer blank.

    • Record the CD spectrum of the protein sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw CD data (millidegrees) to mean residue ellipticity ([θ]).

    • Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Fluorescence Spectroscopy

Objective: To monitor changes in the tertiary structure and folding/unfolding transitions of a protein in the presence of this compound.

Materials:

  • Purified protein containing tryptophan residues

  • This compound

  • Appropriate buffer (e.g., phosphate or Tris buffer)

  • Denaturant (e.g., Guanidine HCl or Urea)

  • Fluorometer

  • Quartz cuvette

Methodology:

  • Sample Preparation:

    • Prepare protein samples and this compound stock solution as described in the CD protocol.

    • For denaturation studies, prepare a series of samples with a fixed protein concentration and varying concentrations of denaturant, both in the presence and absence of this compound.

    • The final protein concentration will depend on the instrument and the intrinsic fluorescence of the protein, but a starting point is typically in the µM range.

  • Data Acquisition:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from approximately 300 to 400 nm.

    • Monitor changes in the fluorescence intensity and the wavelength of maximum emission (λmax). A blue shift in λmax indicates that tryptophan residues are in a more hydrophobic environment (folded state), while a red shift indicates exposure to the aqueous solvent (unfolded state).

  • Data Analysis:

    • Plot the change in fluorescence intensity or λmax as a function of denaturant concentration to generate denaturation curves.

    • Compare the midpoint of the transition (Cm) and the cooperativity of unfolding in the presence and absence of this compound to assess its stabilizing effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain atomic-resolution structural and dynamic information of a protein in the presence of this compound.

Materials:

  • Isotopically labeled (¹⁵N, ¹³C) purified protein

  • This compound

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

  • NMR spectrometer

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare a highly concentrated and pure sample of the isotopically labeled protein (typically 0.1-1 mM).

    • Lyophilize the protein if necessary and redissolve in the NMR buffer containing the desired concentration of this compound (e.g., 0.5-1 M).

    • Adjust the pH of the final sample.

    • Filter the sample into a clean NMR tube.

  • Data Acquisition:

    • Acquire a series of NMR experiments, such as a ¹H-¹⁵N HSQC spectrum, to assess the overall fold and dispersion of the protein signals.

    • The presence of this compound should not significantly interfere with the NMR signals of the protein, as it does not form micelles.

    • Acquire multidimensional NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for resonance assignment.

    • Acquire NOESY experiments to obtain distance restraints for structure calculation.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign the chemical shifts of the protein backbone and side chains.

    • Use the NOE-derived distance restraints to calculate the three-dimensional structure of the protein.

    • Compare the chemical shifts and structure of the protein in the presence and absence of this compound to identify any subtle conformational changes induced by the additive.

By providing a framework for comparison and detailed experimental guidance, this document aims to empower researchers to effectively utilize this compound in their protein structure and function studies, ultimately accelerating scientific discovery and therapeutic development.

References

A Comparative Analysis of NDSB-256 and Other Zwitterionic Detergents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of proteomics, structural biology, and drug development, the selection of an appropriate detergent is a critical step for the successful isolation, solubilization, and stabilization of proteins, particularly membrane-associated proteins. This guide provides a detailed comparative study of the non-detergent sulfobetaine (B10348) NDSB-256 and other commonly used zwitterionic detergents, namely CHAPS and ASB-14. We present a comprehensive overview of their physicochemical properties, performance in various applications supported by experimental data, detailed experimental protocols, and visual representations of key workflows and signaling pathways.

Distinguishing Properties and Primary Applications

Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic headgroup, resulting in a net neutral charge over a wide pH range. This characteristic makes them less denaturing than ionic detergents and highly compatible with techniques such as isoelectric focusing.[1][2] While this compound, CHAPS, and ASB-14 are all zwitterionic, their molecular structures and modes of action differ significantly, leading to distinct primary applications.

This compound (Non-Detergent Sulfobetaine-256) is unique in this comparison as it is classified as a non-detergent sulfobetaine.[3] Unlike traditional detergents, this compound does not form micelles.[3][4] Its primary role is to prevent protein aggregation and facilitate the renaturation of denatured proteins. This is achieved through its ability to interact with and stabilize hydrophobic regions of proteins, thereby preventing them from interacting with each other and aggregating. It is often used as an additive in lysis buffers to improve the yield and stability of proteins during extraction and purification.

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a widely used, mild, non-denaturing zwitterionic detergent. Its rigid, steroidal hydrophobic group makes it effective at disrupting lipid-lipid and lipid-protein interactions while generally preserving the native structure and function of proteins. CHAPS is a staple in applications such as two-dimensional gel electrophoresis (2D-PAGE), co-immunoprecipitation (Co-IP), and the solubilization of membrane proteins for functional studies.

ASB-14 (Amidosulfobetaine-14) is a member of the amidosulfobetaine class of zwitterionic detergents. It is known for its superior ability to solubilize hydrophobic and membrane proteins compared to CHAPS, particularly for applications like 2D-PAGE. The presence of a 14-carbon alkyl chain contributes to its enhanced solubilizing power for challenging proteins.

Data Presentation: A Quantitative Comparison

The performance of these zwitterionic agents can be quantitatively assessed in various applications. The following tables summarize their physicochemical properties and comparative performance in 2D-PAGE.

Table 1: Physicochemical Properties of this compound, CHAPS, and ASB-14

PropertyThis compoundCHAPSASB-14
Classification Non-Detergent Zwitterionic SulfobetaineZwitterionic DetergentZwitterionic Detergent
Molecular Weight ( g/mol ) 257.35614.88434.69
Critical Micelle Concentration (CMC) Does not form micelles6 - 10 mM~8 mM
Primary Function Prevents protein aggregation, aids in protein refoldingProtein solubilization and stabilizationSolubilization of hydrophobic and membrane proteins

Table 2: Comparative Performance in 2D Gel Electrophoresis of Human Brain Frontal Cortex Proteins

Detergent ConditionAverage Number of Detected Protein Spots (pH 3-10)Reference
4% CHAPS1087
4% CHAPS + 2% ASB-141192

This data indicates that a combination of CHAPS and ASB-14 can significantly improve the resolution and number of detectable protein spots in 2D-PAGE compared to using CHAPS alone, highlighting the enhanced solubilization power of ASB-14 for complex protein mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for key applications involving these zwitterionic agents.

Protocol 1: Membrane Protein Extraction for 2D Gel Electrophoresis

This protocol is adapted for the comparative analysis of detergent efficiency in solubilizing proteins from a complex sample like brain tissue.

Materials:

  • Lysis Buffer A: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 1% DTT, and protease inhibitors.

  • Lysis Buffer B: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS, 2% (w/v) ASB-14, 40 mM Tris, 1% DTT, and protease inhibitors.

  • Lysis Buffer C (with this compound as an additive): 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 200 mM this compound, 40 mM Tris, 1% DTT, and protease inhibitors.

  • Tissue sample (e.g., brain tissue)

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Homogenize the tissue sample in one of the lysis buffers on ice.

  • Incubate the homogenate for 1 hour at room temperature with occasional vortexing to ensure complete solubilization.

  • Centrifuge the lysate at 14,000 x g for 30 minutes at 15°C to pellet insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration using a compatible protein assay (e.g., Bradford assay after sample cleanup).

  • The solubilized proteins are now ready for isoelectric focusing (first dimension) and SDS-PAGE (second dimension).

Protocol 2: Co-Immunoprecipitation (Co-IP) using CHAPS Lysis Buffer

This protocol is a general guideline for performing Co-IP to study protein-protein interactions.

Materials:

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, protease and phosphatase inhibitor cocktails.

  • Cultured cells

  • Primary antibody specific to the "bait" protein

  • Protein A/G magnetic beads

  • Wash Buffer: CHAPS Lysis Buffer

  • Elution Buffer (e.g., 1X Laemmli sample buffer)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold CHAPS Lysis Buffer to the cell pellet and incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the cleared lysate and incubate for 1-4 hours at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove the supernatant.

    • Add Elution Buffer to the beads and heat at 95-100°C for 5 minutes to release the protein complexes.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for downstream analysis (e.g., Western blotting).

Protocol 3: Quantitative Assessment of Protein Aggregation Prevention by this compound

This protocol provides a framework to quantify the ability of this compound to prevent protein aggregation.

Materials:

  • Purified protein prone to aggregation (e.g., lysozyme)

  • Denaturing agent (e.g., Guanidine HCl or thermal stress)

  • Refolding Buffer A: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Refolding Buffer B: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 200 mM this compound.

  • Spectrophotometer or fluorometer to measure light scattering or turbidity.

Procedure:

  • Denature the purified protein using the chosen denaturing agent.

  • Initiate refolding by diluting the denatured protein into either Refolding Buffer A (control) or Refolding Buffer B (with this compound).

  • Monitor the absorbance at 340 nm (for turbidity) or light scattering over time at a constant temperature.

  • A lower increase in absorbance or light scattering in the presence of this compound indicates its effectiveness in preventing protein aggregation during refolding.

  • The percentage of aggregation prevention can be calculated by comparing the final turbidity/light scattering values of the samples with and without this compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of these zwitterionic agents.

Experimental_Workflow_CoIP start Start: Cultured Cells lysis Cell Lysis (CHAPS Lysis Buffer) start->lysis centrifugation1 Centrifugation (14,000 x g) lysis->centrifugation1 cleared_lysate Cleared Lysate centrifugation1->cleared_lysate incubation_ab Incubation with Primary Antibody cleared_lysate->incubation_ab incubation_beads Addition of Protein A/G Beads incubation_ab->incubation_beads washing Washing Steps (x3) incubation_beads->washing elution Elution washing->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis end End analysis->end

Co-Immunoprecipitation Workflow using CHAPS.

GPCR_Signaling_Solubilization cluster_membrane Cell Membrane GPCR GPCR 7-transmembrane domains G_protein G-Protein GPCR:f1->G_protein Signal Transduction Detergent Detergent Micelle (e.g., CHAPS) GPCR->Detergent Solubilization Ligand Ligand Ligand->GPCR:f0 Binding & Activation Solubilized_GPCR Solubilized GPCR in Micelle Detergent->Solubilized_GPCR Downstream Structural & Functional Studies Solubilized_GPCR->Downstream

GPCR Signaling and Solubilization for Study.

Conclusion

The choice between this compound, CHAPS, and ASB-14 is highly dependent on the specific research objective and the nature of the protein of interest.

  • This compound is not a traditional solubilizing agent but rather a powerful additive for preventing protein aggregation and enhancing protein refolding. It is an excellent choice when dealing with proteins prone to aggregation or when attempting to recover active proteins from inclusion bodies.

  • CHAPS remains a versatile and reliable zwitterionic detergent for the general solubilization of proteins, particularly for applications where preserving protein-protein interactions is crucial, such as in co-immunoprecipitation.

  • ASB-14 offers superior solubilization power for hydrophobic and membrane proteins, making it the preferred choice for challenging proteomic analyses, especially in 2D-PAGE of complex samples.

For optimal results, researchers may consider using these agents in combination, for instance, using CHAPS and ASB-14 together for enhanced resolution in 2D-PAGE, or including this compound in a CHAPS-based lysis buffer to improve the stability of the extracted proteins. A thorough understanding of the distinct properties of these zwitterionic compounds, coupled with empirical testing and optimization of protocols, will ultimately lead to more successful outcomes in protein research and drug development.

References

NDSB-256 in Mass Spectrometry: A Comparative Guide to its Compatibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for proteomic analysis, the choice of protein solubilization agent is critical. Non-detergent sulfobetaine-256 (NDSB-256) is a zwitterionic chemical widely used to extract, solubilize, and stabilize proteins. However, its compatibility with downstream mass spectrometry (MS) applications is a significant concern. This guide provides an objective comparison of this compound with established MS-compatible alternatives, supported by available data, to inform your experimental design.

This compound: Properties and Potential for MS Interference

This compound is valued for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins without forming micelles, which simplifies its removal through methods like dialysis.[1][2][3][4] Despite these advantages, the introduction of any non-volatile additive into a sample intended for mass spectrometry can be problematic.

Potential interferences from this compound in mass spectrometry workflows include:

  • Ion Suppression: The presence of non-volatile agents like this compound in the electrospray ionization (ESI) source can compete with analyte ions (peptides) for ionization, leading to a reduction in the analyte signal intensity. This phenomenon, known as ion suppression, can significantly impact the sensitivity and reproducibility of MS analysis.

  • Adduct Formation: this compound molecules can form adducts with analyte ions, resulting in the appearance of unexpected peaks in the mass spectrum. This complicates data interpretation and can interfere with accurate mass determination.

  • Contamination of the MS System: Non-volatile compounds can contaminate the ion source and transfer optics of the mass spectrometer, leading to decreased performance and requiring more frequent cleaning and maintenance.

While direct experimental studies detailing the specific interference of this compound in mass spectrometry are not widely published, the general principles of ESI-MS suggest that its presence during analysis is undesirable. The zwitterionic nature of this compound, while beneficial for protein solubilization, does not guarantee its "invisibility" to the mass spectrometer.

Comparison with MS-Compatible Surfactants

Several commercially available surfactants have been specifically designed for compatibility with mass spectrometry. These alternatives offer efficient protein solubilization while minimizing interference with downstream analysis. The following table summarizes key performance characteristics of this compound in comparison to popular MS-compatible surfactants.

FeatureThis compoundRapiGest SFPPS Silent Surfactant
Chemical Class Non-Detergent Sulfobetaine (B10348)Anionic, Acid-Labile SurfactantZwitterionic, Acid-Cleavable Surfactant
Mechanism of Action Prevents protein aggregationSolubilizes and unfolds proteinsSolubilizes and unfolds proteins
MS Compatibility Not inherently MS-compatible; requires removalMS-compatible after acid cleavageMS-compatible after acid cleavage
Removal Method Dialysis, Gel FiltrationAcidification (hydrolyzes the surfactant)Acidification (cleaves the surfactant)
Protein Solubilization Efficiency Effective for a range of proteinsHigh, especially for hydrophobic proteinsHigh, effective for membrane proteins
Impact on Trypsin Digestion Generally compatibleCompatible, can enhance digestion speedCompatible, can enhance digestion

Experimental Data: A Comparative Look

A study comparing different solubilization buffers for the analysis of the human monocyte membrane proteome provides valuable insights. While this study did not include this compound, it did evaluate a similar non-detergent sulfobetaine, NDSB-201. The results indicated that methanol-based buffers, either alone or in combination with an acid-cleavable detergent (PPS), yielded a significantly higher identification of integral membrane proteins compared to the detergent alone.[5] This suggests that while NDSBs can contribute to protein solubilization, their performance for complex proteomic analyses might be surpassed by methods specifically optimized for MS workflows.

Another study compared three commercially available MS-compatible detergents: RapiGest SF, Invitrosol, and PPS Silent Surfactant for the analysis of the mammalian brain proteome. The results showed that all three surfactants improved the identification of proteins, particularly transmembrane proteins, compared to methods without detergents. The study also highlighted that different detergents can yield complementary sets of identified proteins, suggesting that the optimal choice may depend on the specific sample and research question.

Experimental Protocols

To ensure the successful application of these solubilization agents in a proteomics workflow, detailed and validated protocols are essential.

Standard Protein Extraction and Digestion Workflow

The following diagram illustrates a typical bottom-up proteomics workflow, highlighting the critical step of solubilizing agent removal or degradation.

Protein_Extraction_and_Digestion_Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Clean-up cluster_MS Mass Spectrometry CellLysis Cell Lysis & Protein Extraction (with Solubilizing Agent) ReductionAlkylation Reduction & Alkylation CellLysis->ReductionAlkylation Digestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->Digestion Removal Removal/Degradation of Solubilizing Agent Digestion->Removal LCMS LC-MS/MS Analysis Removal->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

A typical bottom-up proteomics workflow.
Protocol 1: Protein Solubilization with this compound and Removal by Dialysis

  • Lysis and Solubilization:

    • Resuspend cell or tissue pellets in a lysis buffer containing this compound at a concentration of 0.5-1.0 M.

    • Include appropriate protease and phosphatase inhibitors.

    • Homogenize or sonicate the sample to ensure complete lysis.

    • Centrifuge to pellet insoluble debris and collect the supernatant containing the solubilized proteins.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • This compound Removal (Dialysis):

    • Transfer the protein sample to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 3.5 kDa).

    • Dialyze against a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) at 4°C for at least 4 hours, with multiple buffer changes.

  • Proteolytic Digestion:

    • Add trypsin to the dialyzed sample at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Clean-up:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Protein Solubilization with an MS-Compatible Surfactant (e.g., RapiGest SF)
  • Lysis and Solubilization:

    • Resuspend the cell or tissue pellet in a buffer containing 0.1% (w/v) RapiGest SF.

    • Include appropriate protease and phosphatase inhibitors.

    • Vortex and incubate at 80°C for 15 minutes.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C for at least 4 hours.

  • Surfactant Hydrolysis:

    • Add trifluoroacetic acid (TFA) to a final concentration of 0.5% to lower the pH to ~2.

    • Incubate at 37°C for 45 minutes to facilitate the hydrolysis of RapiGest SF.

    • Centrifuge at high speed to pellet the insoluble degradation products.

  • Sample Clean-up:

    • Collect the supernatant and desalt using a C18 StageTip.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides for LC-MS/MS analysis.

Logical Relationship: Decision-Making for Solubilization Agent Selection

The choice between this compound and an MS-compatible surfactant depends on several factors, including the nature of the protein of interest, the complexity of the sample, and the specific requirements of the downstream MS analysis.

Solubilization_Agent_Decision_Tree Start Start: Need to Solubilize Protein for MS IsMSCompatible Is inherent MS compatibility critical? Start->IsMSCompatible UseMSCompatible Use MS-Compatible Surfactant (e.g., RapiGest SF, PPS) IsMSCompatible->UseMSCompatible Yes ConsiderNDSB Consider this compound IsMSCompatible->ConsiderNDSB No RemovalFeasible Is a robust removal step (e.g., dialysis) feasible? ConsiderNDSB->RemovalFeasible UseNDSB Use this compound with rigorous removal protocol RemovalFeasible->UseNDSB Yes Reconsider Re-evaluate or choose alternative (e.g., Urea, Guanidine-HCl with removal) RemovalFeasible->Reconsider No

Decision tree for selecting a solubilization agent.

Conclusion

While this compound is an effective protein solubilizing agent, its use in mass spectrometry-based proteomics requires careful consideration due to the high potential for interference. For routine and high-throughput proteomic analyses, the use of validated MS-compatible surfactants is strongly recommended as they offer a more streamlined and reliable workflow. If this compound is employed, a rigorous and validated removal step, such as dialysis, is mandatory to minimize ion suppression and ensure high-quality, reproducible mass spectrometry data. Researchers should weigh the benefits of this compound's solubilizing properties against the added complexity and potential for analytical variability introduced by the necessity of its complete removal prior to MS analysis.

References

NDSB-256: A Comparative Guide to Maintaining the Native State of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein research and drug development, maintaining the structural integrity and biological activity of proteins is paramount. The tendency of proteins to aggregate and lose their native conformation presents a significant challenge. This guide provides a comprehensive comparison of NDSB-256, a non-detergent sulfobetaine, with other common protein stabilizing agents. We will delve into the experimental evidence supporting this compound's efficacy, present quantitative data for objective comparison, and provide detailed experimental protocols for key assays.

This compound: A Shield Against Protein Aggregation

This compound, or 3-(Benzyldimethylammonio)propanesulfonate, is a zwitterionic compound that has demonstrated significant utility in preventing protein aggregation and facilitating the refolding of denatured proteins.[1] Unlike traditional detergents that can disrupt protein structure, this compound is non-denaturing and does not form micelles, making it easily removable by dialysis.[1] Its mechanism of action is believed to involve interactions with early folding intermediates, thereby preventing the formation of irreversible aggregates.

Performance Comparison: this compound vs. Alternatives

To objectively assess the performance of this compound, we compare it against other widely used protein stabilizing and refolding additives: L-Arginine, Glycerol (B35011), and Sorbitol.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effectiveness of this compound and its alternatives in maintaining the native state and promoting the refolding of specific proteins.

Table 1: Recovery of Enzymatic Activity Using this compound

ProteinDenaturantThis compound Concentration% Activity Recovery
Hen Egg-White Lysozyme (B549824)Chemically Denatured1 M30%
β-GalactosidaseChemically Denatured800 mM16%

Data sourced from product information sheets citing Goldberg, M.E., et al. 1996. Folding & Design 1, 21.

Table 2: Refolding Yield of Hen Egg-White Lysozyme with L-Arginine

ProteinDenaturant/MethodL-Arginine HCl Concentration% Refolding Yield
Hen Egg-White LysozymeDenatured-reduced, Glutathione (B108866) redox-shuffling0 M~23%
Hen Egg-White LysozymeDenatured-reduced, Glutathione redox-shuffling0.9 Mup to 87%[2]

Note: Direct comparative studies of this compound against L-Arginine, Glycerol, and Sorbitol under identical experimental conditions are limited. The data presented here is compiled from different sources and should be interpreted with this in mind.

Qualitative Comparison:

  • Glycerol and Sorbitol: These polyols are known protein stabilizers that are believed to work through preferential exclusion from the protein surface, which favors a more compact, native state.[3][4] They are effective in increasing the thermal stability of proteins. For instance, the stability of β-lactoglobulin and lysozyme has been shown to increase with glycerol concentration. Sorbitol has also been shown to stabilize proteins in lyophilized formulations. However, their high viscosity at effective concentrations can sometimes be a drawback in experimental setups.

  • L-Arginine: This amino acid is a widely used additive in protein refolding, primarily known for its ability to suppress aggregation. It has been shown to significantly improve the refolding yield of several proteins, including lysozyme. The proposed mechanism involves the inhibition of protein-protein interactions that lead to aggregation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for key experiments related to protein refolding and activity assays.

Protocol 1: Refolding of Denatured Hen Egg-White Lysozyme

This protocol is a general procedure for the refolding of chemically denatured lysozyme.

1. Denaturation and Reduction:

  • Dissolve hen egg-white lysozyme in a denaturation buffer (e.g., 8 M Guanidine Hydrochloride (GuHCl), 50 mM Tris-HCl, 1 mM EDTA, 32 mM DTT, pH 8.0).
  • Incubate at 37°C for 1 hour to ensure complete denaturation and reduction of disulfide bonds.

2. Refolding:

  • Rapidly dilute the denatured lysozyme solution into a refolding buffer to a final protein concentration of approximately 0.1-0.25 mg/mL. The refolding buffer should contain:
  • A redox shuffling system (e.g., 3 mM reduced glutathione (GSH) and 0.3 mM oxidized glutathione (GSSG)).
  • The desired concentration of this compound (e.g., 1 M) or other additives.
  • A suitable buffer (e.g., 100 mM Tris-HCl, pH 8.2).
  • Incubate the refolding mixture at a controlled temperature (e.g., 20-25°C) with gentle stirring for a specified duration (e.g., 2-24 hours) to allow for proper refolding and disulfide bond formation.

3. Activity Assay (Turbidity-Based):

  • Prepare a suspension of Micrococcus lysodeikticus cells in a suitable assay buffer (e.g., 66 mM potassium phosphate, pH 6.24).
  • Add a known amount of the refolded lysozyme solution to the bacterial suspension.
  • Monitor the decrease in absorbance at 450 nm over time using a spectrophotometer. The rate of decrease in turbidity is proportional to the lysozyme activity.
  • Compare the activity of the refolded lysozyme to that of a known concentration of native lysozyme to determine the percentage of activity recovery.

Protocol 2: Refolding of Denatured β-Galactosidase

This protocol outlines a general procedure for the refolding of chemically denatured β-galactosidase.

1. Denaturation:

  • Denature β-galactosidase by incubation in a buffer containing a high concentration of a denaturant such as 6 M Guanidine Hydrochloride or 8 M Urea.

2. Refolding:

  • Initiate refolding by rapidly diluting the denatured protein solution into a refolding buffer to a final protein concentration typically in the range of 10-100 µg/mL. The refolding buffer should contain:
  • The desired concentration of this compound (e.g., 800 mM).
  • A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM KCl).
  • Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to allow for refolding.

3. Activity Assay (ONPG-Based):

  • Prepare a reaction mixture containing the refolded β-galactosidase sample and the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) in a suitable buffer (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
  • Incubate the reaction at a specific temperature (e.g., 28°C or 37°C).
  • Stop the reaction by adding a solution of 1 M Na2CO3.
  • Measure the absorbance of the yellow product, o-nitrophenol, at 420 nm.
  • Calculate the enzyme activity based on the rate of ONPG hydrolysis and compare it to the activity of native β-galactosidase to determine the percentage of activity recovery.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz depict the general workflows for protein refolding and activity assessment.

G cluster_denaturation Denaturation cluster_refolding Refolding cluster_analysis Analysis NativeProtein Native Protein DenaturedProtein Denatured & Reduced Protein NativeProtein->DenaturedProtein High [Denaturant] + Reducing Agent RefoldingBuffer Refolding Buffer (with this compound or Alternative) DenaturedProtein->RefoldingBuffer Rapid Dilution RefoldedProtein Refolded Protein RefoldingBuffer->RefoldedProtein Incubation ActivityAssay Activity Assay RefoldedProtein->ActivityAssay DataAnalysis Quantitative Analysis (% Activity Recovery) ActivityAssay->DataAnalysis

Caption: General workflow for protein refolding and activity analysis.

Conclusion

The available evidence suggests that this compound is a valuable tool for maintaining the native state of proteins and improving refolding yields. Its non-denaturing and non-micellar properties offer distinct advantages over traditional detergents. While direct quantitative comparisons with other common additives like L-arginine, glycerol, and sorbitol are not extensively documented in a side-by-side manner, the existing data indicates that this compound is an effective agent for specific protein systems. For researchers and drug development professionals, this compound represents a promising option to overcome challenges associated with protein aggregation and instability. Further head-to-head comparative studies will be beneficial to fully elucidate its relative performance across a broader range of proteins and applications.

References

Safety Operating Guide

Proper Disposal of NDSB-256: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the non-detergent sulfobetaine (B10348) NDSB-256, ensuring operational safety and environmental responsibility.

For researchers, scientists, and drug development professionals utilizing this compound, a zwitterionic non-detergent sulfobetaine, adherence to proper disposal protocols is paramount for maintaining a safe laboratory environment and minimizing ecological impact. This guide provides a step-by-step procedure for the appropriate disposal of this compound, alongside essential safety information and logistical considerations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the inherent properties and safety precautions associated with this compound. This compound is known to be an irritant to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a NIOSH/MSHA-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat or other protective clothing.[2]

  • Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and eye wash station are readily accessible.[2]

  • Spill Response: In the event of a spill, absorb the material with sand or vermiculite (B1170534), place it in a closed container for waste disposal, and ventilate the area.[2] Avoid raising dust. The spill site should be thoroughly washed after material pickup is complete.

Quantitative Data for this compound

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 81239-45-4
Molecular Formula C₁₂H₁₉NO₃S
Molecular Weight 257.35 g/mol
Appearance White solid
Solubility in Water 200 mg/mL
Purity ≥99% (TLC)
Storage Temperature 10-30°C

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound aligns with standard practices for chemical waste management in a laboratory setting. The primary goal is to safely contain the waste for collection by a licensed environmental waste disposal company.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and associated contaminated materials."
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containment of Solid Waste:

  • For unused or expired solid this compound, place it in its original container or a new, clearly labeled, and sealable container.
  • For materials contaminated with this compound (e.g., weighing boats, contaminated paper towels), place them in the designated, sealed waste container.

3. Management of Aqueous Solutions:

  • Aqueous solutions of this compound should not be disposed of down the drain.
  • Collect all aqueous waste containing this compound in a dedicated, leak-proof, and clearly labeled container.
  • If the volume of the aqueous solution is large, it may be appropriate to absorb the liquid onto an inert material like sand or vermiculite before placing it in the solid waste container. Consult your EHS office for guidance on this practice.

4. Storage of Waste:

  • Store the sealed this compound waste container in a designated satellite accumulation area for hazardous waste.
  • Ensure the storage area is cool, dry, and away from incompatible materials, such as strong oxidizing agents.

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the this compound waste.
  • Follow all institutional and local regulations for the documentation and handover of chemical waste.
  • The final disposal should be carried out by an approved and licensed disposal plant.

Environmental Considerations

While specific environmental degradation pathways for this compound are not extensively documented, general information on sulfobetaines suggests a degree of biodegradability. However, their zwitterionic nature means they are highly water-soluble, which can facilitate their dispersal in aquatic environments if not disposed of correctly. The toxicity to aquatic organisms can vary. Therefore, preventing the release of this compound into the environment is a critical aspect of its responsible management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

NDSB_256_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid aqueous_waste Aqueous Solution of this compound waste_type->aqueous_waste Aqueous contain_solid Place in Labeled, Sealed Container solid_waste->contain_solid contain_aqueous Collect in Labeled, Leak-Proof Container aqueous_waste->contain_aqueous storage Store in Designated Hazardous Waste Area contain_solid->storage absorb_option Consider Absorption (for large volumes) contain_aqueous->absorb_option absorb Absorb on Sand/ Vermiculite absorb_option->absorb Yes absorb_option->storage No absorb->contain_solid ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact pickup Schedule Waste Pickup ehs_contact->pickup end Disposal by Licensed Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and the protection of our ecosystem.

References

Essential Safety and Operational Guide for Handling NDSB-256

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (NDSB-256). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Safety and Handling Protocols

This compound is a non-detergent sulfobetaine (B10348) utilized for its ability to prevent protein aggregation and facilitate the renaturation of proteins.[1] While it is a valuable tool in protein biochemistry, proper handling is crucial as it is irritating to the eyes, respiratory system, and skin.

Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is required to minimize inhalation exposure.[2] A safety shower and eye wash station must be readily accessible in the work area.[2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Respiratory Protection: For handling the solid form or when generating aerosols, a NIOSH/MSHA-approved respirator is necessary.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. In case of a significant spill, heavy rubber gloves and rubber boots should be worn.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, the following table summarizes its key safety characteristics.

PropertyDataCitation
Physical State Solid
Primary Hazards Irritating to eyes, respiratory system, and skin.
Storage Temperature Room temperature (15-30°C).
Incompatibilities Strong oxidizing agents.
Hazardous Decomposition Emits toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides under fire conditions.

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek medical advice.

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.

Fire-Fighting Measures: In case of a fire involving this compound, use a water spray, carbon dioxide, dry chemical powder, or an alcohol- or polymer-based foam to extinguish the flames. Firefighters should wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.

Accidental Release Measures: For spills, wear the appropriate personal protective equipment, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves. Absorb the spilled material with sand or vermiculite (B1170534) and place it in a closed container for waste disposal. Avoid raising dust. After the material has been collected, ventilate the area and wash the spill site.

Operational Plan: Protein Crystallization Using this compound

This compound is used as an additive in protein crystallization to improve crystal quality by preventing non-specific protein aggregation. A typical protocol is outlined below.

Methodology:

  • Protein Preparation: Purify the target protein to >98% homogeneity. The protein should be stable in a suitable buffer.

  • This compound Stock Solution: Prepare a sterile-filtered (0.22 micron filter) stock solution of this compound in a compatible buffer. NDSB compounds are highly soluble in water, typically greater than 2.0 M. A common working concentration for NDSB as an additive is between 0.5 M and 1.0 M.

  • Crystallization Setup (Vapor Diffusion):

    • In a crystallization plate well, pipette the precipitant solution.

    • On a cover slip (for hanging drop) or in the drop well (for sitting drop), mix a small volume of the protein solution with an equal volume of the precipitant solution.

    • Add this compound to the protein-precipitant drop to achieve the desired final concentration. NDSB should be added before the precipitant.

    • Seal the well to allow vapor diffusion to occur.

  • Incubation and Observation: Incubate the crystallization plate at a constant temperature. Periodically observe the drops under a microscope for crystal formation. The addition of NDSB may require an adjustment in the precipitant concentration to induce crystallization, as NDSBs are solubilizing agents.

Disposal Plan

The disposal of this compound and associated waste must comply with local, state, and federal regulations.

  • Waste Characterization: While this compound is not a listed hazardous waste, a hazardous waste determination should be conducted based on its characteristics (ignitability, corrosivity, reactivity, and toxicity). Given its irritant properties, it may be classified as a hazardous or non-hazardous industrial waste depending on the jurisdiction.

  • Collection and Storage: Collect waste this compound, contaminated materials (e.g., pipette tips, gloves), and spill cleanup debris in a designated, sealed, and properly labeled waste container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Safe Handling of this compound

Safe_Handling_of_NDSB_256 Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_final Final Steps a Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if solid) b Work in Chemical Fume Hood a->b c Verify Eye Wash & Safety Shower are Accessible b->c d Weigh Solid this compound c->d Proceed to Handling e Prepare Solution d->e f Perform Experiment (e.g., Protein Crystallization) e->f g Collect Waste: - Unused this compound - Contaminated Materials f->g Experiment Complete h Place in Labeled, Sealed Waste Container g->h i Clean Work Area h->i j Dispose of Waste via Approved Facility i->j Ready for Disposal k Remove & Dispose of Gloves j->k l Wash Hands Thoroughly k->l

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NDSB-256
Reactant of Route 2
Reactant of Route 2
NDSB-256

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.